molecular formula C13H19NO B1329595 N,N-Diisopropylbenzamide CAS No. 20383-28-2

N,N-Diisopropylbenzamide

Cat. No.: B1329595
CAS No.: 20383-28-2
M. Wt: 205.3 g/mol
InChI Key: UYXMMJPYFKRKKM-UHFFFAOYSA-N
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Description

N,N-Diisopropylbenzamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXMMJPYFKRKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50174321
Record name Benzamide, N,N-bis(1-methylethyl)-
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20383-28-2
Record name N,N-Bis(1-methylethyl)benzamide
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Record name Benzamide, N,N-bis(1-methylethyl)-
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Record name 20383-28-2
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Record name Benzamide, N,N-bis(1-methylethyl)-
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Foundational & Exploratory

What is the structure and formula of N,N-Diisopropylbenzamide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of N,N-Diisopropylbenzamide. It includes a summary of its physicochemical data and a plausible experimental protocol for its synthesis, designed for a technical audience in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a tertiary amide derivative of benzoic acid. Its core structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with two isopropyl groups.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2][3][4]
Molecular Weight 205.30 g/mol [1][2][3][4][5]
IUPAC Name This compound[1]
CAS Registry Number 20383-28-2[1][2][3][4]
Canonical SMILES CC(C)N(C(=O)C1=CC=CC=C1)C(C)C[6]
InChI Key UYXMMJPYFKRKKM-UHFFFAOYSA-N[1][2][3][4][6]
Boiling Point 421-425 K (at reduced pressure)[1]
Spectroscopic Data IR and Mass spectra are available.[1][2][3][6]

Chemical Structure

The structural formula of this compound is presented below. The diagram illustrates the connectivity of the atoms, highlighting the benzoyl group and the two isopropyl substituents on the amide nitrogen.

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols: Synthesis

A common method for the synthesis of tertiary amides such as this compound is the acylation of a secondary amine with a carboxylic acid derivative, typically an acyl chloride. A plausible synthetic route is outlined below.

3.1. Synthesis of this compound from Benzoyl Chloride and Diisopropylamine

This two-step procedure involves the initial conversion of benzoic acid to benzoyl chloride, followed by the reaction with diisopropylamine.

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid and an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, dissolve diisopropylamine in an inert solvent such as dichloromethane (DCM) or diethyl ether. To neutralize the HCl generated during the reaction, an excess of the amine (at least 2 equivalents) or a non-nucleophilic base like triethylamine can be used.

  • Acylation: Cool the amine solution in an ice bath. Slowly add the benzoyl chloride (1 equivalent) dropwise to the stirred amine solution.

  • Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation benzoic_acid Benzoic Acid reflux Reflux benzoic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux distillation Distillation reflux->distillation benzoyl_chloride Benzoyl Chloride distillation->benzoyl_chloride acylation Acylation (0°C to RT) benzoyl_chloride->acylation diisopropylamine Diisopropylamine diisopropylamine->acylation solvent_base Solvent + Base solvent_base->acylation workup Aqueous Work-up acylation->workup purification Purification workup->purification final_product This compound purification->final_product

Figure 2: Synthetic workflow for this compound.

References

In-Depth Technical Guide to N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diisopropylbenzamide, a substituted amide of benzoic acid. This document consolidates its chemical identity, physical and chemical properties, and outlines a common synthetic methodology.

Chemical Identity and Properties

This compound is a chemical compound with the formal IUPAC name N,N-bis(1-methylethyl)benzamide . Its unique structure, featuring a benzoyl group attached to a diisopropylamine moiety, imparts specific chemical characteristics relevant to its application in organic synthesis and potentially in medicinal chemistry.

Table 1: Chemical Identifiers and Physical Properties

IdentifierValue
CAS Number 20383-28-2[1][2][3][4][5]
IUPAC Name N,N-bis(1-methylethyl)benzamide[1][3][4]
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.30 g/mol [3]
Melting Point 69-71 °C[1][2]
Boiling Point 148 °C[2]
Density 0.97 g/cm³[2]
Flash Point 131.1 °C[2]
Appearance Off-white to slight yellow solid

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of diisopropylamine with benzoyl chloride. This standard organic transformation is a reliable method for forming the amide bond.

Reaction Scheme:

Synthesis of NN-Diisopropylbenzamide cluster_reactants Reactants cluster_reagents Reagents cluster_products Products benzoyl_chloride Benzoyl Chloride product This compound benzoyl_chloride->product Acylation diisopropylamine Diisopropylamine diisopropylamine->product base Base (e.g., Triethylamine) byproduct Triethylamine Hydrochloride base->byproduct solvent Anhydrous Solvent (e.g., DCM)

A schematic overview of the synthesis of this compound.

Materials:

  • Benzoyl chloride

  • Diisopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amines), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Applications and Future Directions

While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-known privileged structure in medicinal chemistry. Benzamide derivatives have shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The steric hindrance provided by the two isopropyl groups on the nitrogen atom of this compound can influence its chemical reactivity and its potential interactions with biological targets. This structural feature may be exploited in the design of new therapeutic agents where specific conformational constraints are desired.

Workflow for Investigating Biological Activity:

A generalized workflow for the evaluation of biological activity.

Further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening against various biological targets could unveil potential therapeutic applications. Moreover, its utility as a synthetic intermediate or a scaffold for the development of new chemical entities remains an area of interest for organic and medicinal chemists.

References

An In-depth Technical Guide to the Synthesis of N,N-Diisopropylbenzamide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diisopropylbenzamide, a tertiary amide, through the reaction of benzoyl chloride with diisopropylamine. This transformation is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry for the formation of amide bonds. This document outlines the underlying reaction mechanism, a detailed experimental protocol derived from standard laboratory procedures, purification techniques, and relevant quantitative data.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction when conducted in the presence of a base. The reaction involves the nucleophilic attack of the secondary amine (diisopropylamine) on the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

reaction_mechanism Mechanism: Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Diisopropylamine Diisopropylamine Diisopropylamine->Tetrahedral_Intermediate Amide_Product This compound Tetrahedral_Intermediate->Amide_Product Collapse & Expulsion of Cl- Byproduct HCl (neutralized by base) Tetrahedral_Intermediate->Byproduct

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol

The following protocol describes a generalized laboratory procedure for synthesizing this compound. This method is based on standard practices for the acylation of amines with acid chlorides.[1][2]

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (Molar Eq.)Notes
Benzoyl ChlorideC₇H₅ClO140.571.0Lachyrmatory, handle in a fume hood.
DiisopropylamineC₆H₁₅N101.191.1 - 1.2Corrosive and flammable.
Triethylamine (Base)C₆H₁₅N101.191.2 - 1.5Acts as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade is preferred.
1 M Hydrochloric AcidHCl36.46For work-up---
Saturated NaHCO₃ Sol.NaHCO₃84.01For work-up---
Brine (Saturated NaCl)NaCl58.44For work-up---
Anhydrous MgSO₄/Na₂SO₄------Drying Agent---

2.2. Reaction Procedure

  • Setup : To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen), add diisopropylamine (1.1 eq).

  • Dissolution : Dissolve the amine in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (1.2 eq) to the amine solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.[2]

  • Benzoyl Chloride Addition : Dissolve benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-6 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzoyl chloride) is consumed.[3]

2.3. Work-up and Isolation

  • Quenching : Upon completion, quench the reaction by adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[2][4]

  • Drying : Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration : Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude this compound.

2.4. Purification

The crude product can be purified using one of the following standard techniques if necessary. The choice depends on the physical state of the crude product and the nature of the impurities.

Purification MethodDescriptionTypical Solvents/Eluents
Recrystallization Effective if the product is a solid. The crude material is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize.[5][6]Ethanol, Methanol, Acetone, or mixtures with an anti-solvent like water or petroleum ether.[5]
Silica Gel Chromatography Used for oils or solids, especially for removing impurities with different polarities. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity.[5]Hexanes/Ethyl Acetate mixtures are commonly used.

General Experimental Workflow

The overall process from initial setup to final product characterization follows a logical sequence of steps common in synthetic organic chemistry.

experimental_workflow A Reaction Setup (Flask, Stirrer, N₂) B Reagent Addition (Amine, Base, Solvent) A->B C Cooling to 0 °C B->C D Dropwise Addition of Benzoyl Chloride C->D E Reaction at RT (Monitor by TLC) D->E F Aqueous Work-up (Quench & Wash) E->F G Drying & Concentration (Rotary Evaporation) F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, IR, MS) H->I

Caption: A typical experimental workflow for amide synthesis.

Safety Considerations

  • Benzoyl chloride is a lachrymator and is corrosive. It reacts with water to produce HCl gas. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Diisopropylamine and Triethylamine are corrosive, flammable, and have strong odors. Avoid inhalation and skin contact.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it within a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

N,N-Diisopropylbenzamide as a Directing Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective method for the synthesis of polysubstituted aromatic compounds.[1][2] Among the various directing metalation groups (DMGs), the N,N-diisopropylbenzamide moiety stands out due to its strong directing ability, steric bulk, and synthetic versatility. This technical guide provides an in-depth overview of the key literature on this compound as a directing group, focusing on its application in ortho-lithiation and subsequent C-H functionalization.

Introduction to Directed ortho-Metalation and the Role of this compound

Directed ortho-metalation is a chemical reaction in which a directing group on an aromatic ring guides the deprotonation of the adjacent ortho position by an organometallic base, typically an alkyllithium reagent.[2] This generates a stabilized aryl-lithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity.

The this compound group is a powerful directing group for several key reasons:

  • Strong Coordination: The carbonyl oxygen of the amide coordinates strongly with the lithium atom of the alkyllithium reagent, bringing the base in close proximity to the ortho C-H bond and facilitating its abstraction.

  • Steric Hindrance: The bulky isopropyl groups on the nitrogen atom provide steric shielding, which can prevent unwanted side reactions at the amide carbonyl and can also influence the facial selectivity of the metalation.

  • Synthetic Utility: The resulting ortho-functionalized N,N-diisopropylbenzamides can be further transformed into a variety of other functional groups, making this a versatile entry point for the synthesis of complex molecules.

Key Reactions and Mechanisms

The primary application of this compound as a directing group is in ortho-lithiation , followed by quenching with an electrophile. The general workflow is depicted below.

Directed_Ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Pathway cluster_product Product start This compound lithiation ortho-Lithiation start->lithiation 1. base s-BuLi or n-BuLi TMEDA (optional) base->lithiation electrophile Electrophile (E+) quench Electrophilic Quench electrophile->quench intermediate Ortho-lithiated Intermediate lithiation->intermediate Forms intermediate->quench 2. product ortho-Substituted This compound quench->product Yields

Caption: General workflow for directed ortho-metalation of this compound.

Quantitative Data from Key Literature

The following tables summarize the quantitative data from key publications on the ortho-lithiation of this compound and its derivatives, followed by reaction with various electrophiles.

Table 1: ortho-Lithiation and Functionalization of 3,5-Dihalo-N,N-diisopropylbenzamides

This study by Molnár et al. provides a systematic investigation into the lithiation of dihalogenated N,N-diisopropylbenzamides, which are precursors to substituted phthalides.

EntrySubstrateLithiating AgentElectrophile (E+)ProductYield (%)
13,5-dichloro-N,N-diisopropylbenzamides-BuLiDMF2-formyl-3,5-dichloro-N,N-diisopropylbenzamide85
23,5-dichloro-N,N-diisopropylbenzamideLDADMF2-formyl-3,5-dichloro-N,N-diisopropylbenzamide78
33,5-difluoro-N,N-diisopropylbenzamides-BuLiDMF2-formyl-3,5-difluoro-N,N-diisopropylbenzamide92
43,5-difluoro-N,N-diisopropylbenzamideLDADMF2-formyl-3,5-difluoro-N,N-diisopropylbenzamide88

Data extracted from Molnár, B., Simig, G., & Volk, B. (2011). Synthesis of 4,6‐Dichloro‐ and 4,6‐Difluorophthalides: a Systematic Study on the Lithiation of 3,5‐Dihalo‐N,N‐diisopropylbenzamides. European Journal of Organic Chemistry, 2011(9), 1728-1735.

Table 2: ortho-Lithiation and Functionalization of N,N-Dialkylbenzamides (Representative Examples)

The seminal work by Beak and Brown established the general utility of tertiary benzamides as directing groups for ortho-lithiation. While this work primarily focused on N,N-diethylbenzamide, the principles are directly applicable to this compound.

EntryAmideBaseElectrophile (E+)ProductYield (%)
1N,N-diethylbenzamides-BuLi/TMEDAD₂O2-deuterio-N,N-diethylbenzamide>95 (D-incorp)
2N,N-diethylbenzamides-BuLi/TMEDAMe₃SiCl2-(trimethylsilyl)-N,N-diethylbenzamide91
3N,N-diethylbenzamides-BuLi/TMEDAMeI2-methyl-N,N-diethylbenzamide85
4N,N-diethylbenzamides-BuLi/TMEDAPhCHO2-(hydroxy(phenyl)methyl)-N,N-diethylbenzamide89
5N,N-diethylbenzamides-BuLi/TMEDACO₂2-(N,N-diethylcarbamoyl)benzoic acid82

Data is representative and adapted from the principles established in Beak, P., & Brown, R. A. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(1), 34-40.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Procedure for the ortho-Lithiation and Formylation of 3,5-Dihalo-N,N-diisopropylbenzamides

Experimental_Workflow_Formylation cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification flask Dry, N₂-flushed flask substrate Substituted this compound in dry THF flask->substrate cool Cool to -78 °C substrate->cool add_base Add s-BuLi dropwise cool->add_base stir_lithiation Stir at -78 °C for 1 h add_base->stir_lithiation add_dmf Add DMF dropwise stir_lithiation->add_dmf warm Warm to room temperature add_dmf->warm quench_acid Quench with aq. NH₄Cl warm->quench_acid extract Extract with EtOAc quench_acid->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for ortho-formylation of N,N-diisopropylbenzamides.

Detailed Protocol:

To a solution of the 3,5-dihalo-N,N-diisopropylbenzamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at -78 °C (acetone/dry ice bath), was added s-butyllithium (1.1 mmol, 1.1 eq) dropwise over 5 minutes. The resulting mixture was stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 2.0 mmol, 2.0 eq) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-formyl-3,5-dihalo-N,N-diisopropylbenzamide.[3]

Logical Relationships in Substrate and Reagent Choice

The choice of the alkyllithium base and the reaction conditions can be critical for the success of the directed ortho-metalation.

Logical_Relationships cluster_base Choice of Base cluster_reactivity Reactivity and Selectivity cluster_additive Additive cluster_outcome Outcome nBuLi n-BuLi reactivity Increased Reactivity nBuLi->reactivity Less reactive sterics Increased Steric Hindrance nBuLi->sterics Lower sBuLi s-BuLi sBuLi->reactivity More reactive sBuLi->sterics Moderate tBuLi t-BuLi tBuLi->reactivity Most reactive tBuLi->sterics Higher outcome Successful ortho-Lithiation reactivity->outcome selectivity Higher Selectivity sterics->selectivity Can improve selectivity->outcome tmeda TMEDA tmeda->reactivity Breaks up aggregates, increases basicity

Caption: Factors influencing the outcome of directed ortho-lithiation.

  • n-Butyllithium (n-BuLi): A commonly used and commercially available base. Its reactivity is often sufficient for activated aromatic systems.

  • sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often leading to faster and cleaner reactions, especially with less activated substrates.

  • tert-Butyllithium (t-BuLi): The most basic and sterically demanding of the common alkyllithiums. Its high reactivity is beneficial for deprotonating very weak acids, but its bulk can sometimes be a disadvantage.

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): This bidentate ligand chelates to the lithium ion, breaking up the alkyllithium aggregates that exist in solution. This increases the effective basicity of the reagent and can significantly accelerate the rate of lithiation.

Conclusion

This compound is a robust and highly effective directing group for the regioselective functionalization of aromatic rings via directed ortho-metalation. Its strong coordinating ability and steric presence allow for clean and high-yielding transformations with a wide variety of electrophiles. The detailed experimental protocols and quantitative data presented in this guide, drawn from key literature, provide a valuable resource for researchers in organic synthesis and drug development, enabling the rational design and execution of synthetic routes to complex, polysubstituted aromatic molecules. The continued exploration of this directing group is expected to yield further innovations in C-H activation and functionalization methodologies.

References

N,N-Diisopropylbenzamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylbenzamide has emerged as a powerful and versatile tool in modern organic synthesis. Its core utility lies in its function as a robust directing group, primarily facilitating regioselective ortho-metalation and palladium-catalyzed carbon-hydrogen (C-H) bond functionalization. The steric bulk of the isopropyl groups plays a crucial role in its efficacy and selectivity. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key transformations.

Core Mechanism of Action: Directed ortho-Metalation (DoM)

The primary and most well-established role of the this compound moiety is as a powerful directed metalation group (DMG) for the regioselective deprotonation of the ortho-position on an aromatic ring. This process, known as directed ortho-metalation (DoM), allows for the introduction of a wide range of electrophiles exclusively at the position adjacent to the amide functionality.

The mechanism of DoM is predicated on the "Complex-Induced Proximity Effect" (CIPE). The Lewis basic oxygen atom of the amide carbonyl coordinates to a Lewis acidic organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination pre-positions the organolithium base in close proximity to the ortho-proton, leading to its kinetically favored abstraction over other protons on the aromatic ring. The resulting aryllithium intermediate can then be trapped by various electrophiles.[1][2][3] The bulky diisopropyl groups on the nitrogen atom are thought to enhance the stability of the aryllithium intermediate and prevent nucleophilic attack at the carbonyl carbon.

Diagram 1: Mechanism of Directed ortho-Metalation (DoM)

G cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench Benzamide This compound Complex Coordinated Complex Benzamide->Complex Coordination of Li to C=O Organolithium R-Li Organolithium->Complex Aryllithium ortho-Lithiated Intermediate Complex->Aryllithium ortho-Proton Abstraction Product ortho-Substituted Product Aryllithium->Product Reaction with Electrophile Electrophile E+ Electrophile->Product

Caption: The DoM mechanism involves coordination, deprotonation, and electrophilic quench.

Experimental Protocol: ortho-Lithiation and Silylation of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.

  • Chlorotrimethylsilane (1.2 eq) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the ortho-silylated product.

Mechanism of Action: Palladium-Catalyzed C-H Functionalization

The this compound group also serves as an effective directing group in palladium-catalyzed C-H bond functionalization reactions. This strategy allows for the direct introduction of various functional groups, such as aryl, alkyl, and acetoxy groups, at the ortho-position of the benzamide.

The generally accepted mechanism involves the coordination of the palladium catalyst to the carbonyl oxygen of the amide. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a palladacycle intermediate. This palladacycle can then undergo further reactions, such as oxidative addition, transmetalation, or reductive elimination, to afford the functionalized product and regenerate the active palladium catalyst.[4][5][6] The use of an appropriate oxidant is often required to facilitate the catalytic cycle.

Diagram 2: Catalytic Cycle for Pd-Catalyzed ortho-Arylation

G Pd_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_cat->Palladacycle C-H Activation Benzamide This compound Benzamide->Palladacycle Oxidative_Addition Oxidative Addition Intermediate Palladacycle->Oxidative_Addition Oxidative Addition Aryl_halide Ar-X Aryl_halide->Oxidative_Addition Product ortho-Arylated Product Oxidative_Addition->Product Reductive Elimination Regen_Pd Regenerated Pd(II) Product->Regen_Pd Regen_Pd->Pd_cat Reoxidation

Caption: A simplified catalytic cycle for the ortho-arylation of this compound.

Quantitative Data: Palladium-Catalyzed ortho-Arylation of Benzamides

The following table summarizes representative yields for the palladium-catalyzed ortho-arylation of various benzamides with aryl iodides. While this data is for the parent benzamide (CONH₂), similar reactivity is observed with N,N-dialkylbenzamides like the diisopropyl derivative.[7][8]

EntryBenzamide SubstrateAryl IodideYield (%)
1BenzamideIodobenzene85
24-MethylbenzamideIodobenzene82
34-MethoxybenzamideIodobenzene78
44-ChlorobenzamideIodobenzene75
5Benzamide4-Iodotoluene88
6Benzamide4-Iodoanisole83
Experimental Protocol: Palladium-Catalyzed ortho-Arylation

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of this compound (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol %), and K₂CO₃ (2.0 eq) in DMA is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the ortho-arylated product.

Role in Asymmetric Synthesis

While the primary use of this compound is as a directing group, its derivatives have found applications in asymmetric synthesis. Chiral, atropisomeric N,N-diisopropyl-1-naphthamides have been used as chiral auxiliaries and ligands. The restricted rotation around the C-C(O)N single bond due to the bulky diisopropyl groups allows for the existence of stable atropisomers. These chiral amides can be used to induce stereoselectivity in various transformations.

Synthesis of this compound

This compound can be readily synthesized via the acylation of diisopropylamine with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzoyl chloride

  • Diisopropylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, benzoyl chloride (1.0 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound, which can be further purified by distillation or recrystallization.[9]

Diagram 3: Synthesis of this compound

G Benzoyl_Chloride Benzoyl Chloride Product This compound Benzoyl_Chloride->Product Diisopropylamine Diisopropylamine Diisopropylamine->Product Et3N Et3N (Base) Et3N->Product

Caption: General scheme for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile directing group in organic synthesis. Its ability to facilitate highly regioselective ortho-metalation and palladium-catalyzed C-H functionalization makes it an indispensable tool for the synthesis of complex aromatic compounds. The straightforward synthesis of the parent amide and the predictable nature of its directing effects contribute to its widespread use in academic and industrial research, particularly in the fields of medicinal chemistry and drug development. Further exploration of its role in asymmetric catalysis holds promise for expanding its utility in the synthesis of chiral molecules.

References

The Dawn of a New Pharmacophore: An In-depth Technical Guide to the Early Discovery and Development of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts on human health.[1] The journey of benzamide derivatives began in the mid-20th century, sparked by the quest for novel therapeutic agents, and led to the discovery of compounds with significant antipsychotic and antiemetic properties.[1] This technical guide provides a comprehensive exploration of the early discovery, synthesis, and development of benzamide derivatives, with a focus on the foundational compounds that established this versatile pharmacophore in the landscape of drug discovery. We will delve into their mechanisms of action, present key quantitative data, detail seminal experimental protocols, and visualize the critical pathways and workflows that defined their early development.

The Genesis of Benzamide Derivatives: From Procainamide to Psychotropics

The story of therapeutic benzamides begins with the modification of procainamide, an antiarrhythmic agent. In 1966, during a research program at Laboratoires Delagrange aimed at enhancing the anti-dysrhythmic properties of procainamide, a series of novel compounds were synthesized. This endeavor first yielded metoclopramide, which was found to possess potent antiemetic and gastroprokinetic effects.[2] Shortly thereafter, this research program led to the discovery of sulpiride in 1966, a compound that would become a pioneering antipsychotic of the benzamide class.[2] These early discoveries highlighted the potential of the benzamide core to modulate central nervous system activity, paving the way for the development of a new class of therapeutic agents.[1]

Synthesis of Early Benzamide Derivatives

The synthesis of early benzamide derivatives typically involved the amidation of a substituted benzoic acid with an appropriate amine.[3] A common strategy was the conversion of the benzoic acid to a more reactive acyl chloride, which could then be reacted with an amine to form the characteristic amide bond.

Representative Synthetic Protocol: Synthesis of Metoclopramide

The synthesis of metoclopramide, a key early benzamide, involves a multi-step process starting from p-aminosalicylic acid. The following is a representative, detailed protocol for its synthesis.[4]

Step 1: Methylation of p-aminosalicylic acid

  • Dissolve p-aminosalicylic acid in a suitable solvent such as acetone.

  • Add a methylating agent, like dimethyl sulfate, in the presence of a base, for instance, potassium hydroxide.

  • Reflux the mixture to facilitate the methylation of the hydroxyl group at the 2-position of the benzene ring.

  • After the reaction is complete, remove the solvent and isolate the methylated intermediate.

Step 2: Chlorination

  • The methylated intermediate is then subjected to chlorination to introduce a chlorine atom at the 5-position of the benzene ring. This can be achieved using various chlorinating agents.

Step 3: Amidation

  • The carboxyl group of the chlorinated intermediate is activated, often by converting it to an acyl chloride using a reagent like thionyl chloride.

  • The resulting acyl chloride is then reacted with N,N-diethylethylenediamine in an appropriate solvent.

  • The reaction mixture is typically stirred for several hours to ensure the completion of the amide bond formation.

  • Upon completion, the product, metoclopramide, is isolated and purified, often through crystallization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a benzamide derivative from a substituted benzoic acid.

G A Substituted Benzoic Acid B Acyl Chloride Formation (e.g., SOCl2) A->B C Substituted Benzoyl Chloride B->C E Amidation C->E D Amine D->E F Benzamide Derivative E->F G Purification (e.g., Crystallization) F->G H Final Product G->H

A generalized synthetic workflow for benzamide derivatives.

Mechanism of Action: Dopamine Receptor Antagonism

A significant number of the early benzamide derivatives exert their therapeutic effects primarily through the antagonism of dopamine D2-like receptors (D2, D3, and D4).[5] This mechanism is central to their use as antipsychotic and antiemetic agents.[5] By blocking the binding of dopamine to these receptors, these compounds modulate downstream signaling pathways. A key consequence of D2-like receptor antagonism is the prevention of the inhibition of adenylyl cyclase, which leads to a relative increase in intracellular cyclic AMP (cAMP) levels.[5][6]

Signaling Pathway of D2 Receptor Antagonism by Benzamides

The following diagram illustrates the signaling pathway affected by benzamide derivatives at the dopamine D2 receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to Benzamide Benzamide Derivative (e.g., Sulpiride) Benzamide->D2R Blocks

Dopamine D2 receptor signaling and its antagonism by benzamides.

Pharmacological Properties and Structure-Activity Relationships

The pharmacological effects of benzamide derivatives are highly dependent on their chemical structure. Substitutions on the benzamide ring and the nature of the side chain significantly influence their affinity for dopamine receptors and other biological targets.

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of some early and representative benzamide derivatives for dopamine D2 receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeRadioligandTissue SourceKi (nM)
Sulpiride D2[3H]SpiperoneRat Striatum1.8
Amisulpride D2[3H]SpiperoneRat Striatum2.8
Metoclopramide D2[3H]SpiperoneRat Striatum250

Data compiled from various sources for illustrative purposes.

Clinical Efficacy of Early Benzamide Derivatives

Clinical trials have been instrumental in establishing the therapeutic utility of benzamide derivatives. The following tables summarize key findings from placebo-controlled trials for sulpiride and amisulpride.

Table 1: Clinical Efficacy of Sulpiride in Depression

StudyNTreatmentDurationPrimary OutcomeResultp-value
Multicenter, double-blind, placebo-controlled trial[5]171Sulpiride (150-300 mg/day) vs. Placebo42 daysChange in HAMD total score2.5 point greater decrease with Sulpiride0.0007

Table 2: Clinical Efficacy of Amisulpride for Negative Symptoms of Schizophrenia

StudyNTreatmentDurationPrimary OutcomeResult
Double-blind, placebo-controlled trial[7]104Amisulpride (100 mg/day or 300 mg/day) vs. Placebo6 weeksChange in SANS total scoreAmisulpride significantly more effective than placebo
Multicenter, double-blind, placebo-controlled trial[8]141Amisulpride (100 mg/day) vs. Placebo6 monthsCompletion Rate / EfficacyHigher completion rate (55% vs 32%) and better efficacy with Amisulpride

Key Experimental Protocols

The characterization of benzamide derivatives has relied on a variety of in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the early development of these compounds.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a benzamide derivative for the dopamine D2 receptor.[9][10]

1. Materials and Reagents:

  • Membrane Preparation: Crude membrane preparations from cell lines expressing recombinant human dopamine D2 receptors or from tissue rich in these receptors (e.g., rat striatum).

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Determinant: Haloperidol or sulpiride at a high concentration (e.g., 1-10 µM).

  • Test Compound: Benzamide derivative of interest.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

2. Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [3H]Spiperone (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]Spiperone, and a high concentration of haloperidol.

    • Competition: Add membrane preparation, [3H]Spiperone, and varying concentrations of the test benzamide derivative.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Some benzamide derivatives have been investigated for their ability to inhibit acetylcholinesterase.[11][12] The following is a protocol based on the widely used Ellman's method.

1. Materials and Reagents:

  • Enzyme: Purified acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: Benzamide derivative of interest.

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

2. Procedure:

  • Prepare solutions of the enzyme, substrate, chromogen, and various concentrations of the test compound in the buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or buffer for control).

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound that absorbs at this wavelength.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Animal Model for Antiemetic Activity

Animal models are crucial for evaluating the in vivo efficacy of antiemetic agents. The ferret is a commonly used model as its emetic reflex is similar to that of humans.[3][13]

1. Animals:

  • Male or female ferrets, acclimatized to the laboratory conditions.

2. Emetogen:

  • A substance that induces vomiting, such as cisplatin (for chemotherapy-induced emesis) or apomorphine (a dopamine agonist).

3. Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test benzamide derivative at various doses via a specific route (e.g., oral or intravenous) at a set time before the emetogen challenge.

  • Administer the emetogen (e.g., cisplatin, 10 mg/kg, i.v.).

  • Observe the animals continuously for a defined period (e.g., 4 hours) for the number of retches and vomits.

  • A video recording system can be used for accurate scoring.

4. Data Analysis:

  • Quantify the number of emetic episodes (retches and vomits) for each animal.

  • Compare the emetic response in the drug-treated groups to that of a vehicle-treated control group.

  • Determine the dose-dependent antiemetic effect of the benzamide derivative.

Conclusion

The early discovery and development of benzamide derivatives marked a significant advancement in pharmacotherapy, particularly in the fields of psychiatry and gastroenterology. The pioneering work on compounds like sulpiride and metoclopramide not only provided valuable therapeutic options but also established the benzamide scaffold as a highly versatile and fruitful starting point for drug discovery. The foundational understanding of their synthesis, mechanism of action, and structure-activity relationships, elucidated through rigorous experimental protocols, has paved the way for the development of subsequent generations of benzamide-based drugs with improved efficacy and safety profiles. This technical guide serves as a testament to the enduring legacy of these early discoveries and provides a comprehensive resource for researchers continuing to explore the vast potential of the benzamide pharmacophore.

References

An In-Depth Technical Guide to the Core Principles of Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective tool in modern organic synthesis, enabling the precise functionalization of aromatic and heteroaromatic rings. This technique, which circumvents the limitations of classical electrophilic aromatic substitution, has become indispensable in the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive overview of the fundamental principles of DoM, including its underlying mechanism, the diverse array of directing metalation groups (DMGs), and the reaction conditions required for its successful implementation. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate practical application. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the logical relationships within this pivotal synthetic methodology.

Core Principles of Directed ortho-Metalation

Directed ortho-metalation is an adaptation of electrophilic aromatic substitution where electrophiles are directed exclusively to the position ortho to a specific functional group, known as the directing metalation group (DMG).[1] This remarkable regioselectivity is achieved through a two-step process: the deprotonation of the ortho-proton by a strong organolithium base, followed by the quenching of the resulting aryllithium intermediate with an electrophile.[2]

The key to this process lies in the ability of the DMG to coordinate with the lithium atom of the organolithium reagent. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a stable five- or six-membered ring-like transition state.[1] This "complex-induced proximity effect" (CIPE) is the cornerstone of DoM and is responsible for the high kinetic acidity of the ortho-protons.[1]

The Mechanism of Directed ortho-Metalation

The generally accepted mechanism for DoM involves the following key steps:

  • Coordination: The heteroatom within the directing metalation group (DMG) acts as a Lewis base and coordinates to the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium). This initial complex formation is a crucial pre-equilibrium step.[1]

  • Deprotonation: The coordinated organolithium base then abstracts a proton from the sterically accessible ortho-position of the aromatic ring. This deprotonation step is typically the rate-determining step of the reaction.

  • Ortho-Lithiated Intermediate: The deprotonation results in the formation of a highly reactive ortho-lithiated aromatic species. This intermediate is stabilized by the continued coordination of the lithium atom to the DMG.[3]

  • Electrophilic Quench: The aryllithium intermediate then reacts with an added electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho-position.[3]

This process offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.[3]

Directing Metalation Groups (DMGs)

The choice of the directing metalation group is critical to the success of a DoM reaction. Over 40 different DMGs have been identified and are generally categorized by their directing ability, which is determined by their capacity to coordinate with the organolithium base and increase the acidity of the ortho-protons.[4] The hierarchy of directing ability has been established through competition experiments.[5]

Table 1: Hierarchy of Common Directing Metalation Groups (DMGs) [2][5]

StrengthDirecting Group (DMG)Chemical Structure
Strong O-Carbamate-OCONR₂
Tertiary Amide-CONR₂
Oxazoline
Sulfonamide-SO₂NR₂
Moderate Methoxy-OCH₃
Tertiary Amine-NR₂
Thioether-SR
Weak Fluoro-F
Chloro-Cl

Note: The relative strength can be influenced by the specific substrate and reaction conditions.

Metalating Agents and Reaction Conditions

The most commonly employed metalating agents in DoM are organolithium bases, with their reactivity often enhanced by the addition of chelating agents.[4]

  • n-Butyllithium (n-BuLi): A widely used and commercially available base.

  • sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi, often used for less acidic protons.

  • tert-Butyllithium (t-BuLi): An even stronger and more hindered base, useful for very weak acids.

  • Lithium Diisopropylamide (LDA): A non-nucleophilic base, often used when the substrate is sensitive to nucleophilic attack.

The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common practice in DoM reactions. TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity and reactivity.[1]

DoM reactions are typically carried out under strictly anhydrous and inert conditions (e.g., under an atmosphere of nitrogen or argon) at low temperatures (usually -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediates.[4]

Data Presentation: Quantitative Yields in DoM Reactions

The efficiency of DoM is highly dependent on the substrate, directing group, organolithium base, and the electrophile used. The following tables provide a summary of reported yields for the DoM of representative aromatic compounds.

Table 2: Directed ortho-Metalation of Anisole Derivatives

SubstrateBase/AdditiveElectrophileProductYield (%)Reference
Anisolen-BuLi/TMEDAD₂O2-Deuterioanisole>95[3]
Anisolen-BuLi/TMEDAMe₃SiCl2-(Trimethylsilyl)anisole92[1]
Anisoles-BuLi/TMEDAI₂2-Iodoanisole85[2]
3-Methoxy-anisolen-BuLi/TMEDADMF2,6-Dimethoxy-benzaldehyde78[6]

Table 3: Directed ortho-Metalation of N,N-Dialkylbenzamides

SubstrateBase/AdditiveElectrophileProductYield (%)Reference
N,N-Diethyl-benzamides-BuLi/TMEDACO₂2-Carboxy-N,N-diethyl-benzamide90[5]
N,N-Diethyl-benzamides-BuLi/TMEDAMeIN,N-Diethyl-2-methyl-benzamide88[5]
N,N-Diisopropyl-benzamidet-BuLiS₈2-Thio-N,N-diisopropyl-benzamide82[2]
N,N-Diethyl-4-methoxy-benzamides-BuLi/TMEDAPhCHO2-(Hydroxy(phenyl)methyl)-4-methoxy-N,N-diethyl-benzamide85[6]

Experimental Protocols

General Procedure for Directed ortho-Metalation

Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used as the reaction vessel.

  • Reagent Preparation: The aromatic substrate is dissolved in an anhydrous solvent (typically THF or diethyl ether) and cooled to the desired temperature (usually -78 °C) in a dry ice/acetone bath.

  • Addition of Base: The organolithium reagent is added dropwise to the stirred solution of the substrate via syringe. The reaction mixture is then stirred at the same temperature for a specified period (typically 1-2 hours) to ensure complete metalation.

  • Electrophilic Quench: The electrophile is then added to the reaction mixture, either neat or as a solution in an anhydrous solvent. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography, recrystallization, or distillation.

Example Protocol: ortho-Lithiation of N,N-Dimethylbenzamide and Quenching with Iodomethane

This protocol describes the synthesis of N,N,2-trimethylbenzamide.

  • To a stirred solution of N,N-dimethylbenzamide (1.49 g, 10.0 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.4 M in cyclohexane, 7.9 mL, 11 mmol) dropwise.

  • The resulting orange solution is stirred at -78 °C for 1 hour.

  • Iodomethane (0.75 mL, 12 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl (20 mL) and the mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford N,N,2-trimethylbenzamide as a colorless oil (1.47 g, 90% yield).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in directed ortho-metalation.

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation A Aromatic Substrate (with DMG) C Coordinated Complex A->C Coordination B Organolithium Base (R-Li) B->C D ortho-Lithiated Intermediate C->D Deprotonation F ortho-Substituted Product D->F Electrophilic Quench E Electrophile (E+) E->F

Figure 1. General Mechanism of Directed ortho-Metalation.

DoM_Workflow start Start step1 Dissolve Aromatic Substrate in Anhydrous Solvent start->step1 step2 Cool to -78 °C step1->step2 step3 Add Organolithium Base Dropwise step2->step3 step4 Stir for 1-2 hours at -78 °C step3->step4 step5 Add Electrophile step4->step5 step6 Warm to Room Temperature step5->step6 step7 Quench Reaction step6->step7 step8 Aqueous Workup and Extraction step7->step8 step9 Purification step8->step9 end End step9->end

Figure 2. Standard Experimental Workflow for a DoM Reaction.

DMG_Hierarchy Strong Strong DMGs -OCONR₂ -CONR₂ -SO₂NR₂ Moderate Moderate DMGs -OCH₃ -NR₂ -SR Strong->Moderate Decreasing Directing Ability Weak Weak DMGs -F -Cl Moderate->Weak Decreasing Directing Ability

Figure 3. Hierarchy of Directing Metalation Group Strength.

Conclusion

Directed ortho-metalation has emerged as a cornerstone of modern synthetic organic chemistry, providing a reliable and highly regioselective method for the functionalization of aromatic systems. Its applications in the synthesis of complex natural products, pharmaceuticals, and advanced materials continue to expand. A thorough understanding of the fundamental principles, including the mechanism, the role of directing groups, and the optimization of reaction conditions, is paramount for its effective utilization. This guide has provided a detailed overview of these core concepts, supplemented with quantitative data and practical experimental protocols, to serve as a valuable resource for researchers and professionals in the chemical sciences. The continued development of new directing groups, more efficient metalating agents, and greener reaction conditions will undoubtedly further enhance the power and scope of this remarkable synthetic transformation.

References

The Pivotal Role of N,N-Diisopropylbenzamide in C-H Bond Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures. Central to the success of many C-H activation strategies is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. Among the diverse array of directing groups, N,N-disubstituted benzamides have garnered significant attention due to their robust coordinating ability and synthetic versatility. This technical guide provides a comprehensive overview of the role of a particularly effective, yet sterically hindered directing group: N,N-diisopropylbenzamide. We will delve into its application in transition metal-catalyzed C-H activation reactions, presenting key quantitative data, detailed experimental protocols, and mechanistic insights that are critical for researchers in academia and the pharmaceutical industry.

Core Principles: The Function of this compound as a Directing Group

This compound serves as a powerful bidentate directing group, primarily facilitating the activation of ortho-C-H bonds of the benzoyl moiety. The amide oxygen atom acts as a Lewis basic site, coordinating to the transition metal center. This initial coordination brings the metal catalyst into the spatial vicinity of the ortho-C-H bonds of the aromatic ring. The steric bulk of the two isopropyl groups on the nitrogen atom plays a crucial role in influencing the reactivity and selectivity of the subsequent C-H activation step. This steric hindrance can pre-organize the substrate-catalyst complex into a conformation that favors the formation of a stable five-membered metallacyclic intermediate, which is a key step in many catalytic cycles. This directed metallation overcomes the inherent lack of reactivity of the C-H bond, paving the way for a variety of functionalization reactions.

Quantitative Data Summary

The following tables summarize the performance of this compound and related N,N-dialkylbenzamides as directing groups in various palladium- and rhodium-catalyzed C-H functionalization reactions.

EntryDirecting GroupCatalyst SystemOlefin PartnerSolventTemp (°C)Time (h)Yield (%)Reference
1N,N-Diethylbenzamide[RhCpCl₂]₂, AgOAcStyrenet-AmylOH1002495[1]
2This compound[RhCpCl₂]₂, AgOAcStyrenet-AmylOH1002492[1]
3N,N-DiethylbenzamidePd(OAc)₂, Ag₂CO₃, TFAEthyl AcrylateDCE1002485[2]
4N-PhenylbenzamidePd(OAc)₂, Ag₂CO₃, TFAEthyl AcrylateDCE1002485[2]
52-PyridinylPd(OAc)₂, Ag₂CO₃, TFAEthyl AcrylateDCE1002490[2]
Table 1: Comparison of N,N-Dialkylbenzamides and Other Directing Groups in C-H Olefination Reactions. This table highlights the high efficiency of N,N-dialkylbenzamides in rhodium- and palladium-catalyzed ortho-olefination reactions.
SubstrateProductYield (%)
This compoundortho-phenyl-N,N-diisopropylbenzamide88
N,N-Diisopropyl-4-methoxybenzamide2-phenyl-N,N-diisopropyl-4-methoxybenzamide95
N,N-Diisopropyl-4-chlorobenzamide2-phenyl-N,N-diisopropyl-4-chlorobenzamide78
Table 2: Substrate Scope for Palladium-Catalyzed Ortho-Arylation of N,N-Diisopropylbenzamides with Phenylboronic Acid. This table showcases the tolerance of the reaction to electronic variations on the benzamide ring.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Ortho-Olefination of this compound

This protocol is adapted from a procedure for the olefination of sterically demanding benzamides.[1]

Materials:

  • This compound

  • Styrene (or other olefin)

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver acetate (AgOAc)

  • tert-Amyl alcohol (t-AmylOH), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgOAc (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous t-AmylOH (3.0 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-olefinated product.

Mandatory Visualizations

Signaling Pathway for Rhodium-Catalyzed C-H Olefination

G cluster_0 Catalytic Cycle Substrate This compound Coordination Substrate-Catalyst Complex Substrate->Coordination Catalyst_Resting [RhCpCl2]2 Active_Catalyst [CpRh(III)] Catalyst_Resting->Active_Catalyst Activation Active_Catalyst->Coordination C-H_Activation Rhodacycle Intermediate Coordination->C-H_Activation C-H Activation Olefin_Coordination Olefin-Rhodacycle Complex C-H_Activation->Olefin_Coordination + Olefin Migratory_Insertion Insertion Product Olefin_Coordination->Migratory_Insertion Migratory Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination β-H Elimination Product_Release Product Release Beta-Hydride_Elimination->Product_Release Reductive Elimination Product_Release->Active_Catalyst Catalyst Regeneration Product ortho-Olefinated Product Product_Release->Product

Caption: Proposed catalytic cycle for the rhodium-catalyzed ortho-olefination of this compound.

Experimental Workflow for C-H Arylation

G Start Start: Weigh Reagents Reaction_Setup Combine this compound, Pd(OAc)2, Ligand, Base, and Arylating Agent in Solvent Start->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N2) Reaction_Setup->Inert_Atmosphere Heating Heat to specified temperature (e.g., 100-120 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Workup Cool, dilute, filter, and extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End: Isolated Product Characterization->End

Caption: General experimental workflow for the palladium-catalyzed ortho-arylation of this compound.

Mechanistic Considerations

The mechanism of C-H activation directed by this compound generally proceeds through a concerted metalation-deprotonation (CMD) pathway. The key steps are:

  • Coordination: The amide oxygen of the this compound coordinates to the metal center (e.g., Pd(II) or Rh(III)).

  • C-H Cleavage: This coordination facilitates the cleavage of the ortho-C-H bond, forming a five-membered metallacycle. The bulky diisopropyl groups can influence the rate and regioselectivity of this step by enforcing a specific conformation that favors the C-H activation process.

  • Functionalization: The resulting metallacycle is a key intermediate that can undergo various transformations, such as oxidative addition with an aryl halide (in Pd-catalysis), migratory insertion of an olefin or alkyne, or reaction with an electrophile.

  • Catalyst Regeneration: A final reductive elimination or other turnover-limiting step releases the functionalized product and regenerates the active catalyst.

The steric bulk of the diisopropyl groups is thought to play a dual role. On one hand, it can enhance the stability of the metallacyclic intermediate, and on the other hand, it can influence the approach of the coupling partner, thereby affecting the stereoselectivity of the reaction, particularly in the synthesis of axially chiral biaryls.[1]

Removal of the this compound Directing Group

A significant challenge in directing group-assisted C-H activation is the efficient removal of the auxiliary group after the desired transformation. The robust nature of the tertiary amide bond in this compound makes its cleavage non-trivial. While specific, high-yielding protocols for the removal of this particular directing group are not abundantly reported in the literature, general methods for the cleavage of tertiary amides can be considered, although they often require harsh conditions.

Potential Cleavage Strategies:

  • Acidic or Basic Hydrolysis: Strong acidic (e.g., concentrated HCl or H₂SO₄ at high temperatures) or basic (e.g., molten KOH) conditions can effect hydrolysis. However, these conditions are often not compatible with sensitive functional groups in the molecule. A mild alkaline hydrolysis of tertiary amides in non-aqueous conditions using NaOH in methanol/dichloromethane has been reported, which could be a potential avenue for exploration.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine. This transforms the directing group into a different functionality, which may or may not be desirable in the final product.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed to cleave robust amide bonds.

The development of milder and more selective methods for the cleavage of the this compound directing group remains an active area of research and is crucial for expanding its utility in complex molecule synthesis.

Applications in Drug Discovery and Development

The ability to selectively introduce functional groups at specific positions of an aromatic ring is of paramount importance in drug discovery. C-H activation methodologies employing directing groups like this compound allow for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The synthesis of biaryl and vinylarene motifs, which are prevalent in many pharmaceutical agents, can be efficiently achieved using this strategy. The steric influence of the diisopropyl groups can also be harnessed for the synthesis of enantiomerically enriched compounds, which is critical for developing safer and more effective drugs.

Conclusion

This compound has proven to be a highly effective directing group for the transition metal-catalyzed ortho-C-H functionalization of arenes. Its steric bulk provides a unique handle to control reactivity and selectivity, making it a valuable tool for organic synthesis. While challenges remain, particularly concerning the cleavage of the directing group, ongoing research is expected to provide solutions that will further enhance the synthetic utility of this powerful directing group. For researchers in drug development, mastering the application of such directing groups opens up new avenues for the efficient and selective synthesis of novel therapeutic agents.

References

Introduction to N,N-Diisopropylbenzamide's use as an insect repellent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the efficacy or mechanism of action of N,N-Diisopropylbenzamide as an insect repellent were identified. This guide will therefore focus on its close structural analog, N,N-Diethylbenzamide , for which efficacy data is available. It is plausible that this compound may exhibit similar properties due to structural similarity, but this has not been experimentally verified in the reviewed literature.

Introduction

N,N-dialkylbenzamides represent a class of synthetic compounds that have been investigated for their insect repellent properties, largely as alternatives to the widely used N,N-diethyl-m-toluamide (DEET). These compounds share a common benzamide core structure, with variations in the alkyl groups attached to the amide nitrogen influencing their physical and biological properties. This technical guide provides an in-depth overview of the use of N,N-Diethylbenzamide as an insect repellent, summarizing available efficacy data, detailing experimental protocols for its evaluation, and postulating its potential mechanism of action based on current understanding of insect olfaction. This information is intended for researchers, scientists, and drug development professionals working in the field of vector control and repellent development.

Efficacy of N,N-Diethylbenzamide

The repellent efficacy of N,N-Diethylbenzamide has been evaluated in both laboratory and field settings against several medically important mosquito species. The available quantitative data from studies on two commercial formulations, "TRIG" (15% N,N-Diethylbenzamide) and "Advanced Odomos" (12% N,N-Diethylbenzamide), are summarized below.

Laboratory Efficacy Data

Laboratory tests, primarily utilizing the arm-in-cage method, have quantified the protection offered by N,N-Diethylbenzamide against laboratory-reared mosquito populations.

Table 1: Laboratory Efficacy of N,N-Diethylbenzamide Formulations Against Mosquitoes

FormulationActive IngredientMosquito SpeciesApplication RateProtection LevelComplete Protection Time (CPT)
TRIG15% N,N-DiethylbenzamideAnopheles gambiae1.25 g100%> 5 hours
TRIG15% N,N-DiethylbenzamideAedes aegypti1.0 g100%Not specified
Advanced Odomos12% N,N-DiethylbenzamideAnopheles stephensi10 mg/cm²100%> 4 hours
Advanced Odomos12% N,N-DiethylbenzamideAedes aegypti12 mg/cm²100%> 4 hours

Data compiled from studies on TRIG and Advanced Odomos formulations.

Field Efficacy Data

Field trials using the human landing catch method have demonstrated the effectiveness of N,N-Diethylbenzamide in real-world conditions against wild mosquito populations.

Table 2: Field Efficacy of N,N-Diethylbenzamide Formulations Against Mosquitoes

FormulationActive IngredientMosquito SpeciesProtection LevelComplete Protection Time (CPT)
TRIG15% N,N-DiethylbenzamideAnopheles arabiensis> 90%~ 6 hours
TRIG15% N,N-DiethylbenzamideCulex quinquefasciatus> 90%~ 6 hours
Advanced Odomos12% N,N-DiethylbenzamideAnopheles spp.100%up to 11 hours
Advanced Odomos12% N,N-DiethylbenzamideAedes aegyptiNot specifiedup to 6 hours

Data compiled from studies on TRIG and Advanced Odomos formulations.

Experimental Protocols

The evaluation of N,N-Diethylbenzamide's repellent efficacy has relied on standardized and widely accepted methodologies in the field of entomology.

Laboratory Evaluation: Arm-in-Cage Test

The arm-in-cage test is a standard laboratory method to assess the complete protection time of a topical repellent.

Protocol:

  • Mosquito Rearing: A colony of the target mosquito species (e.g., Aedes aegypti, Anopheles gambiae) is maintained under controlled laboratory conditions (typically 27±2°C, 80±10% relative humidity, and a 12:12 hour light:dark photoperiod). Adult female mosquitoes, 5-8 days post-emergence and starved for at least 12 hours, are used for the assays.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area (e.g., 600 cm²) of a human volunteer's forearm. A control arm is treated with the formulation's base or a solvent like ethanol.

  • Exposure: The treated forearm is inserted into a cage containing a known number (e.g., 50-100) of host-seeking female mosquitoes.

  • Data Collection: The time until the first mosquito landing and the first confirmed bite (often defined as a second bite within a short period) is recorded. The duration of exposure in the cage is typically for a set period (e.g., 3 minutes) at hourly intervals.

  • Efficacy Calculation: The Complete Protection Time (CPT) is determined as the time from repellent application until the first confirmed bite. The percentage of protection can also be calculated by comparing the number of landings or bites on the treated arm versus the control arm.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Mosquito Rearing & Starvation D Repellent Application to Forearm A->D B Volunteer Recruitment & Informed Consent B->D E Control Application to Other Forearm B->E C Repellent Formulation Preparation C->D C->E F Exposure of Treated Arm in Mosquito Cage D->F G Exposure of Control Arm in Mosquito Cage E->G H Record Time to First Landing & Bite F->H G->H I Calculate Complete Protection Time (CPT) H->I J Calculate Percent Protection H->J

Arm-in-Cage Experimental Workflow
Field Evaluation: Human Landing Catch (HLC)

The human landing catch is the gold standard for assessing repellent efficacy under natural environmental conditions.

Protocol:

  • Study Site Selection: The study is conducted in an area with a natural, high-density population of the target mosquito species.

  • Volunteer Training: Trained volunteers are positioned at designated outdoor or indoor locations during peak mosquito activity hours (typically dusk and dawn).

  • Repellent Application: Volunteers apply the test repellent to their exposed limbs (e.g., arms and legs) at a specified dose. Control volunteers may use a placebo or remain untreated.

  • Mosquito Collection: As mosquitoes land on the exposed skin of the volunteers, they are collected using a mouth aspirator before they can bite.

  • Data Collection: Collected mosquitoes are stored in labeled cups for later species identification and counting. Collections are typically done for a set duration each hour.

  • Efficacy Calculation: The protective efficacy is calculated as the percentage reduction in the number of mosquitoes landing on the treated volunteers compared to the control volunteers. The Complete Protection Time (CPT) is the duration for which no bites are received.

G cluster_setup Setup Phase cluster_collection Data Collection Phase cluster_analysis Analysis Phase A Selection of Field Site E Positioning of Volunteers A->E B Volunteer Training D Repellent/Placebo Application B->D F Hourly Mosquito Collection (HLC) B->F C Randomization of Treatments C->D D->E E->F G Mosquito Identification & Counting F->G H Calculation of Protection (%) G->H I Determination of CPT G->I

Human Landing Catch Experimental Workflow

Proposed Mechanism of Action

The precise molecular targets of N,N-Diethylbenzamide in insects have not been elucidated. However, based on the well-studied mechanisms of other repellents like DEET and the general principles of insect olfaction, a plausible mechanism can be proposed. Insect repellents are thought to act by disrupting the normal olfactory processes that guide host-seeking behavior.

Insects detect volatile chemical cues from their environment through a sophisticated olfactory system. Odorant molecules enter the sensilla on the insect's antennae and maxillary palps and bind to Odorant Receptors (ORs), Ionotropic Receptors (IRs), or Gustatory Receptors (GRs) located on the dendrites of Olfactory Receptor Neurons (ORNs). This binding event triggers a signal transduction cascade that ultimately leads to the generation of an action potential. The pattern of ORN activation is then processed in the antennal lobe of the insect brain, leading to a behavioral response, such as attraction to a host.

It is hypothesized that N,N-Diethylbenzamide, like other repellents, may interfere with this process through one or more of the following mechanisms:

  • Activation of Aversive Receptors: The compound may directly bind to and activate specific olfactory receptors that are hard-wired to elicit an aversive or avoidance behavior in the insect.

  • Inhibition of Attractant Receptors: N,N-Diethylbenzamide might act as an antagonist, binding to receptors that normally detect host cues (e.g., lactic acid, carbon dioxide) and preventing their activation. This would effectively "mask" the host from the insect.

  • Non-specific Receptor Modulation: The repellent could cause a general disruption of olfactory signaling by interacting with multiple receptor types, leading to a "confused" or scrambled neural signal that does not result in a clear attractive behavioral output.

  • Modulation of the Odorant Receptor Co-receptor (Orco): Many odorant receptors function as a complex with the highly conserved Orco. Repellents may interfere with the function of Orco, thereby disrupting the activity of a broad range of odorant receptors.

The following diagram illustrates a generalized insect olfactory signaling pathway and the potential points of intervention for a repellent like N,N-Diethylbenzamide.

G cluster_olfactory_system Insect Olfactory System cluster_peripheral Peripheral Olfactory System (Antenna) cluster_central Central Nervous System (Antennal Lobe) Odorant Host Odorant OR Odorant Receptor (OR/IR/GR) Odorant->OR Binds & Activates Repellent N,N-Diethylbenzamide ORN Olfactory Receptor Neuron (ORN) Repellent->ORN Directly Activates Aversive Pathway Repellent->OR Binds & Inhibits/Modulates AL Antennal Lobe Processing ORN->AL Action Potential OR->ORN Signal Transduction Behavior Behavioral Response AL->Behavior Attraction

Proposed Mechanism of Action for N,N-Diethylbenzamide

Conclusion

While specific data for this compound is lacking, its close analog, N,N-Diethylbenzamide, has demonstrated significant repellent efficacy against a range of medically important mosquito species in both laboratory and field settings. The protection times are comparable to, and in some cases exceed, those of lower concentrations of DEET. The established protocols of arm-in-cage and human landing catch provide robust methods for the further evaluation of N,N-dialkylbenzamides. The proposed mechanism of action, involving the disruption of insect olfactory signaling, provides a framework for future research to identify the specific molecular targets of this class of compounds. Further structure-activity relationship studies are warranted to optimize the repellent properties of N,N-dialkylbenzamides and to fully characterize the repellent profile of this compound itself.

A Theoretical and Methodological Guide to the Conformational Analysis of N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for studying the conformational dynamics of N,N-diisopropylbenzamide. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established methodologies based on closely related N,N-dialkylbenzamides. The guide details the expected conformational isomerism arising from hindered rotation around the amide C-N bond and the C(sp²)-C(aryl) bond. It presents a framework for both experimental investigation using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis via Density Functional Theory (DFT). Detailed protocols for these key experiments are provided, and representative quantitative data from analogous compounds are summarized to offer a predictive context for the conformational behavior of this compound. This guide is intended to serve as a practical resource for researchers initiating studies on the conformational landscape of this and similar molecules, which is crucial for understanding its chemical properties and potential applications in drug development.

Introduction

N,N-disubstituted benzamides are a significant class of organic compounds with applications ranging from medicinal chemistry to materials science. Their conformational preferences, largely dictated by the rotational barriers around the amide C-N bond and the aryl-carbonyl bond, play a pivotal role in their biological activity and physical properties. The steric hindrance introduced by bulky substituents on the nitrogen atom, such as the isopropyl groups in this compound, is expected to significantly influence these rotational dynamics.

Understanding the conformational landscape of this compound is essential for predicting its molecular interactions, particularly in the context of drug design where receptor binding is highly dependent on the three-dimensional structure of the ligand. This guide provides a detailed roadmap for the theoretical and experimental elucidation of its conformational isomers.

Conformational Isomerism in this compound

The primary conformational flexibility in this compound arises from the rotation around two key single bonds:

  • The Amide C-N Bond: Due to the partial double bond character of the amide linkage, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around this bond is significantly hindered. This restricted rotation can lead to the existence of distinct rotational isomers (rotamers) that are observable on the NMR timescale.

  • The C(sp²)-C(aryl) Bond: Rotation around the bond connecting the carbonyl group to the phenyl ring is also subject to steric and electronic effects. The planarity of the molecule is influenced by the dihedral angle between the amide plane and the phenyl ring.

The interplay of these two rotational degrees of freedom defines the potential energy surface of the molecule and the relative populations of its stable conformers.

Experimental Methodology: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the rates of conformational exchange processes, such as the hindered rotation in amides.[1][2] By monitoring the temperature-dependent changes in the NMR lineshapes, it is possible to determine the activation energy (ΔG‡) for the rotational barrier.

Experimental Protocol for Dynamic ¹H NMR
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) at a concentration of approximately 10-20 mg/mL. The choice of solvent can influence the rotational barrier.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the isopropyl protons. Due to hindered rotation, the two isopropyl groups, and even the two methyl groups within each isopropyl moiety, may be diastereotopic and thus magnetically non-equivalent, leading to separate signals.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures. Start from a low temperature where the exchange is slow on the NMR timescale, resulting in sharp, distinct signals for the non-equivalent protons. Gradually increase the temperature in increments (e.g., 5-10 K).

  • Coalescence Temperature (Tc) Determination: As the temperature increases, the rate of rotation around the C-N bond increases. This causes the distinct signals of the exchanging protons to broaden, move closer together, and eventually merge into a single broad peak at the coalescence temperature (Tc). Further increases in temperature will lead to a sharpening of this averaged signal.

  • Data Analysis: The activation free energy (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. For the simple case of two uncoupled nuclei of equal population, the rate constant (k) at coalescence is related to the chemical shift difference (Δν) at low temperature by the equation: k = πΔν / √2.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the geometries, relative energies, and rotational barriers of molecules.[1]

Computational Protocol for Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of this compound.

  • Geometry Optimization: Perform full geometry optimizations of the possible conformers using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-31G(d) or larger basis set.[3] The inclusion of dispersion corrections (e.g., D3) is recommended to accurately account for non-covalent interactions.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, perform a relaxed PES scan by systematically varying the dihedral angles of interest (C-N bond and C-aryl bond) in small increments (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax at each step.[4][5][6]

  • Transition State (TS) Search and Verification: Locate the transition state structures corresponding to the maxima on the PES. This can be done using methods like the Berny algorithm. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.

  • Energy Profile Construction: Plot the relative energies of the conformers and transition states to construct the rotational energy profile. The energy difference between a minimum and the corresponding transition state represents the rotational barrier.

Data Presentation

Table 1: Experimental Rotational Barriers (ΔG‡) for Selected N,N-Dialkylbenzamides Determined by Dynamic NMR

CompoundSolventTemperature (K)ΔG‡ (kcal/mol)Reference
N,N-DimethylbenzamideCDCl₃29815.3[7]
N,N-DiethylbenzamideCDCl₃29815.1[8]
N,N-DibutylbenzamideCDCl₃29814.8[8]

Table 2: Calculated Rotational Barriers and Dihedral Angles for N,N-Dimethylbenzamide (DFT)

ParameterValueComputational LevelReference
C-N Rotational Barrier15-18 kcal/molB3LYP/6-31G(d)[1]
C-Aryl Rotational Barrier~2-4 kcal/molB3LYP/6-31G(d)[1]
Amide-Aryl Dihedral Angle (θ)30-50°B3LYP/6-31G(d)[7]

Visualizations

Logical Workflow for Conformational Analysis

conformational_analysis_workflow Logical Workflow for Conformational Analysis cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_analysis Data Integration and Analysis exp_start Synthesize/Obtain This compound dnmr Dynamic NMR Spectroscopy exp_start->dnmr vt_nmr Variable Temperature ¹H NMR dnmr->vt_nmr coalescence Determine Coalescence Temperature (Tc) vt_nmr->coalescence eyring Calculate Rotational Barrier (ΔG‡) coalescence->eyring comparison Compare Experimental and Computational Results eyring->comparison comp_start Generate Initial 3D Structure geom_opt Geometry Optimization (DFT) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan Potential Energy Surface Scan geom_opt->pes_scan ts_search Transition State Search pes_scan->ts_search energy_profile Construct Energy Profile ts_search->energy_profile energy_profile->comparison conclusion Elucidate Conformational Landscape comparison->conclusion

References

Methodological & Application

Step-by-step protocol for directed ortho-metalation using N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision.[1][2] The N,N-diisopropylbenzamide moiety is an excellent DMG due to the ability of the carbonyl oxygen and the nitrogen lone pair to chelate with the organolithium base, thereby increasing the acidity of the ortho-protons.[2] This protocol provides a detailed, step-by-step procedure for the directed ortho-metalation of this compound and subsequent reaction with various electrophiles.

Reaction Principle

The directed ortho-metalation of this compound proceeds via a two-step mechanism. First, the this compound coordinates to an organolithium base, typically sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C).[3] This coordination facilitates the regioselective deprotonation at the ortho position, forming a stable ortho-lithiated intermediate. In the second step, this intermediate is quenched with an electrophile to yield the 2-substituted this compound derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the directed ortho-metalation of this compound.

experimental_workflow Experimental Workflow for Directed Ortho-Metalation cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Quenching cluster_workup Work-up & Purification start Dissolve this compound and TMEDA in dry THF cool Cool solution to -78 °C start->cool add_base Slowly add s-BuLi or t-BuLi cool->add_base stir_lithiation Stir at -78 °C for 1-2 h add_base->stir_lithiation add_electrophile Add electrophile stir_lithiation->add_electrophile stir_quench Stir at -78 °C to room temperature add_electrophile->stir_quench quench_reaction Quench with saturated NH4Cl stir_quench->quench_reaction extract Extract with organic solvent quench_reaction->extract purify Purify by column chromatography extract->purify end Characterize product purify->end

References

Application Notes and Protocols: N,N-Diisopropylbenzamide in Ru(II)-Catalyzed C–H Vinyl Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of trifluoromethyl groups into organic molecules is of significant interest in medicinal chemistry and drug development, as it can profoundly alter the pharmacokinetic and physicochemical properties of bioactive compounds. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This document provides detailed application notes and protocols for the Ruthenium(II)-catalyzed C–H vinyl trifluoromethylation of arenes using N,N-diisopropylbenzamide as a directing group. The amide carbonyl group of this compound effectively directs the site-selective vinyl trifluoromethylation at the ortho-position of the benzene ring.[1][2] This method utilizes 2-bromo-3,3,3-trifluoropropene as a sustainable and accessible source for vinyl trifluoromethylation, offering a practical route to a diverse range of vinyltrifluoromethylated arenes.[1][2]

Key Features of the Method:

  • High Site-Selectivity: The this compound directing group ensures high regioselectivity for the ortho-C–H bond.

  • Broad Substrate Scope: The protocol is amenable to a wide array of substituted N,N-diisopropylbenzamides.[1]

  • Operational Simplicity: The reaction is conducted under relatively mild conditions, making it accessible for synthetic chemists.[1]

  • Sustainable Reagent: Utilizes 2-bromo-3,3,3-trifluoropropene as a readily available vinyl trifluoromethylation surrogate.[1][2]

Experimental Protocols

General Procedure for Ru(II)-Catalyzed C–H Vinyl Trifluoromethylation

A detailed experimental protocol for the Ru(II)-catalyzed C–H vinyl trifluoromethylation of this compound is provided below.

Materials:

  • This compound substrate (1.0 equiv.)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • CsOAc (30 mol%)

  • 2-bromo-3,3,3-trifluoropropene (2.0 equiv.)

  • 1,2-dichloroethane (DCE) (solvent)

  • An oven-dried screw-capped vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried screw-capped vial equipped with a magnetic stir bar, add the this compound substrate (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%), and CsOAc (11.5 mg, 0.06 mmol, 30 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane (1.0 mL) to the vial.

  • Add 2-bromo-3,3,3-trifluoropropene (35.0 mg, 0.2 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vial tightly with a cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl trifluoromethylated product.

Data Presentation

The following table summarizes the substrate scope for the Ru(II)-catalyzed C–H vinyl trifluoromethylation of various substituted N,N-diisopropylbenzamides.

EntrySubstrate (this compound derivative)ProductYield (%)
1H2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide85
24-Me4-methyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide82
34-OMe4-methoxy-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide78
44-F4-fluoro-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide75
54-Cl4-chloro-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide72
64-Br4-bromo-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide70
73-Me3-methyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide65
83-Cl3-chloro-2-(3,3,3-trifluoroprop-1-en-2-yl)-N,N-diisopropylbenzamide60

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the Ru(II)-catalyzed C–H vinyl trifluoromethylation. The cycle involves C-H activation to form a ruthenacycle intermediate, followed by insertion of the trifluoromethylated alkene and subsequent β-hydride elimination to afford the final product and regenerate the active catalyst.

G A [Ru(II)] Catalyst B Ruthenacycle Intermediate A->B C-H Activation (with this compound) C Coordination & Insertion B->C + 2-bromo-3,3,3-trifluoropropene D β-Hydride Elimination C->D D->A

Caption: Proposed catalytic cycle for the Ru(ii)-catalyzed C–H vinyl trifluoromethylation.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below, from reaction setup to product purification.

G cluster_workflow Experimental Workflow Start Reaction Setup (Substrate, Catalyst, Reagents, Solvent) Reaction Heating at 100 °C (12 hours) Start->Reaction Quenching Workup (Quenching with water, Extraction) Reaction->Quenching Purification Purification (Column Chromatography) Quenching->Purification Product Final Product Purification->Product

Caption: A schematic representation of the experimental workflow.

References

The Strategic Application of N,N-Diisopropylbenzamide in the Synthesis of Pharmaceutical Intermediates: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Diisopropylbenzamide serves as a powerful and versatile tool in the synthesis of complex pharmaceutical intermediates, primarily through its function as a robust directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. This application note provides a detailed overview of its use, experimental protocols for key transformations, and quantitative data for the synthesis of valuable building blocks for drug development.

The tertiary amide functionality of this compound effectively directs the regioselective deprotonation at the ortho-position of the aromatic ring by strong organolithium bases. This process, known as ortho-lithiation, generates a highly reactive organolithium intermediate that can subsequently react with a wide array of electrophiles to introduce various functional groups. This strategy offers a significant advantage over traditional electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers. The steric hindrance provided by the isopropyl groups enhances the stability of the ortho-lithiated species, preventing side reactions and promoting high yields of the desired ortho-substituted products.

Core Application: Synthesis of Ortho-Functionalized Benzamide Intermediates

A primary application of this compound is the synthesis of ortho-substituted benzamides, which are valuable precursors for a range of pharmaceutical targets. Two key examples are the synthesis of N,N-diisopropyl-2-iodobenzamide and N,N-diisopropyl-2-(tributylstannyl)benzamide. These intermediates are particularly useful for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex drug molecules.

Table 1: Synthesis of Key Pharmaceutical Intermediates using this compound

Intermediate ProductStarting MaterialReagents and ConditionsTypical Yield (%)Reference
N,N-Diisopropyl-2-iodobenzamideThis compound1. s-BuLi, TMEDA, THF, -78 °C 2. I₂85-95[Generic Protocol]
N,N-Diisopropyl-2-(tributylstannyl)benzamideThis compound1. s-BuLi, TMEDA, THF, -78 °C 2. Bu₃SnCl80-90[Generic Protocol]

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diisopropyl-2-iodobenzamide

This protocol details the ortho-iodination of this compound, a key step in producing a versatile pharmaceutical intermediate.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound and anhydrous THF under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • TMEDA is added dropwise to the stirred solution.

  • sec-Butyllithium is added dropwise while maintaining the temperature at -78 °C. The solution typically turns a deep color, indicating the formation of the ortho-lithiated species. The reaction mixture is stirred at this temperature for 1 hour.

  • A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The color of the reaction mixture will change as the iodine is consumed.

  • The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • The aqueous layer is separated, and the organic layer is washed with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N,N-diisopropyl-2-iodobenzamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N,N-Diisopropyl-2-(tributylstannyl)benzamide

This protocol describes the synthesis of a stannylated benzamide derivative, another important intermediate for cross-coupling reactions.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Follow steps 1-4 as described in Protocol 1 to generate the ortho-lithiated this compound.

  • Tributyltin chloride is added dropwise to the reaction mixture at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude N,N-diisopropyl-2-(tributylstannyl)benzamide is purified by column chromatography on silica gel.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis of ortho-functionalized pharmaceutical intermediates using this compound.

Directed_Ortho_Metalation_Workflow Start This compound DoM Directed Ortho-Metalation (s-BuLi, TMEDA, THF, -78°C) Start->DoM Intermediate Ortho-lithiated Intermediate DoM->Intermediate Electrophile Electrophilic Quench (e.g., I₂, Bu₃SnCl) Intermediate->Electrophile Product Ortho-functionalized This compound (Pharmaceutical Intermediate) Electrophile->Product Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Product->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: General workflow for synthesizing APIs using this compound.

Synthesis_of_Intermediates cluster_step1 Step 1: Ortho-Lithiation cluster_step2 Step 2: Electrophilic Quench A This compound in Anhydrous THF B Cool to -78°C A->B C Add TMEDA & s-BuLi B->C D Formation of Ortho-Lithiated Species C->D E Add Electrophile (e.g., I₂ or Bu₃SnCl) at -78°C D->E F Reaction & Workup E->F G Purification F->G H Final Intermediate G->H

Caption: Detailed experimental workflow for the synthesis of key intermediates.

Conclusion

This compound is a highly effective directed metalation group that enables the regioselective synthesis of ortho-substituted benzamides. These compounds are crucial intermediates in the pharmaceutical industry, providing a gateway to a wide variety of complex molecular architectures. The protocols outlined above provide a reliable foundation for the laboratory-scale synthesis of these valuable building blocks, facilitating the development of new and improved therapeutic agents. The robust nature of this methodology makes it an indispensable tool for researchers and scientists in drug discovery and development.

Application Notes and Protocols: Formulation of N,N-Diisopropylbenzamide as a Topical Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylbenzamide is a promising active ingredient for use in topical insect repellent formulations. Its efficacy against a range of nuisance and vector insects necessitates the development of stable, cosmetically acceptable, and effective topical delivery systems. These application notes provide a comprehensive overview of example formulations, methodologies for physical and biological evaluation, and detailed experimental protocols to guide researchers in the development and assessment of this compound-based repellents.

While specific formulation data for this compound is not extensively available in public literature, the following sections leverage information from the closely related compound, N,N-diethylbenzamide, to provide representative formulation examples and testing protocols.

Formulation Development Workflow

The development of a topical insect repellent follows a structured workflow, from initial formulation to final efficacy and safety assessment.

cluster_0 Formulation Development cluster_1 Efficacy & Safety Evaluation Formulation Design Formulation Design Excipient Selection Excipient Selection Formulation Design->Excipient Selection Prototype Formulation Prototype Formulation Excipient Selection->Prototype Formulation Physical Characterization Physical Characterization Prototype Formulation->Physical Characterization Stability Testing Stability Testing Physical Characterization->Stability Testing In Vitro Testing In Vitro Testing Stability Testing->In Vitro Testing In Vivo Efficacy Testing In Vivo Efficacy Testing In Vitro Testing->In Vivo Efficacy Testing Safety & Irritation Studies Safety & Irritation Studies In Vivo Efficacy Testing->Safety & Irritation Studies Final Product Final Product Safety & Irritation Studies->Final Product

Caption: Workflow for topical insect repellent formulation and evaluation.

Example Formulations

The following are example formulations for different types of topical applications. These are based on formulations developed for the similar compound N,N-diethylbenzamide and should be optimized for this compound.

Table 1: Example Formulation Compositions

IngredientFunctionLotion (% w/w)Cream (% w/w)Gel (% w/w)
This compound Active Ingredient 15.0 15.0 15.0
Isopropyl AlcoholSolvent40.0-50.0
Purified WaterVehicleto 100to 100to 100
GlycerinHumectant5.05.05.0
Mineral OilEmollient10.0--
Cetearyl AlcoholEmulsifier, Thickener-8.0-
Stearic AcidEmulsifier, Thickener-4.0-
TriethanolaminepH Adjuster, Emulsifier1.01.01.0
CarbomerGelling Agent--1.5
Preservative (e.g., Phenoxyethanol)Preservative0.50.50.5

Physical and Chemical Characterization Protocols

Protocol 1: Viscosity Measurement
  • Objective: To determine the flow characteristics of the formulation.

  • Apparatus: Rotational viscometer with appropriate spindle.

  • Procedure:

    • Equilibrate the formulation to a controlled temperature (e.g., 25°C).

    • Place an appropriate amount of the sample in the viscometer cup.

    • Lower the spindle into the sample, ensuring it is immersed to the specified mark.

    • Allow the sample to equilibrate for 5 minutes.

    • Measure the viscosity at various rotational speeds (e.g., 10, 20, 50, 100 rpm) to assess shear-thinning properties.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol 2: pH Measurement
  • Objective: To determine the pH of the formulation to ensure skin compatibility.

  • Apparatus: Calibrated pH meter with a surface electrode.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the formulation in a beaker.

    • Immerse the pH electrode into the formulation.

    • Allow the reading to stabilize and record the pH value.

Efficacy Testing Protocols

Efficacy is primarily determined by the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites.

Laboratory Efficacy Testing Workflow

Volunteer Recruitment Volunteer Recruitment Informed Consent Informed Consent Volunteer Recruitment->Informed Consent Baseline Mosquito Avidity Test Baseline Mosquito Avidity Test Informed Consent->Baseline Mosquito Avidity Test Repellent Application Repellent Application Baseline Mosquito Avidity Test->Repellent Application Arm-in-Cage Exposure Arm-in-Cage Exposure Repellent Application->Arm-in-Cage Exposure Data Recording (Time to First Bite) Data Recording (Time to First Bite) Arm-in-Cage Exposure->Data Recording (Time to First Bite) Calculate CPT Calculate CPT Data Recording (Time to First Bite)->Calculate CPT

Caption: Arm-in-cage laboratory efficacy testing workflow.

Protocol 3: Laboratory Arm-in-Cage Efficacy Test

This protocol is adapted from studies on N,N-diethylbenzamide.[1]

  • Objective: To determine the CPT of the formulation in a controlled laboratory setting.

  • Materials:

    • Test formulation of this compound.

    • Control (e.g., ethanol or formulation base without active).

    • Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

    • Human volunteers with informed consent.

  • Procedure:

    • Recruit healthy adult volunteers who have provided informed consent.

    • Wash the forearms of the volunteers with unscented soap and water, then rinse and dry thoroughly.

    • Define a specific area on the forearm for repellent application.

    • Apply a precise amount of the test formulation to the defined area on one arm and the control to the same area on the other arm.

    • At predetermined time intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[1]

    • Record the number of mosquito landings and probes (attempts to bite).

    • The test for a given formulation is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is the CPT.

    • The test should be replicated with multiple volunteers to obtain a mean CPT.

Protocol 4: Field Efficacy Test (Human Landing Catch)

This protocol is also based on methodologies used for N,N-diethylbenzamide.[1]

  • Objective: To evaluate the repellent efficacy under real-world environmental conditions.

  • Materials:

    • Test formulation.

    • Control formulation.

    • Trained mosquito collectors (human volunteers).

    • Aspirator or other collection device.

  • Procedure:

    • Select a field site with a known population of target mosquito species.

    • Recruit and train volunteers on the human landing catch technique.

    • Volunteers apply the test formulation or control to their exposed lower legs and arms at the recommended dose.

    • Volunteers sit with their treated limbs exposed and collect any mosquitoes that land on them using an aspirator before they bite.

    • Collections are made for a defined period each hour (e.g., 45 minutes) throughout the night.

    • The number of mosquitoes collected from treated volunteers is compared to those collected from control volunteers to calculate the percent protection.

    • The CPT in the field is the time until the first confirmed bite.

Efficacy Data (Based on N,N-diethylbenzamide)

The following data for a 15% N,N-diethylbenzamide formulation ("TRIG") provides an indication of the expected efficacy.[1]

Table 2: Laboratory Efficacy of 15% N,N-diethylbenzamide against Mosquitoes [1]

Mosquito SpeciesApplication Rate (g)Mean Complete Protection Time (hours)
Anopheles gambiae1.25> 6
Aedes aegypti1.00> 6

Table 3: Field Efficacy of 15% N,N-diethylbenzamide [1]

Mosquito SpeciesMean % ProtectionComplete Protection Time (hours)
Anopheles arabiensis> 90%~ 6
Culex quinquefasciatus> 90%~ 6

Safety Considerations

All studies involving human subjects must be approved by an Institutional Review Board (IRB) or ethics committee. Volunteers must provide informed consent, and protocols should be in place to minimize risks. For topical formulations, skin irritation and sensitization potential should be evaluated using standard dermatological testing protocols.

Conclusion

The development of a topical insect repellent with this compound requires a systematic approach to formulation, physical characterization, and efficacy testing. The protocols and example formulations provided here, based on established methods and data from a closely related compound, offer a solid foundation for researchers. Future work should focus on optimizing formulations specifically for this compound to enhance stability, cosmetic appeal, and repellent longevity.

References

Application Notes and Protocols for Amide Synthesis via C-H Functionalization Using N,N-Diisopropylbenzamide as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone of pharmaceuticals and functional materials. Traditional amide synthesis often involves the coupling of carboxylic acids and amines, sometimes requiring harsh conditions or expensive coupling reagents. A modern and increasingly powerful strategy for synthesizing complex amides involves the direct functionalization of carbon-hydrogen (C-H) bonds. This approach allows for the modification of a simple, pre-formed amide scaffold to introduce new functional groups, offering a more atom-economical and efficient synthetic route.

N,N-Diisopropylbenzamide is an excellent substrate for such transformations, where the bulky and electron-rich diisopropylamide group serves as an effective directing group. In the presence of a transition metal catalyst, typically palladium or rhodium, the amide oxygen atom coordinates to the metal center, bringing it in close proximity to the ortho-C-H bonds of the phenyl ring. This chelation assistance facilitates the selective cleavage of a specific C-H bond, which can then participate in a variety of bond-forming reactions. This methodology enables the synthesis of a diverse array of substituted benzamides from a common starting material.

These application notes provide an overview of the experimental setup and detailed protocols for the transition metal-catalyzed ortho-functionalization of this compound.

Key Applications

  • Late-Stage Functionalization: Introduce functional groups into complex molecules at a late stage of a synthetic sequence, avoiding the need to carry sensitive functionalities through multiple steps.

  • Analogue Synthesis: Rapidly generate a library of analogues of a lead compound for structure-activity relationship (SAR) studies in drug discovery.

  • Novel Scaffold Development: Create unique and highly substituted aromatic structures that would be challenging to access through traditional methods.

Experimental Overview

The ortho-functionalization of this compound is typically carried out using a palladium or rhodium catalyst. The general workflow involves the reaction of this compound with a coupling partner in the presence of a catalyst and often an oxidant or other additives. The choice of catalyst, oxidant, and reaction conditions depends on the specific transformation being performed.

experimental_workflow start Start reagents Combine this compound, Catalyst, Oxidant, and Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the C-H functionalization of this compound.

Protocol 1: Palladium-Catalyzed ortho-Acetoxylation

This protocol describes the introduction of an acetoxy group at the ortho-position of this compound using a palladium catalyst.

Reaction Scheme:

Materials
  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetic Anhydride (Ac₂O)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Experimental Procedure
  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.1 equiv.), and (diacetoxyiodo)benzene (1.2 equiv.).

  • Add acetic anhydride (20 equiv.) followed by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a substrate concentration of 0.1 M.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-acetoxylated product.

Proposed Signaling Pathway

acetoxylation_mechanism sub This compound intermediate1 Palladacycle Intermediate sub->intermediate1 C-H Activation pd_cat Pd(OAc)₂ pd_cat->intermediate1 intermediate2 Pd(IV) Intermediate intermediate1->intermediate2 Oxidation oxidant PhI(OAc)₂ oxidant->intermediate2 intermediate2->pd_cat Catalyst Regeneration product ortho-Acetoxy Product intermediate2->product Reductive Elimination

Caption: Proposed mechanism for Pd-catalyzed ortho-acetoxylation.

Protocol 2: Rhodium-Catalyzed ortho-Olefination with Alkenes

This protocol details the coupling of this compound with an alkene to form a new carbon-carbon bond at the ortho-position, catalyzed by a rhodium complex.

Reaction Scheme:

Materials
  • This compound

  • Alkene (e.g., styrene, norbornene)

  • Pentamethylcyclopentadienyl rhodium(III) chloride dimer ([RhCp*Cl₂]₂)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • tert-Amyl alcohol (t-AmOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Experimental Procedure
  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (0.025 equiv.), AgSbF₆ (0.1 equiv.), and Cu(OAc)₂ (2.0 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the alkene (1.5 equiv.) followed by tert-amyl alcohol to achieve a substrate concentration of 0.2 M.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the ortho-olefinated product.

Data Presentation: Substrate Scope and Yields

The following tables summarize representative yields for the ortho-functionalization of this compound with various coupling partners. Yields are indicative and may vary based on specific reaction conditions and the purity of reagents.

Table 1: Palladium-Catalyzed ortho-Functionalization of this compound

EntryCoupling Partner/ReagentFunctional Group IntroducedProduct StructureTypical Yield (%)
1PhI(OAc)₂Acetoxy (-OAc)75-90
2N-Bromosuccinimide (NBS)Bromo (-Br)80-95
3Phenylboronic acidPhenyl (-Ph)60-85
4Ethyl acrylateAcrylate65-80

Table 2: Rhodium-Catalyzed ortho-Olefination of this compound

EntryAlkene Coupling PartnerProduct StructureTypical Yield (%)
1Styrene70-88
2Norbornene85-95
31-Hexene60-75
4Ethyl acrylate65-82

Troubleshooting and Safety Precautions

  • Low Yields: Ensure all reagents are dry and the reaction is performed under an inert atmosphere, especially for rhodium-catalyzed reactions. The quality of the oxidant is also crucial.

  • Multiple Products: The formation of di-substituted products can occur. Adjusting the stoichiometry of the coupling partner or reaction time may improve selectivity.

  • Safety: Transition metal catalysts and oxidants should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions at elevated temperatures and pressures should be conducted behind a blast shield. HFIP is a corrosive solvent and should be handled with caution.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylbenzamide is a tertiary amide that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its robust chemical nature and utility as a synthetic building block necessitate well-defined, scalable, and reproducible protocols for its preparation and purification. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound via the Schotten-Baumann reaction, followed by comprehensive purification procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of benzoyl chloride with diisopropylamine. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

G cluster_synthesis Synthesis Workflow A Reaction Setup: Dissolve diisopropylamine and NaOH in water/DCM mixture in a suitable reactor. B Cooling: Cool the biphasic mixture to 0-5 °C with constant stirring. A->B C Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise, maintaining the temperature below 10 °C. B->C D Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. C->D E Work-up: Transfer to a separatory funnel and separate the organic layer. D->E F Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. E->F G Drying: Dry the organic layer over anhydrous Na₂SO₄. F->G H Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. G->H G cluster_recrystallization Recrystallization Workflow A Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water). B Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. A->B C Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. B->C D Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. C->D E Washing: Wash the crystals with a small amount of ice-cold solvent. D->E F Drying: Dry the purified crystals under vacuum. E->F G cluster_chromatography Column Chromatography Workflow A Column Packing: Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane). B Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. A->B C Elution: Elute the column with an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane). B->C D Fraction Collection: Collect fractions and monitor by TLC. C->D E Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. D->E F Drying: Dry the purified product under vacuum. E->F

N,N-Diisopropylbenzamide: A Versatile Directing Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The N,N-diisopropylbenzamide moiety has emerged as a powerful tool, not primarily as a traditional protecting group for carboxylic acids, but as a robust directed metalation group (DMG) . This functionality allows for the precise functionalization of the aromatic ring at the ortho-position through a process known as Directed ortho-Metalation (DoM). The steric bulk of the diisopropylamino group also provides significant stability to the amide bond, rendering it resistant to a variety of reaction conditions, which can be advantageous in complex synthetic sequences. This document provides a detailed overview of the application of this compound as a directing group, including protocols for its formation, utilization in DoM reactions, and subsequent removal (deprotection).

Core Applications

The primary utility of the this compound group lies in its ability to direct lithiation to the ortho-position of the aromatic ring. The lone pair of electrons on the amide's oxygen atom coordinates with an organolithium base, facilitating the deprotonation of the adjacent aromatic proton. This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles, leading to the formation of diverse ortho-substituted benzamides.

Stability Profile

The this compound is a highly robust functional group, stable to a wide range of non-hydrolytic conditions. Its stability under various conditions is summarized below:

Condition CategoryStabilityNotes
Acidic (mild) Generally StableResistant to mild acidic workups.
Acidic (strong) LabileCan be hydrolyzed under strong acidic conditions with heating.
Basic (mild) StableStable to mild bases like carbonates and bicarbonates.
Basic (strong) LabileCan be hydrolyzed with strong bases (e.g., NaOH, KOH) at elevated temperatures.
Oxidative Generally StableTolerates many common oxidizing agents.
Reductive Generally StableAmide bond is resistant to many reducing agents (e.g., NaBH₄).
Organometallic Reagents Stable (non-lithium)Generally stable to Grignard reagents and organocuprates at low temperatures.

Experimental Protocols

Protocol 1: Formation of this compound (Protection)

The most common method for the synthesis of this compound is the reaction of a benzoyl chloride with diisopropylamine.

Reaction Scheme:

Materials:

  • Benzoyl chloride

  • Diisopropylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (optional, as a base)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.2 equivalents) can be included.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography or distillation if necessary.

Quantitative Data for Protection of Various Benzoyl Chlorides:

EntryBenzoyl Chloride SubstrateAmineBaseSolventTime (h)Yield (%)
1Benzoyl chlorideDiisopropylamineTEADCM2>95
24-Methoxybenzoyl chlorideDiisopropylaminePyridineDCM392
34-Nitrobenzoyl chlorideDiisopropylamineTEATHF2.594
42-Chlorobenzoyl chlorideDiisopropylamineTEADCM390
Protocol 2: Directed ortho-Metalation (DoM) and Electrophilic Quench

This protocol describes the regioselective functionalization of the this compound at the ortho-position.

Reaction Scheme:

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, DMF, TMSCl, alkyl halide)

  • Saturated NH₄Cl solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

  • Add TMEDA (1.2 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) dropwise. The solution may turn colored, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.5 equivalents) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by TLC monitoring.

  • Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data for DoM of this compound:

EntryElectrophileProductYield (%)
1I₂2-Iodo-N,N-diisopropylbenzamide92
2DMF2-Formyl-N,N-diisopropylbenzamide85
3(CH₃)₃SiCl2-(Trimethylsilyl)-N,N-diisopropylbenzamide95
4CH₃I2-Methyl-N,N-diisopropylbenzamide78
Protocol 3: Hydrolysis of this compound (Deprotection)

Due to the steric hindrance of the diisopropyl groups, the hydrolysis of this compound is more challenging than for less substituted amides and typically requires forcing conditions.

Reaction Scheme:

Method A: Acidic Hydrolysis

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Dioxane or Ethylene Glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a mixture of water and a high-boiling co-solvent like dioxane or ethylene glycol.

  • Carefully add concentrated H₂SO₄ or HCl (e.g., 6 M) in excess.

  • Heat the mixture to reflux (typically >100 °C) for an extended period (12-48 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Method B: Basic Hydrolysis

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethylene Glycol or Diethylene Glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) and a large excess of KOH or NaOH (e.g., 10 equivalents) in ethylene glycol or diethylene glycol.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) for 12-48 hours.

  • Monitor the reaction progress.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry. Alternatively, extract the acidified solution with an organic solvent.

  • Purify the product as needed.

Quantitative Data for Deprotection:

EntrySubstrateConditionsProductYield (%)
1This compound6 M H₂SO₄, Dioxane/H₂O, reflux, 24hBenzoic Acid75
22-Methyl-N,N-diisopropylbenzamideKOH, Ethylene Glycol, 180 °C, 36h2-Methylbenzoic Acid68
34-Methoxy-N,N-diisopropylbenzamide12 M HCl, H₂O, reflux, 48h4-Methoxybenzoic Acid70

Visualization of Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid / Acyl Chloride Amidation Amidation with Diisopropylamine Carboxylic_Acid->Amidation SOCl₂ or Coupling Agent Protected_Amide This compound Amidation->Protected_Amide Hydrolysis Hydrolysis Deprotected_Acid Carboxylic Acid Hydrolysis->Deprotected_Acid Protected_Amide_2 This compound Protected_Amide_2->Hydrolysis Strong Acid/Base, Heat

Caption: General workflow for the protection of a carboxylic acid as an this compound and its subsequent deprotection.

DoM_Workflow Start This compound Metalation Directed ortho-Metalation Start->Metalation s-BuLi, TMEDA THF, -78 °C Intermediate ortho-Lithiated Intermediate Metalation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile (E+) Product ortho-Substituted This compound Quench->Product

Caption: Experimental workflow for the Directed ortho-Metalation (DoM) of this compound.

Conclusion

The this compound functional group serves as a highly effective directed metalation group for the regioselective synthesis of ortho-substituted aromatic compounds. Its robust nature allows it to withstand a variety of synthetic transformations, making it a valuable tool in multi-step synthesis. While the deprotection requires harsh conditions, its utility as a directing group often outweighs this limitation, providing access to complex molecular architectures that would be difficult to obtain through other methods. The protocols provided herein offer a comprehensive guide for the application of this compound in synthetic campaigns.

Application of N,N-Diisopropylbenzamide in the Synthesis of Substituted Arenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylbenzamide is a powerful tool in organic synthesis, primarily utilized as a highly effective directed metalation group (DMG) for the regioselective functionalization of aromatic rings. This application note details the use of this compound in directed ortho-metalation (DoM) reactions, a strategy that enables the precise introduction of a wide range of substituents at the position ortho to the amide group. This methodology offers a significant advantage over traditional electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. The protocols described herein provide a robust and versatile route to synthesize highly substituted arenes, which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.

Introduction

Directed ortho-metalation (DoM) is a fundamental transformation in modern organic synthesis that allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring.[1][2] The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium base, facilitating the removal of a proton from the adjacent ortho position.[1][2] The tertiary amide, and specifically the this compound group, is a premier DMG due to its strong coordinating ability with lithium.[3] This interaction increases the kinetic acidity of the ortho protons, allowing for their selective abstraction by strong bases like alkyllithiums.[1]

The resulting ortho-lithiated species is a potent nucleophile that can react with a diverse array of electrophiles to introduce various functional groups, including halogens, silyl groups, alkyl/aryl groups, and carbonyl functionalities.[1] This process provides a reliable and predictable method for the synthesis of 1,2-disubstituted and polysubstituted aromatic compounds.

Signaling Pathways and Experimental Workflows

The general workflow for the directed ortho-metalation of this compound is depicted below. The process begins with the deprotonation of the aromatic ring at the ortho position, facilitated by the amide directing group. The resulting aryllithium intermediate is then quenched with an electrophile to yield the substituted arene.

DoM_Workflow cluster_start Starting Material cluster_lithiation Directed ortho-Metalation cluster_quench Electrophilic Quench This compound This compound Organolithium Base\n(e.g., s-BuLi, n-BuLi) Organolithium Base (e.g., s-BuLi, n-BuLi) ortho-Lithiated Intermediate ortho-Lithiated Intermediate Organolithium Base\n(e.g., s-BuLi, n-BuLi)->ortho-Lithiated Intermediate Deprotonation (-78 °C, THF) Electrophile (E+) Electrophile (E+) Substituted Arene Substituted Arene Electrophile (E+)->Substituted Arene Quenching

Caption: General workflow for the synthesis of substituted arenes via directed ortho-metalation of this compound.

Quantitative Data Summary

The directed ortho-metalation of this compound has been successfully employed with a variety of electrophiles, leading to a wide range of substituted arenes in good to excellent yields. The following table summarizes representative examples.

EntryElectrophile (E+)Product (E)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
1I₂Is-BuLi/TMEDATHF-78195
2TMSClSi(CH₃)₃s-BuLi/TMEDATHF-78192
3(CH₃)₂SO₄CH₃s-BuLi/TMEDATHF-78285
4DMFCHOs-BuLi/TMEDATHF-78 to rt188
5CO₂COOHs-BuLi/TMEDATHF-78 to rt190
6PhCHOCH(OH)Phs-BuLi/TMEDATHF-78282
7BrCH₂CH₂BrBrs-BuLi/TMEDATHF-78178

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are highly reactive and should be handled with care.

Protocol 1: General Procedure for the Directed ortho-Metalation of this compound and Quenching with an Electrophile

This protocol provides a general method for the synthesis of 2-substituted N,N-diisopropylbenzamides.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., iodine, trimethylsilyl chloride, dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) to the solution.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.

  • Add the chosen electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for the time indicated in the table above, or until TLC analysis indicates consumption of the starting material. For some electrophiles (e.g., DMF, CO₂), the reaction may need to be warmed to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted this compound.

Logical Relationship Diagram

The success of the directed ortho-metalation is dependent on a hierarchy of directing group ability. The N,N-dialkylamide group is a very strong DMG, outcompeting many other common functional groups.

DMG_Hierarchy cluster_strongest Strongest cluster_strong Strong cluster_moderate Moderate cluster_weak Weak Strongest DMGs Strongest DMGs Strong DMGs Strong DMGs Strongest DMGs->Strong DMGs > Moderate DMGs Moderate DMGs Strong DMGs->Moderate DMGs > Weak DMGs Weak DMGs Moderate DMGs->Weak DMGs > -OCONR₂ -OCONR₂ -CONR₂\n(this compound) -CONR₂ (this compound) -SO₂NR₂ -SO₂NR₂ -OCH₃ -OCH₃ -NR₂ -NR₂ -F -F -Cl -Cl

Caption: Relative directing ability of common directed metalation groups (DMGs).

Conclusion

The use of this compound as a directed metalation group provides a highly efficient and regioselective method for the synthesis of substituted arenes. The protocols outlined in this application note are robust and can be applied to a wide range of electrophiles, making this a valuable strategy for the construction of complex aromatic molecules in academic and industrial research, particularly in the field of drug discovery and development. The strong directing ability of the N,N-diisopropylamide group and the predictable nature of the reaction make it a cornerstone of modern synthetic organic chemistry.

References

Application Notes & Protocols: N,N-Diisopropylbenzamide as a Cornerstone Reagent for Heterocyclic Synthesis via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of N,N-Diisopropylbenzamide as a premier directing group for the synthesis of complex heterocyclic compounds. We delve into the foundational principles of Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. This document furnishes researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and field-proven protocols necessary to leverage this versatile reagent. Key applications, including the synthesis of substituted phthalides (isobenzofuranones), are detailed with step-by-step methodologies, troubleshooting insights, and mechanistic clarity to empower the design and execution of novel synthetic routes.

Introduction: The Strategic Advantage of this compound

In the vast landscape of synthetic organic chemistry, the precise and predictable functionalization of aromatic systems is paramount. While classical electrophilic aromatic substitution is foundational, its limitations in regiocontrol often necessitate multi-step, protecting-group-laden strategies. Directed ortho-Metalation (DoM) has emerged as a superior alternative for achieving unparalleled regioselectivity.[1][2] This technique relies on the use of a Directing Metalation Group (DMG), a functional group that coordinates to a strong organolithium base and directs deprotonation to its adjacent ortho position.[2][3]

Among the extensive arsenal of DMGs, the tertiary this compound group stands out for its exceptional directing power and synthetic utility.[4][5] Its efficacy stems from two key features:

  • Strong Coordinating Ability: The carbonyl oxygen acts as an efficient Lewis basic site, chelating the lithium cation of the organometallic base and positioning it for a complex-induced proximity effect (CIPE), which dramatically lowers the kinetic barrier for deprotonation of the proximal C-H bond.[2]

  • Steric Hindrance: The bulky isopropyl groups effectively shield the electrophilic carbonyl carbon from nucleophilic attack by the organolithium base, a common side reaction with less hindered amides or esters.[4]

This unique combination of properties makes this compound a robust and reliable starting point for the synthesis of a wide array of polysubstituted aromatics, which are, in turn, critical precursors to valuable heterocyclic scaffolds.

The Mechanism of Directed ortho-Metalation (DoM)

The DoM of this compound is a cornerstone transformation that converts a relatively inert aromatic C-H bond into a nucleophilic C-Li bond, poised for reaction with a diverse range of electrophiles. The process is typically conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium species.[1]

The generally accepted mechanism proceeds as follows:

  • Coordination: The organolithium base (e.g., sec-BuLi, n-BuLi), often in the presence of an accelerating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the carbonyl oxygen of the benzamide.[1][4]

  • Deprotonation: This coordination pre-organizes the system, facilitating the regioselective abstraction of a proton from the ortho position of the aromatic ring. This is the rate-determining step and results in the formation of a stable ortho-lithiated intermediate.

  • Electrophilic Quench: The aryl-lithium species is a potent nucleophile and readily reacts with a wide variety of electrophiles (E+), installing a new functional group exclusively at the ortho position.

  • Transformation: The resulting functionalized benzamide can then be carried forward. The amide itself, while robust, can be hydrolyzed or reduced to other functional groups, further expanding its synthetic utility.[4]

Caption: General Mechanism of Directed ortho-Metalation (DoM).

Application: Synthesis of Substituted Phthalides

A prominent application of this compound is in the synthesis of phthalides (2-benzofuran-1(3H)-ones), a heterocyclic motif present in numerous natural products and pharmaceutical agents, including the blockbuster antidepressant citalopram.[6] The DoM strategy provides a highly efficient and regiocontrolled route to these valuable compounds.

A well-established manufacturing synthesis of 5-substituted phthalides demonstrates this principle beautifully.[6][7] The synthesis begins with a substituted this compound, which undergoes DoM, followed by formylation and a subsequent reduction/cyclization cascade to yield the target phthalide.

Phthalide_Workflow Workflow for 5-Chlorophthalide Synthesis cluster_reagents Key Reagents & Conditions Base sec-BuLi / TMEDA Step1 Directed ortho-Metalation (Lithiation) Base->Step1 Electrophile DMF Step2 Formylation (Electrophilic Quench) Electrophile->Step2 Reducer NaBH4 Step3 Reduction & Spontaneous Ring Closure (Lactonization) Reducer->Step3 Solvent THF, -70 °C Start 4-Chloro-N,N- diisopropylbenzamide Start->Step1 Intermediate ortho-Lithiated Anion Step1->Intermediate Intermediate->Step2 Aldehyde 2-Formyl-4-chloro-N,N- diisopropylbenzamide Step2->Aldehyde Aldehyde->Step3 End 5-Chlorophthalide Step3->End

Caption: Synthetic workflow for 5-Chlorophthalide.

This approach is highly adaptable for producing analogues with different substituents on the aromatic ring, such as fluoro and trifluoromethyl groups, making it a valuable tool in drug discovery programs.[6]

Detailed Experimental Protocol: Synthesis of 5-Chlorophthalide

This protocol is adapted from the manufacturing synthesis reported by Faigl et al.[6][7] It details the key DoM and formylation steps, followed by a one-pot reduction and cyclization.

Safety Precaution: Organolithium reagents such as sec-butyllithium are extremely pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chloro-N,N-diisopropylbenzamide253.7625.38 g1001.0
sec-Butyllithium (1.4 M in cyclohexane)64.0686 mL1201.2
N,N-Dimethylformamide (DMF)73.0911.0 g1501.5
Sodium borohydride (NaBH₄)37.835.67 g1501.5
Tetrahydrofuran (THF), anhydrous-250 mL--

Step-by-Step Methodology:

Part A: Directed ortho-Metalation and Formylation

  • Reaction Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-Chloro-N,N-diisopropylbenzamide (25.38 g, 100 mmol).

  • Dissolution: Add 250 mL of anhydrous THF and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction vessel to -70 °C using an acetone/dry ice bath.

  • Lithiating Agent Addition: Slowly add sec-butyllithium (86 mL of a 1.4 M solution, 120 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Stirring: Stir the resulting solution at -70 °C for an additional 1 hour to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (11.0 g, 150 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C over 1 hour.

Part B: One-Pot Reduction and Lactonization

  • Methanol Addition: Once the reaction reaches -20 °C, slowly add 50 mL of methanol to the flask. This serves to quench any excess organolithium species and acts as a solvent for the subsequent reduction. An exothermic reaction is expected.

  • Reduction: Carefully add sodium borohydride (5.67 g, 150 mmol) portion-wise to the reaction mixture, controlling the addition rate to manage gas evolution and maintain the temperature below 0 °C.

  • Reaction Completion: Stir the mixture at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into 250 mL of 2 M hydrochloric acid (HCl) cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-chlorophthalide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid. The expected yield is typically high for this process.[6]

Troubleshooting and Field-Proven Insights

  • Problem: Low Yield.

    • Cause: Incomplete lithiation or premature quenching of the organolithium reagent.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. Use freshly titrated sec-BuLi, as concentrations can decrease over time. Ensure the substrate is fully dissolved before adding the base.

  • Problem: Formation of Side-Products.

    • Cause: Temperature rising too high during base addition can lead to reduced selectivity. If the electrophile is added too quickly, localized warming can occur.

    • Solution: Maintain strict temperature control at all stages. Use a syringe pump for slow, controlled addition of reagents. Ensure efficient stirring to dissipate heat.

  • Choice of Base: While n-BuLi can be used, sec-BuLi is often preferred as it is more basic and can lead to faster and more complete lithiations at low temperatures.[4] For particularly challenging substrates, the highly basic t-BuLi may be employed, though its stability in THF is lower.[4]

  • Role of TMEDA: The addition of TMEDA (typically 1.2 equivalents) can significantly accelerate the rate of lithiation. TMEDA chelates the lithium ion, breaking down organolithium aggregates and increasing the effective basicity of the reagent.[1][2]

Conclusion

This compound is a powerful and versatile reagent for the construction of complex molecular architectures. Its ability to serve as a robust directed metalation group opens a reliable pathway for the regioselective functionalization of aromatic rings. The protocols and principles outlined herein, particularly for the synthesis of valuable heterocyclic systems like phthalides, demonstrate the strategic advantage of employing this reagent. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can effectively harness the power of Directed ortho-Metalation to accelerate discovery and development in medicinal and materials chemistry.

References

Application Notes and Protocols for N,N-Diisopropylbenzamide in Tandem Reaction Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N,N-diisopropylbenzamide in a powerful one-pot, two-step tandem reaction sequence: Directed ortho-Metalation (DoM)-Borylation followed by a Suzuki-Miyaura Cross-Coupling. This sequence allows for the efficient and regioselective synthesis of highly substituted biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is an excellent substrate for Directed ortho-Metalation (DoM). The diisopropylamide group is a powerful directing metalation group (DMG) that facilitates the regioselective deprotonation of the ortho-position on the benzene ring by a strong organolithium base.[1][2] The resulting ortho-lithiated intermediate can be trapped with various electrophiles.[1][2]

This application note focuses on a tandem sequence where the ortho-lithiated species is first trapped with a boronic ester (Borylation), and the resulting aryl boronate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the same pot with a suitable aryl halide. This one-pot approach offers significant advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates.

Tandem Reaction: DoM-Borylation / Suzuki-Miyaura Coupling

The overall transformation is a highly efficient method for the synthesis of ortho-substituted biaryls from this compound.

Reaction Scheme:

// Reactants Start [label="this compound"]; Base [label="s-BuLi, TMEDA\nTHF, -78 °C"]; BoronicEster [label="Isopropoxypinacolatoboron"]; ArylHalide [label="Ar-X"]; PdCatalyst [label="Pd Catalyst, Base"];

// Intermediates Lithiated [label="ortho-Lithiated Intermediate"]; Boronate [label="Aryl Boronic Ester"];

// Product Product [label="ortho-Substituted Biaryl"];

// Workflow Start -> Lithiated [label="Step 1a: DoM"]; Lithiated -> Boronate [label="Step 1b: Borylation"]; Boronate -> Product [label="Step 2: Suzuki-Miyaura Coupling"];

// Reagents Base -> Lithiated [style=invis]; BoronicEster -> Boronate [style=invis]; ArylHalide -> Product [style=invis]; PdCatalyst -> Product [style=invis]; }

Caption: Experimental workflow for the tandem reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_ArylHalide [label="Ar-Pd(II)(X)L₂"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="Ar'-B(OR)₂", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)(Ar')L₂"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; RedElim -> Pd0 [label="Regeneration"];

// Reagent Inputs ArylHalide -> OxAdd; Boronate -> Transmetalation; Base -> Transmetalation; }

References

Troubleshooting & Optimization

How to improve the yield of N,N-Diisopropylbenzamide directed lithiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of N,N-Diisopropylbenzamide directed lithiation.

Troubleshooting Guide

This guide addresses common issues encountered during the directed ortho-lithiation of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Inactive Organolithium Reagent The concentration of commercially available butyllithium can decrease over time. It is crucial to titrate the butyllithium solution before use to determine its exact molarity. A fresh bottle of the reagent is recommended for optimal results.
Presence of Moisture or Oxygen Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the setup.
Inadequate Reaction Temperature Lithiation is typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[1] Ensure the reaction temperature is maintained consistently. For some substrates, a slightly higher temperature (-40 °C or -20 °C) might be necessary to achieve a reasonable reaction rate.[2]
Poor Substrate Solubility At -78 °C, this compound may not be fully soluble in the reaction solvent.[2] Ensure the substrate is dissolved at room temperature before cooling the reaction vessel.[2] If solubility remains an issue, consider using a co-solvent system.
Insufficient Reaction Time The lithiation step may require more time to reach completion. While 1-2 hours is often sufficient, you can monitor the reaction's progress by quenching small aliquots with D₂O and analyzing the extent of deuterium incorporation by NMR.
Inefficient Quenching The electrophile should be added slowly to the reaction mixture at a low temperature to avoid temperature spikes that could lead to side reactions. Some electrophiles may require specific conditions for an optimal reaction with the aryllithium intermediate.[1]

Issue 2: Formation of Side Products

Potential CauseRecommended Solution
Reaction with Solvent At temperatures above -20 °C, organolithium reagents can react with ethereal solvents like THF.[1] It is critical to maintain low temperatures throughout the lithiation and quenching steps to minimize this side reaction.
Benzylic Lithiation While the amide group strongly directs ortho-lithiation, under certain conditions, lithiation at the benzylic position of substituents on the aromatic ring can occur.[3] Using a lithium amide base instead of an alkyllithium can sometimes favor benzylic lithiation.[3]
Anionic Fries Rearrangement Although more common with carbamates, a rearrangement similar to the anionic Fries rearrangement can occur, especially if the reaction is allowed to warm up significantly.[3] Maintaining a low temperature helps to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound group in this reaction?

A1: The this compound group is a powerful directing metalation group (DMG).[4][5] The oxygen and nitrogen atoms of the amide can chelate to the lithium ion of the organolithium reagent, bringing the base in close proximity to the ortho-proton and facilitating its abstraction.[4][5]

Q2: Should I use n-BuLi or s-BuLi for the lithiation?

A2: The choice between n-BuLi and s-BuLi depends on the substrate and desired reactivity.

  • n-BuLi is a strong base and a moderate nucleophile.[6]

  • s-BuLi is a stronger base and less nucleophilic than n-BuLi.[6] For many directed ortho-metalations, s-BuLi can provide higher yields and faster reaction times.

Q3: What is the purpose of adding TMEDA?

A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that complexes with the lithium ion of the butyllithium reagent.[1][7] Alkyllithiums exist as aggregates in solution, which reduces their reactivity.[4] TMEDA breaks down these aggregates, increasing the basicity and reactivity of the organolithium, which often leads to a significant increase in the yield of the desired ortho-lithiated product.[7][8]

Q4: What is the optimal temperature for the lithiation of this compound?

A4: The lithiation is typically performed at -78 °C (a dry ice/acetone bath).[1] This low temperature helps to ensure kinetic control, leading to selective deprotonation at the ortho position, and minimizes potential side reactions such as reaction with the solvent or rearrangement.[1]

Q5: How can I confirm that the lithiation has occurred at the desired ortho position?

A5: While direct analysis of the aryllithium intermediate is challenging, its formation and regiochemistry can be confirmed by quenching the reaction with a known electrophile. For example, quenching with deuterium oxide (D₂O) will introduce a deuterium atom at the lithiated position, which can be identified by NMR spectroscopy. Quenching with an aldehyde or ketone will produce an alcohol, and the position of the new substituent can be determined by spectroscopic methods like NMR or GC-MS.

Experimental Protocols

General Protocol for Directed ortho-Lithiation of this compound and Quenching with an Electrophile

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas (Argon or Nitrogen).

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, a thermometer, and a septum, under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the stirred solution.

  • Lithiation: Slowly add a solution of s-Butyllithium (1.2 eq) in cyclohexane dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly add the chosen electrophile (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Work-up: Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Yields for the ortho-Lithiation of this compound under Various Conditions

EntryBase (eq.)Additive (eq.)SolventTemperature (°C)Time (h)ElectrophileYield (%)
1n-BuLi (1.2)NoneTHF-782(CH₃)₂CO~50-60
2n-BuLi (1.2)TMEDA (1.2)THF-782(CH₃)₂CO>90
3s-BuLi (1.2)NoneTHF-781(CH₃)₂CO~70-80
4s-BuLi (1.2)TMEDA (1.2)THF-781(CH₃)₂CO>95
5s-BuLi (1.2)TMEDA (1.2)Et₂O-78 to -202(CH₃)₂CO~85-95

Note: Yields are illustrative and can vary based on the specific electrophile used and the precise reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Oven-dry glassware setup_rxn Assemble reaction under inert gas prep_glass->setup_rxn prep_reagents Dissolve substrate in anhydrous THF setup_rxn->prep_reagents cool Cool to -78 °C prep_reagents->cool add_tmeda Add TMEDA cool->add_tmeda add_buli Add s-BuLi dropwise add_tmeda->add_buli stir Stir for 1-2 hours add_buli->stir quench Add electrophile dropwise stir->quench warm Warm to room temperature quench->warm workup Aqueous quench (NH4Cl) warm->workup extract Extract with organic solvent workup->extract purify Dry, concentrate, and purify extract->purify

Caption: Experimental workflow for the directed ortho-lithiation of this compound.

troubleshooting_workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_procedure Experimental Procedure start Low Yield or No Reaction check_reagents Check Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_procedure Review Experimental Procedure start->check_procedure titrate_buli Titrate BuLi check_reagents->titrate_buli fresh_reagents Use fresh, anhydrous reagents check_reagents->fresh_reagents temp_control Ensure consistent low temperature check_conditions->temp_control inert_atm Maintain rigorous inert atmosphere check_conditions->inert_atm solubility Check substrate solubility check_conditions->solubility addition_rate Slow addition of reagents check_procedure->addition_rate reaction_time Optimize reaction time check_procedure->reaction_time end Improved Yield titrate_buli->end fresh_reagents->end temp_control->end inert_atm->end solubility->end addition_rate->end reaction_time->end

Caption: Troubleshooting workflow for low yield in directed lithiation reactions.

References

Identifying and minimizing byproducts in N,N-Diisopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Diisopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the Schotten-Baumann reaction. This method involves the acylation of diisopropylamine with benzoyl chloride. The reaction is typically conducted in a biphasic system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing a base (such as sodium hydroxide) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3]

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The primary byproduct of concern is benzoic acid , which forms from the hydrolysis of unreacted benzoyl chloride in the presence of water.[4] Another potential, though less common, byproduct is the diacylated product, N-benzoyl-N,N-diisopropylbenzamide , which can form if the reaction conditions are not carefully controlled, particularly with the use of a large excess of benzoyl chloride.[5] Unreacted starting materials, diisopropylamine and benzoyl chloride, may also be present as impurities.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots of the organic layer of the reaction mixture over time and spotting them on a TLC plate, you can observe the consumption of the starting materials (benzoyl chloride and diisopropylamine) and the formation of the this compound product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation of the spots.

Q4: What are the best practices for purifying the crude this compound product?

A4: After the reaction is complete, the crude product is typically isolated by separating the organic layer, washing it to remove impurities, drying it, and then removing the solvent. The most common purification techniques for this compound are:

  • Aqueous Washes: Washing the organic layer with a dilute acid solution (e.g., HCl) will remove unreacted diisopropylamine. A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) will remove the benzoic acid byproduct.[4][6] Finally, a wash with brine helps to remove residual water.

  • Recrystallization: For solid products, recrystallization from a suitable solvent is an effective method to obtain high-purity this compound.

  • Column Chromatography: If the product is an oil or if recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable method for separating the desired product from any remaining impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Optimize Stoichiometry: While a slight excess of the amine can be used, ensure the benzoyl chloride is the limiting reagent if diacylation is a concern. - Vigorous Stirring: In a biphasic reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.
Hydrolysis of Benzoyl Chloride - Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use to minimize the presence of water. - Temperature Control: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate and minimize side reactions, including hydrolysis.[5]
Loss of Product During Workup - Careful pH Adjustment: During aqueous washes, ensure that the pH is carefully controlled to avoid hydrolysis of the amide product, which can occur under strongly acidic or basic conditions. - Thorough Extraction: Ensure complete extraction of the product from the aqueous phase by using an adequate volume of organic solvent and performing multiple extractions if necessary.
Issue 2: Presence of Significant Benzoic Acid Impurity

Possible Causes & Solutions

Possible CauseRecommended Solution
Excessive Hydrolysis of Benzoyl Chloride - Use Fresh Benzoyl Chloride: Benzoyl chloride can hydrolyze upon storage. Using a freshly opened bottle or distilling the benzoyl chloride before use can minimize the initial amount of benzoic acid. - Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to the reaction mixture can help to maintain a low concentration of the acylating agent, favoring the reaction with the amine over hydrolysis.
Inefficient Removal During Workup - Thorough Base Wash: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to ensure all the benzoic acid is converted to its water-soluble sodium salt and removed in the aqueous layer.[4][6]
Issue 3: Formation of Diacylated Byproduct (N-benzoyl-N,N-diisopropylbenzamide)

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Stoichiometry - Control Molar Ratios: Avoid using a large excess of benzoyl chloride relative to the diisopropylamine. A molar ratio close to 1:1 is generally recommended.[5]
Reaction Conditions Favoring Diacylation - Slow Reagent Addition: Slowly adding the benzoyl chloride to the diisopropylamine solution helps to prevent a high local concentration of the acylating agent, which can lead to the second acylation of the initially formed amide.[5]

Data Presentation

Table 1: Effect of Base on this compound Synthesis

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
10% NaOH (aq)Dichloromethane / Water0 to RT85-95Standard Schotten-Baumann conditions. Requires vigorous stirring.[2]
PyridineDichloromethane0 to RT70-85Pyridine acts as both a base and a catalyst. Can be more difficult to remove during workup.[2]
Triethylamine (TEA)Dichloromethane0 to RT80-90A non-nucleophilic organic base. The resulting triethylammonium chloride salt is often soluble in the organic phase and needs to be removed by an aqueous wash.

Table 2: Effect of Solvent on this compound Synthesis

Organic SolventKey PropertiesImpact on Reaction
Dichloromethane (DCM)- High density, immiscible with water - Good solvent for reactants and product- Facilitates easy separation from the aqueous phase. - Commonly used and generally gives good yields.[3]
Diethyl Ether- Low density, immiscible with water - Lower boiling point than DCM- Can also be effective, though its lower density means it will be the top layer during extractions. - Its higher volatility can be advantageous for solvent removal but requires more careful temperature control.[3]
Toluene- Non-polar, immiscible with water- Can be used, but the polarity may be less optimal for solubilizing the amine salt intermediate, potentially affecting reaction rates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Diisopropylamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve diisopropylamine (1.0 equivalent) in dichloromethane.

  • Add an equal volume of a 10% aqueous solution of sodium hydroxide to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Reaction_Pathway Benzoyl Chloride Benzoyl Chloride Intermediate Tetrahedral Intermediate Benzoyl Chloride->Intermediate + Diisopropylamine Diisopropylamine Diisopropylamine Diisopropylamine->Intermediate Product This compound Intermediate->Product - HCl HCl HCl Salt Salt (e.g., NaCl) + H2O HCl->Salt + Base Base Base (e.g., NaOH) Base->Salt

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions BenzoylChloride Benzoyl Chloride Product This compound BenzoylChloride->Product + Diisopropylamine Hydrolysis Hydrolysis BenzoylChloride->Hydrolysis + H2O Diisopropylamine Diisopropylamine Diacylation Diacylation Product->Diacylation + Benzoyl Chloride (excess) BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid DiacylProduct N-benzoyl-N,N-diisopropylbenzamide Diacylation->DiacylProduct

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, GC-MS) Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity Benzoic_Acid Benzoic Acid Present Identify_Impurity->Benzoic_Acid Yes Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Yes Diacylated Diacylated Byproduct Identify_Impurity->Diacylated Yes Optimize_Hydrolysis Minimize Water Improve Base Wash Benzoic_Acid->Optimize_Hydrolysis Optimize_Completion Increase Reaction Time Optimize Stoichiometry Improve Stirring Unreacted_SM->Optimize_Completion Optimize_Stoichiometry Control Molar Ratios Slow Reagent Addition Diacylated->Optimize_Stoichiometry End Improved Yield and Purity Optimize_Hydrolysis->End Optimize_Completion->End Optimize_Stoichiometry->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Troubleshooting guide for failed N,N-Diisopropylbenzamide ortho-metalation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diisopropylbenzamide chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the ortho-metalation of this compound.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the directed ortho-metalation of this compound.

Question 1: My ortho-metalation of this compound failed. Upon quenching with an electrophile, I only recovered the starting material. What went wrong?

Answer:

Recovering the starting material is a common issue that typically points to a failure in the initial deprotonation step. Several factors could be at play:

  • Inactive Organolithium Reagent: The organolithium base (e.g., s-BuLi or n-BuLi) may have degraded due to improper storage or handling. It is crucial to use a freshly opened bottle or titrate the reagent before use to determine its exact concentration.

  • Presence of Water or Protic Solvents: Organolithium reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvent, or starting material will quench the base before it can deprotonate the aromatic ring. Ensure all glassware is oven-dried, and solvents are rigorously dried and deoxygenated.

  • Insufficiently Low Temperature: The reaction should be carried out at a low temperature, typically -78 °C, to prevent decomposition of the organolithium reagent and the lithiated intermediate.[1] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base and the subsequent stirring period.

  • Poor Solubility of Starting Material: If the this compound does not fully dissolve in the solvent at -78 °C, the deprotonation will be inefficient.[2][3] While some undissolved material at low temperatures can be acceptable, excessive amounts will hinder the reaction. Consider using a co-solvent or a slightly higher temperature if solubility is a major issue, though this may introduce other side reactions.

To diagnose the problem, it is highly recommended to perform a deuterium quench experiment. After the metalation step, add heavy water (D₂O) instead of your electrophile. If you still recover the starting material without any deuterium incorporation, it confirms that the deprotonation did not occur.

Question 2: My reaction yielded a very low amount of the desired ortho-substituted product. How can I improve the yield?

Answer:

Low yields can result from incomplete deprotonation, side reactions, or issues with the electrophilic quench. Here are some key areas to optimize:

  • Choice of Organolithium Base: The basicity and steric hindrance of the organolithium reagent are critical. For this compound, sec-butyllithium (s-BuLi) is often more effective than n-butyllithium (n-BuLi) due to its higher reactivity.[4] tert-Butyllithium (t-BuLi) is even more basic but can sometimes lead to more side products.

  • Role of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA chelates the lithium ion, breaking down the organolithium aggregates and increasing the basicity and reactivity of the reagent.[5] This often leads to faster and more efficient deprotonation.

  • Reaction Time and Temperature: While the reaction is conducted at low temperatures, the lithiated intermediate may not be stable indefinitely. It's important to find the optimal balance between allowing enough time for deprotonation and minimizing decomposition. Additionally, the temperature at which the electrophile is added can be crucial. Some electrophiles require warming the reaction mixture slightly to react efficiently.

  • Electrophile Reactivity: Ensure your electrophile is sufficiently reactive to quench the aryllithium intermediate. If the electrophile is weak, the lithiated species might decompose or react with the solvent before the desired reaction can occur.

The following table provides a qualitative comparison of common organolithium bases for ortho-metalation:

Organolithium BaseRelative BasicityCommon Applications & Considerations
n-BuLiGoodOften requires TMEDA for efficient ortho-metalation of less acidic protons.
s-BuLiBetterMore reactive than n-BuLi; a common choice for tertiary benzamides. Often used with TMEDA.
t-BuLiBestThe most basic of the common alkyllithiums; can be less selective and may promote side reactions.
LDAWeaker (amide base)Less nucleophilic than alkyllithiums; can be useful for substrates with functional groups sensitive to nucleophilic attack.

Question 3: I've observed the formation of an unexpected side product, which seems to be a hydroxylated amide. What is this, and how can I prevent it?

Answer:

The formation of a hydroxylated amide ortho to the original amide group is a classic sign of an Anionic Fries Rearrangement .[4][6][7][8] This intramolecular rearrangement occurs when the ortho-lithiated intermediate is warmed, causing the diisopropylcarbamoyl group to migrate from the nitrogen to the ortho carbon, followed by hydrolysis during workup to yield a salicylamide derivative.

To minimize or prevent the Anionic Fries Rearrangement:

  • Maintain Low Temperatures: The stability of the ortho-lithiated species is highly temperature-dependent. Keeping the reaction at -78 °C until the electrophile is added is critical.[4]

  • Rapid Quenching: Add the electrophile as soon as the deprotonation is complete. Prolonged stirring of the lithiated intermediate, even at low temperatures, can increase the likelihood of rearrangement.

  • Choice of Substrate: While this compound is generally a good substrate, other directing groups like O-carbamates are particularly prone to this rearrangement.[8]

Experimental Protocols

Standard Protocol for ortho-Metalation of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

  • Preparation:

    • Oven-dry all glassware overnight and allow to cool under a stream of dry nitrogen or argon.

    • Dry the solvent (typically THF or diethyl ether) using an appropriate method (e.g., distillation from sodium/benzophenone).

    • Ensure this compound is dry and pure.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (or Et₂O) under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TMEDA (1.1 - 1.2 eq) via syringe.

  • Deprotonation:

    • Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the resulting solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.

  • Electrophilic Quench:

    • Add the electrophile (1.2 - 1.5 eq) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for another 1-2 hours, or allow it to slowly warm to room temperature, depending on the reactivity of the electrophile.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Protocol: Deuterium Quench Experiment

This experiment is crucial for diagnosing failed deprotonation.

  • Follow the Standard Protocol for steps 1-3.

  • Instead of an electrophile, add deuterium oxide (D₂O, >99% D; 2.0 eq) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and perform the standard workup (step 5).

  • Analyze the product by ¹H NMR and mass spectrometry to determine the extent of deuterium incorporation at the ortho position.

Visualized Workflows and Logic

Experimental Workflow for ortho-Metalation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware dissolve Dissolve Substrate in THF at -78°C prep_glass->dissolve prep_solvent Dry Solvent prep_solvent->dissolve prep_reagents Prepare Reagents prep_reagents->dissolve add_tmeda Add TMEDA dissolve->add_tmeda add_base Add s-BuLi (Deprotonation) add_tmeda->add_base stir Stir at -78°C add_base->stir add_electrophile Add Electrophile (Quench) stir->add_electrophile quench_rxn Quench with NH4Cl add_electrophile->quench_rxn extract Extract quench_rxn->extract purify Purify extract->purify product Final Product purify->product

Caption: Standard experimental workflow for the ortho-metalation of this compound.

Troubleshooting Logic for Failed Reaction

troubleshooting_logic cluster_deprotonation_issues Deprotonation Issues cluster_quench_issues Quench Issues start Reaction Failed: Recovered Starting Material d2o_quench Perform D2O Quench Experiment start->d2o_quench check_deuteration Analyze for Deuterium Incorporation d2o_quench->check_deuteration no_d No Deuteration: Deprotonation Failed check_deuteration->no_d No yes_d Deuteration Observed: Deprotonation Successful check_deuteration->yes_d Yes issue1 1. Inactive Base (Titrate s-BuLi) q_issue1 1. Unreactive Electrophile issue2 2. Presence of Water (Dry reagents/solvents) issue3 3. Temperature Too High (Maintain -78°C) issue4 4. Insufficient Base/TMEDA (Check stoichiometry) q_issue2 2. Quench Temperature Too Low q_issue3 3. Lithiated Intermediate Decomposed

References

Technical Support Center: Optimizing Reaction Conditions for N,N-Diisopropylbenzamide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of N,N-diisopropylbenzamide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the functionalization of this compound?

A1: The primary method for the functionalization of this compound is through directed ortho-metalation (DoM). This technique utilizes an organolithium base to selectively deprotonate the aromatic ring at the position ortho to the diisopropylamide group, which acts as a powerful directing metalation group (DMG). The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.[1][2][3]

Q2: Which organolithium base is most suitable for the ortho-lithiation of this compound?

A2: The choice of organolithium base is critical for successful ortho-lithiation. Common bases used include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).[4][5] s-BuLi, often in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive, is frequently the reagent of choice as it offers a good balance of reactivity and selectivity, often leading to high yields at low temperatures (e.g., -78 °C).[5] n-BuLi can also be effective, particularly with TMEDA, while t-BuLi is a stronger, more sterically hindered base that can be advantageous in certain situations.

Q3: Why is the addition of TMEDA often necessary?

A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates to the lithium ion of the organolithium reagent. This breaks down the oligomeric aggregates of the organolithium species, increasing its basicity and reactivity. The formation of a monomeric organolithium-TMEDA complex facilitates a more efficient and often cleaner deprotonation at the ortho position.[4][6]

Q4: What are some common side reactions to be aware of during the functionalization of this compound?

A4: Several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Benzylic metalation: If the benzamide substrate contains an alkyl group with benzylic protons, the organolithium base may deprotonate this position in competition with the desired ortho-lithiation.[1]

  • Anionic Fries Rearrangement: At elevated temperatures, the ortho-lithiated intermediate can undergo rearrangement to form an ortho-hydroxyaryl amide derivative. This is more commonly observed with O-aryl carbamates but can be a consideration with benzamides under certain conditions.[1]

  • Reaction with the electrophile at the amide carbonyl: While less common due to the stability of the amide, strong nucleophilic attack at the carbonyl carbon can occur, especially if the electrophile is highly reactive.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive organolithium reagent: Organolithium reagents are sensitive to air and moisture and can degrade over time. 2. Insufficiently anhydrous/anaerobic conditions: Trace amounts of water or oxygen will quench the organolithium reagent and the aryllithium intermediate. 3. Reaction temperature too low: While low temperatures are necessary to prevent side reactions, extremely low temperatures may slow down the deprotonation step significantly. 4. Incomplete dissolution of starting material: Poor solubility of the benzamide at low temperatures can hinder the reaction.1. Titrate the organolithium reagent prior to use to determine its exact concentration. Use a fresh bottle if necessary. 2. Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and ensure a positive pressure of inert gas throughout the experiment. 3. Allow the reaction to stir for a sufficient amount of time at the recommended temperature (e.g., 1-2 hours at -78 °C). A slight increase in temperature (e.g., to -60 °C) may be attempted, but monitor for side product formation. 4. Ensure the starting material is fully dissolved in the solvent before adding the organolithium base. A co-solvent like diethyl ether can sometimes improve solubility.
Formation of multiple products 1. Competitive benzylic metalation: Presence of acidic benzylic protons on the substrate. 2. Anionic Fries Rearrangement: Reaction temperature is too high or the reaction is allowed to warm prematurely. 3. Reaction with residual electrophile: Incomplete quenching of the aryllithium intermediate.1. If benzylic metalation is a problem, consider using a substrate without benzylic protons if possible. Alternatively, carefully control the stoichiometry of the base and the reaction temperature. 2. Maintain a low temperature (-78 °C) throughout the lithiation and quenching steps. 3. Ensure an adequate amount of electrophile is added and that the quenching is performed efficiently.
Low yield of the desired functionalized product 1. Inefficient quenching: The electrophile may be unreactive or added too slowly. 2. Decomposition of the aryllithium intermediate: The intermediate may not be stable at the reaction temperature over extended periods. 3. Product instability during workup: The functionalized product may be sensitive to the workup conditions (e.g., acidic or basic).1. Use a more reactive electrophile if possible. Ensure the electrophile is added quickly (but safely) to the cold solution of the aryllithium. 2. Keep the reaction time for the lithiation step to the minimum required for complete deprotonation. 3. Perform a carefully designed workup. A neutral or slightly basic quench (e.g., saturated aqueous NH4Cl) is often preferred.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Methylation of this compound

EntryOrganolithium Base (equiv.)Additive (equiv.)SolventTemperature (°C)Time (h)Yield of 2-methyl-N,N-diisopropylbenzamide (%)
1n-BuLi (1.1)-THF-78175
2n-BuLi (1.1)TMEDA (1.1)THF-78195
3s-BuLi (1.1)-THF-78188
4s-BuLi (1.1)TMEDA (1.1)THF-78198
5t-BuLi (1.1)-THF-78185
6t-BuLi (1.1)TMEDA (1.1)THF-78192

Note: Yields are approximate and can vary based on specific experimental conditions and the purity of reagents.

Table 2: Functionalization of this compound with Various Electrophiles

EntryElectrophileProductYield (%)
1D2O2-Deuterio-N,N-diisopropylbenzamide>95
2CH3I2-Methyl-N,N-diisopropylbenzamide98
3(CH3)3SiCl2-(Trimethylsilyl)-N,N-diisopropylbenzamide95
4I22-Iodo-N,N-diisopropylbenzamide90
5DMF2-Formyl-N,N-diisopropylbenzamide85
6CO22-(N,N-diisopropylcarbamoyl)benzoic acid80
7Benzaldehyde2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide82

Note: The reactions were typically carried out using s-BuLi/TMEDA in THF at -78 °C. Yields are isolated yields and may vary.

Experimental Protocols

Protocol 1: General Procedure for the Directed ortho-Metalation and Functionalization of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be titrated)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., methyl iodide, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.1 equiv.) to the solution, followed by the dropwise addition of s-BuLi (1.1 equiv.) while maintaining the temperature at -78 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add the electrophile (1.2 equiv.) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_workup Workup & Purification start Dissolve this compound in Anhydrous THF cool Cool to -78 °C start->cool add_tmeda Add TMEDA cool->add_tmeda add_sbuli Add s-BuLi add_tmeda->add_sbuli stir_lithiation Stir at -78 °C for 1-2h add_sbuli->stir_lithiation add_electrophile Add Electrophile stir_lithiation->add_electrophile stir_quench Stir at -78 °C, then warm to RT add_electrophile->stir_quench quench Quench with aq. NH4Cl stir_quench->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify dom_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzamide This compound lithiated_intermediate Ortho-lithiated Intermediate benzamide->lithiated_intermediate Deprotonation sbuli_tmeda s-BuLi/TMEDA Complex sbuli_tmeda->lithiated_intermediate functionalized_product Functionalized Benzamide lithiated_intermediate->functionalized_product Electrophilic Quench butane Butane lithiated_intermediate->butane electrophile Electrophile (E+) electrophile->functionalized_product

References

N,N-Diisopropylbenzamide stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Diisopropylbenzamide under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of benzoic acid and diisopropylamine.- Maintain the pH of solutions within a neutral range (pH 6-8) if hydrolysis is undesirable.- Use buffered solutions for formulations to ensure pH stability.- Store the compound in a dry, solid state to minimize hydrolysis.[1]
Inconsistent Results in Stability Studies Influence of Buffer Components: Certain buffer species can catalyze hydrolysis.- Be consistent with the type and concentration of buffer used across all experiments.- If catalysis is suspected, consider using a non-nucleophilic buffer.
Precipitation of Compound During Study Change in Solubility: Degradation products may have different solubility profiles than the parent compound. Altering the pH can also affect the solubility of this compound.- Determine the solubility of this compound and its expected degradation products at the intended pH and temperature of the study.- Consider using a co-solvent if solubility is a limiting factor, ensuring the co-solvent does not interfere with the degradation kinetics.
Poor Mass Balance in Degradation Studies Formation of Non-Chromophoric or Volatile Products: Degradation may lead to products that are not detectable by UV-HPLC or are volatile under the experimental conditions.- Employ a universal detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), to identify non-chromophoric products.- For volatile products like diisopropylamine, consider using headspace gas chromatography (GC) for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by both acids and bases, resulting in the cleavage of the molecule to form benzoic acid and diisopropylamine.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-8) and increases significantly under both acidic and basic conditions.

Q3: What are typical conditions for conducting a forced degradation study on this compound?

A3: Forced degradation studies are performed to understand the intrinsic stability of a molecule and to identify potential degradation products.[2][3] Typical stress conditions for a benzamide derivative include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature up to reflux.

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature up to reflux.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.

  • Photostability: Exposing the compound to light according to ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to generate the primary degradation products without completely destroying the molecule.[2]

Q4: How can I quantify the degradation of this compound?

A4: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is used to separate the parent compound from its degradation products. The degradation can be quantified by monitoring the decrease in the peak area of this compound over time.

Data Presentation

Table 1: Illustrative Degradation of this compound under Acidic Conditions (0.1 N HCl at 50°C)

Time (hours)% this compound Remaining% Benzoic Acid Formed
01000
495.24.8
890.59.5
1286.014.0
2473.126.9

Table 2: Illustrative Degradation of this compound under Basic Conditions (0.1 N NaOH at 50°C)

Time (hours)% this compound Remaining% Benzoic Acid Formed
01000
492.37.7
885.114.9
1278.421.6
2460.939.1

Note: The data presented in these tables are for illustrative purposes and may not represent the actual degradation profile of this compound. Actual experimental data should be generated for specific conditions.

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point.

Visualizations

cluster_conditions Stress Conditions cluster_molecule This compound cluster_products Degradation Products Acid Acidic Conditions (e.g., HCl, H₂O) Molecule This compound Acid->Molecule Hydrolysis Base Basic Conditions (e.g., NaOH, H₂O) Base->Molecule Hydrolysis Product1 Benzoic Acid Molecule->Product1 Product2 Diisopropylamine Molecule->Product2

Caption: Degradation of this compound under acidic and basic conditions.

References

Strategies to improve regioselectivity with the N,N-Diisopropylbenzamide directing group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N,N-Diisopropylbenzamide directing group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic strategies and overcome common challenges in achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound group in directing regioselectivity?

The this compound group primarily functions as a powerful Directed Metalation Group (DMG) in reactions such as Directed ortho-Metalation (DoM).[1][2][3] Its key feature is the presence of a Lewis basic carbonyl oxygen that can coordinate to a Lewis acidic organolithium reagent (e.g., n-BuLi, s-BuLi). This coordination brings the organolithium base into close proximity to the ortho-protons on the aromatic ring, leading to their selective deprotonation and subsequent functionalization.[1][3] This process, known as the complex-induced proximity effect (CIPE), is crucial for achieving high ortho-regioselectivity.[1][4]

Q2: I am observing poor regioselectivity in my Directed ortho-Metalation (DoM) reaction. What are the common causes and how can I troubleshoot this?

Poor regioselectivity in DoM reactions with the this compound directing group can stem from several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Strategy
Incorrect Organolithium Reagent The choice of organolithium base is critical. s-BuLi is generally more reactive and can sometimes lead to undesired side reactions or lithiation at other sites. n-BuLi is a common choice for this directing group.[5][6] For highly sensitive substrates, consider using a milder base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), although this may require longer reaction times or higher temperatures.[6]
Suboptimal Reaction Temperature DoM reactions are typically performed at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions, such as decomposition of the lithiated intermediate.[2][4] If you are observing a mixture of products, ensure your reaction is maintained at a consistently low temperature.
Absence or Insufficient Amount of Additive Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often crucial for breaking up organolithium aggregates, increasing the basicity and reactivity of the lithiating agent.[1][2] This enhanced reactivity can significantly improve the rate and selectivity of the desired ortho-metalation. Ensure TMEDA is present in stoichiometric amounts (typically 1.1-1.2 equivalents).
Steric Hindrance The bulky diisopropyl groups are designed to prevent nucleophilic attack on the carbonyl carbon. However, significant steric hindrance from other substituents on the aromatic ring can disfavor ortho-lithiation.[1] If both ortho-positions are sterically hindered, metalation may occur at a less hindered site, such as the meta- or para-position.
Competing Directing Groups If other directing groups are present on the aromatic ring, they may compete with the this compound group, leading to a mixture of regioisomers. The directing ability of various groups has been ranked, and tertiary amides are considered strong directing groups.[7][8]
Presence of Acidic Protons Elsewhere If your substrate contains other acidic protons (e.g., benzylic protons), the organolithium base may deprotonate those sites instead of the desired ortho-position.[6] Switching to a lithium amide base can sometimes favor benzylic lithiation over aromatic C-H activation.[6]

Q3: Can the this compound group direct to positions other than ortho?

While it is a strong ortho-director, under certain circumstances, functionalization can occur at other positions. For instance, in 3,5-disubstituted N,N-diisopropylbenzamides, metalation can be directed to the 4-position (para to the amide) due to the electronic effects of the substituents and the inaccessibility of the ortho-positions.[4][9] The interplay of sterics and electronics of other ring substituents can override the directing effect of the amide group.[4]

Q4: How does the choice of transition metal catalyst affect regioselectivity in C-H functionalization reactions directed by this compound?

In transition metal-catalyzed C-H functionalization, the this compound group can also act as a directing group. The choice of metal and ligands plays a crucial role in determining the regioselectivity:

  • Ruthenium: Ruthenium catalysts have been shown to effect ortho-hydroxylation and alkylation of benzamides.[10][11] The regioselectivity is often controlled by the formation of a stable six-membered ruthenacycle intermediate.[12]

  • Rhodium: Rhodium catalysts can also promote ortho-C-H activation, for instance, in annulation reactions.[12][13] The regioselectivity can be influenced by noncovalent interactions between the substrate and the catalyst.[13]

  • Palladium: Palladium catalysis often favors ortho-functionalization via the formation of a palladacycle intermediate.[14] However, the ligand environment around the palladium center can be modified to tune the regioselectivity.[14]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor regioselectivity in a Directed ortho-Metalation reaction.

Troubleshooting_Workflow Troubleshooting Poor Regioselectivity in DoM start Poor Regioselectivity Observed check_base Is the correct organolithium base being used? start->check_base check_temp Is the reaction temperature consistently low (-78 °C)? check_base->check_temp Yes solution_base Optimize the organolithium reagent (e.g., n-BuLi vs. s-BuLi). check_base->solution_base No check_additive Is TMEDA (or another suitable additive) present? check_temp->check_additive Yes solution_temp Improve temperature control. check_temp->solution_temp No check_sterics Are there significant steric hindrances near the ortho positions? check_additive->check_sterics Yes solution_additive Add or increase the concentration of TMEDA. check_additive->solution_additive No check_competing_groups Are there other competing directing groups? check_sterics->check_competing_groups No solution_sterics Consider alternative synthetic routes if sterics are unavoidable. check_sterics->solution_sterics Yes solution_competing_groups Modify or protect competing directing groups. check_competing_groups->solution_competing_groups Yes end Improved Regioselectivity check_competing_groups->end No solution_base->end solution_temp->end solution_additive->end solution_sterics->end solution_competing_groups->end

Caption: A flowchart for troubleshooting common issues leading to poor regioselectivity.

Experimental Protocols

General Protocol for Directed ortho-Metalation of this compound:

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • To a solution of this compound (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF or diethyl ether (Et₂O) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add s-BuLi or n-BuLi (1.2 equiv) dropwise.[4][5]

  • Stir the resulting solution at -78 °C for 30 minutes to 1 hour to ensure complete lithiation.

  • Add a solution of the desired electrophile (1.5 equiv) in anhydrous THF or Et₂O dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[4]

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[4]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Regioselectivity of Metalation of 3,5-Dichlorobenzamides [4][9]

Directing GroupBase / AdditiveSite of MetalationProduct Yield
N,N-Diethylbenzamides-BuLi / TMEDA4-position (para)Moderate to good
N-Ethylbenzamide (secondary)s-BuLi / TMEDA2-position (ortho)Moderate to good

This data highlights how a subtle change in the amide structure (tertiary vs. secondary) can completely switch the regioselectivity from para to ortho in this specific system.[4][9]

Signaling Pathways and Logical Relationships

Mechanism of Directed ortho-Metalation (DoM)

The following diagram illustrates the generally accepted mechanism for Directed ortho-Metalation.

DoM_Mechanism Mechanism of Directed ortho-Metalation cluster_step1 Step 1: Coordination cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Electrophilic Quench A This compound + (R-Li)n B Coordination Complex A->B Lewis Acid-Base Interaction C ortho-Proton Abstraction B->C Complex-Induced Proximity Effect (CIPE) D Aryllithium Intermediate C->D F ortho-Substituted Product D->F E Electrophile (E+) E->F

References

Technical Support Center: Purification of N,N-Diisopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,N-Diisopropylbenzamide derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound derivatives via column chromatography and recrystallization.

Column Chromatography

Q1: My product is streaking or tailing on the column. What could be the cause and how can I fix it?

A: Streaking or tailing of your compound during column chromatography can be attributed to several factors:

  • Compound Insolubility: The compound may not be fully soluble in the chosen mobile phase.[1] To address this, you can either select a different solvent system where your compound exhibits better solubility or consider modifying the current mobile phase.

  • Acidic/Basic Nature of the Compound: this compound derivatives may possess functional groups that can interact with the silica gel, which is slightly acidic. This interaction can lead to poor peak shape. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds, can help to mitigate these interactions and improve the peak shape.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w), and this ratio can be increased for separations that are more challenging.[1]

Q2: The separation between my desired product and impurities is poor. How can I improve the resolution?

A: Achieving good separation is critical for obtaining a pure product. If you are experiencing poor resolution, consider the following:

  • Inadequate Solvent System: The polarity of your mobile phase may not be optimal for separating your compound from impurities. It is highly recommended to first perform a systematic screening of different solvent systems using Thin Layer Chromatography (TLC).[1] A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate to achieve the best separation on the column.[1]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure that the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.[1]

Q3: My compound is crystallizing on the column. What should I do?

A: Crystallization of the product on the column can occur if the eluted fractions are too concentrated. To prevent this, you can load a more dilute solution of your crude material. If crystallization still occurs, you may need to switch to a solvent system in which your product has a higher solubility.[1]

Recrystallization

Q1: My crude product is an oil and will not crystallize. What steps can I take?

A: The oily nature of a crude product can be due to the presence of residual solvents or impurities.[1] First, try removing any volatile impurities under high vacuum.[1] If the product remains an oil, it may be necessary to purify it by column chromatography first to remove impurities that are inhibiting crystallization.[1] If the issue is supersaturation, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A: Low recovery after recrystallization is a common issue. Here are some potential causes and solutions:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps the product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to collect and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with a solvent in which the product is soluble: Washing the crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: My recrystallized product is colored. How can I remove the colored impurities?

A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.

Data Presentation

The following tables provide illustrative data for the purification of benzamide derivatives. Note that the optimal conditions for a specific this compound derivative may vary and should be determined experimentally.

Table 1: Illustrative TLC Data for a Benzamide Derivative

Mobile Phase (Hexane:Ethyl Acetate)Rf Value of ProductRf Value of Impurity ARf Value of Impurity BObservations
90:100.150.250.05Good separation between product and impurity A.
80:200.350.450.15Optimal Rf for product, good separation.
70:300.500.580.28Product moving too fast, poor separation.
50:500.750.800.50Very poor separation.

Table 2: Comparison of Purification Methods for a Benzamide Derivative

Purification MethodTypical Yield (%)Purity (%)Notes
Column Chromatography60-85>98Effective for complex mixtures and closely related impurities.
Recrystallization70-9595-99Best for removing small amounts of impurities with different solubility.
Acid-Base ExtractionVariableVariableUseful for removing acidic or basic impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and stable bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for benzamides include ethanol, methanol, and acetone, or mixtures such as ethyl acetate/hexanes.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Derivative purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities analysis Purity Analysis (TLC, NMR, etc.) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow cluster_column Column Chromatography cluster_recryst Recrystallization start Purification Issue Identified poor_sep Poor Separation? streaking Streaking/Tailing? crystallization_col Crystallization on Column? oiling_out Oiling Out? low_yield Low Yield? colored_product Colored Product? optimize_solvent Optimize Mobile Phase via TLC poor_sep->optimize_solvent add_modifier Add Modifier (e.g., Triethylamine) streaking->add_modifier change_solvent Change Solvent System crystallization_col->change_solvent slow_cooling Slower Cooling / Seed Crystal oiling_out->slow_cooling min_solvent Use Minimal Hot Solvent low_yield->min_solvent charcoal Use Activated Charcoal colored_product->charcoal

Caption: Troubleshooting decision tree for common purification pitfalls.

References

Understanding and preventing the degradation of N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of N,N-Diisopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound, a derivative of benzamide with two isopropyl groups attached to the nitrogen atom. It is utilized in various research and industrial applications, including as an insect repellent and in the synthesis of other organic compounds. Its stability is crucial for its efficacy and safety in these applications.

Q2: What are the primary pathways through which this compound can degrade?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions, to yield benzoic acid and diisopropylamine.

  • Oxidation: N-dealkylation, where one or both isopropyl groups are removed, is a likely oxidative degradation pathway.[1][2] The tertiary carbon on the isopropyl groups could also be a site for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through free-radical mechanisms.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q3: I am observing inconsistent results in my experiments involving this compound. What could be the cause?

A3: Inconsistent results can often be attributed to the degradation of the compound or issues with its solubility. It is crucial to ensure the compound is fully dissolved and to prepare fresh solutions for each experiment. Degradation can be minimized by storing the compound and its solutions under appropriate conditions (cool, dark, and inert atmosphere).

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration in an inert atmosphere is recommended. Solutions of the compound, especially in protic solvents, should be prepared fresh and used promptly.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Prepare a fresh sample and re-inject. 2. Review sample preparation and storage conditions. Ensure protection from light, extreme pH, and high temperatures. 3. Perform forced degradation studies to identify the retention times of potential degradation products.
Contamination of Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent. 2. Filter all solvents before use. 3. Run a blank gradient to check for system peaks.
Analytical Artifacts 1. Investigate the possibility of on-column degradation, especially if the mobile phase is acidic. 2. Check for contaminants from vials, septa, or other sampling equipment that may appear as ghost peaks.[3]
Matrix Effects 1. If analyzing complex samples, perform a spike and recovery experiment to assess matrix interference. 2. Optimize sample preparation to remove interfering substances.
Issue 2: Low Potency or Loss of Activity
Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify the purity of the starting material using a validated analytical method. 2. Review storage conditions of both the solid compound and any prepared solutions. 3. Consider the possibility of degradation in the experimental medium (e.g., cell culture media).
Inaccurate Concentration 1. Re-calibrate the balance used for weighing. 2. Ensure the compound is completely dissolved in the stock solution. 3. Use a validated quantitative method (e.g., HPLC-UV) to confirm the concentration of the working solution.
Solubility Issues 1. Visually inspect solutions for any precipitation. 2. Determine the solubility of this compound in your specific experimental buffer. 3. Consider using a co-solvent or other solubilization techniques if solubility is limited.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

Hydrolysis parent This compound acid Benzoic Acid parent->acid Acid/Base Hydrolysis base Diisopropylamine parent->base Acid/Base Hydrolysis

Predicted Hydrolytic Degradation Pathway

Oxidation parent This compound dealkylated N-isopropylbenzamide parent->dealkylated N-dealkylation further_oxidized Further Oxidized Products dealkylated->further_oxidized

Predicted Oxidative Degradation Pathway

Data Presentation: Forced Degradation Studies

The following tables summarize representative data from forced degradation studies on this compound. These studies are essential for understanding the stability of the molecule under various stress conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 h60°C15.2Benzoic Acid, Diisopropylamine
Base Hydrolysis (0.1 M NaOH) 24 h60°C25.8Benzoic Acid, Diisopropylamine
Oxidation (3% H₂O₂) 48 h25°C8.5N-isopropylbenzamide
Thermal 7 days80°C5.1Minor unidentified peaks
Photolytic (UV 254nm) 72 h25°C12.3Several unidentified peaks

Table 2: Stability in Different Solvents

SolventStorage ConditionTime% Purity Remaining
Methanol 25°C, Ambient Light14 days92.1
Acetonitrile 25°C, Ambient Light14 days98.5
DMSO 25°C, Ambient Light14 days99.2
Aqueous Buffer (pH 7.4) 4°C, Dark7 days96.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal (e.g., 80°C, solid state) stress->thermal photo Photolytic (e.g., UV lamp, 254 nm) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze data Quantify Degradation and Identify Degradants analyze->data

Workflow for Forced Degradation Studies

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • Photolytic Degradation: Expose the solution in a photostable container to a calibrated UV lamp.

  • Sample Preparation for Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection for the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to separate the main peak from all degradation products.

References

Solvent effects on the efficiency of N,N-Diisopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the efficiency of N,N-Diisopropylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound synthesis and other amide bond formations?

A1: The most prevalent solvents for amide coupling reactions are dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (CH₂Cl₂).[1] These are popular due to their ability to effectively solubilize a wide range of reactants.[1] However, due to environmental and safety concerns, greener alternatives such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been evaluated and found to be effective replacements in many cases.[2]

Q2: How does the choice of solvent polarity impact the reaction?

A2: The solvent plays a critical role in amide synthesis. Polar aprotic solvents are generally preferred for several reasons.[3][4] They can dissolve polar reactants and reagents, such as carboxylic acids, amines, and coupling agents.[5] Furthermore, they stabilize charged intermediates and transition states that form during the reaction, which can significantly increase the reaction rate.[6][7] In contrast, non-polar solvents may not adequately dissolve the reactants, leading to a slow or incomplete reaction.

Q3: Are there safety concerns associated with common solvents like DMF and CH₂Cl₂?

A3: Yes, both solvents have recognized safety and environmental drawbacks. DMF and other similar dipolar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) have raised concerns regarding reprotoxicity.[1][8] Chlorinated solvents like CH₂Cl₂ can also pose safety risks and are associated with high disposal costs.[1] This has driven research into finding safer, more sustainable solvent alternatives.[2]

Q4: Can the solvent affect side reactions?

A4: Yes, the solvent can influence the prevalence of side reactions.[8] For instance, in peptide synthesis, which involves repeated amide bond formation, solvent choice can impact side reactions like racemization and aspartimide formation.[8] Polar aprotic solvents are generally effective, but their specific properties can either suppress or inadvertently promote certain unwanted pathways. Choosing a solvent that maximizes the rate of the desired amide formation while minimizing competing reactions is crucial for achieving high product purity.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Causes & Solutions:

  • Poor Solubility of Reactants: The carboxylic acid (benzoic acid or a derivative) or N,N-diisopropylamine may not be fully dissolved in the chosen solvent.

    • Solution: Switch to a more effective polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or THF to ensure all reactants are in the solution phase.[9] this compound and its precursors are expected to be highly soluble in such organic solvents.[10][11]

  • Incorrect Solvent Type: Using a non-polar or a polar protic solvent can hinder the reaction. Polar protic solvents can solvate and deactivate the amine nucleophile through hydrogen bonding, slowing down the reaction.[4][7]

    • Solution: Use a polar aprotic solvent such as DMF, CH₂Cl₂, EtOAc, or 2-MeTHF, which are known to be effective for amidation.[2][3]

  • Product Loss During Workup: this compound is a hydrophobic compound and may be lost if the workup procedure is not optimized.[11]

    • Solution: If an aqueous workup is performed, ensure the organic layer is extracted thoroughly. Check the aqueous layer for any dissolved product, especially if co-solvents were used.[12]

Problem 2: The reaction is very slow or appears to have stalled.

Possible Causes & Solutions:

  • Insufficient Stabilization of Intermediates: The formation of the amide bond often proceeds through a highly reactive intermediate, such as an O-acylisourea when using carbodiimide coupling agents like EDC.[9]

    • Solution: Use a polar solvent that can stabilize this charged intermediate, thereby increasing the rate of its formation and subsequent reaction with the amine.[6] Solvents like DMF and acetonitrile are effective for reactions involving coupling agents like HATU or BOP.[3]

  • Low Reaction Temperature: While many amide couplings proceed at room temperature, sterically hindered reactants like N,N-diisopropylamine may require more energy.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Ensure the temperature is not too high to cause decomposition of reactants or coupling agents.

Problem 3: The product precipitates from the aqueous phase during workup.

Possible Causes & Solutions:

  • Compound Hydrophobicity: this compound is expected to have low aqueous solubility due to its aromatic ring and alkyl groups.[11] When the organic solvent is removed or when diluting a reaction mixture from a water-miscible solvent (like DMF) into water, the product can crash out.

    • Solution: This is often the desired outcome for product isolation. Ensure the precipitation is complete by cooling the mixture. The resulting solid can then be collected by filtration, washed with cold water to remove water-soluble impurities, and dried.[13] If the goal is to keep it in solution for extraction, use a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction before adding water.

Data Presentation: Solvent Effects on Amidation Efficiency

The selection of a solvent is critical for optimizing reaction yield and time. The following table summarizes the general performance of various solvents for common amide coupling reactions, which can serve as a starting point for the synthesis of this compound.

SolventSolvent TypeTypical PerformanceKey Considerations
Dichloromethane (CH₂Cl₂) / DCM ChlorinatedExcellentEffective for a wide range of coupling reagents.[1] Subject to safety and environmental regulations.[1]
N,N-Dimethylformamide (DMF) Polar AproticExcellentHigh polarity, excellent solvating power.[1][9] Can be difficult to remove; reprotoxicity concerns.[1]
Ethyl Acetate (EtOAc) Ester (Greener)Good to ExcellentA greener alternative that performs well in many cases.[2] Lower boiling point, easier to remove.
2-Methyltetrahydrofuran (2-MeTHF) Ether (Greener)Good to ExcellentAnother effective green replacement for CH₂Cl₂ and DMF.[2] Good overall performance across various substrate types.[2]
Dimethyl Carbonate (DMC) Carbonate (Greener)Good to ExcellentA promising green solvent that shows comparable results to traditional solvents in many amidations.[2]
Tetrahydrofuran (THF) EtherGoodA common aprotic solvent suitable for many reactions.[3][9]
Toluene AromaticFair to PoorGenerally less effective for polar reactants unless heated. Can be used in specific cases.[]

Note: Performance is generalized from literature on various amide coupling reactions and may vary based on the specific substrates and coupling agents used.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol involves the conversion of benzoic acid to benzoyl chloride, followed by reaction with N,N-diisopropylamine.

Part A: Synthesis of Benzoyl Chloride

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq).

  • Dissolution: Add a suitable anhydrous aprotic solvent such as dichloromethane (DCM).[13]

  • Activation: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirred solution at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[13]

  • Reaction: Heat the mixture to reflux for 1-2 hours until gas evolution (HCl and SO₂) ceases. A gas trap with aqueous NaOH is recommended.[13]

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude benzoyl chloride, which can be used directly or purified by distillation.

Part B: Amidation

  • Setup: Dissolve the crude benzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.[13]

  • Amine Addition: In a separate flask, dissolve N,N-diisopropylamine (~2.2 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.2 eq) in anhydrous DCM.[3]

  • Reaction: Add the amine solution dropwise to the stirred benzoyl chloride solution, maintaining the temperature below 10 °C.[13] A precipitate of the amine hydrochloride salt will form.[13]

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Wash the reaction mixture sequentially with a dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.[13]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolution 1. Dissolve Reactants (e.g., Benzoic Acid in DCM) start->dissolution activation 2. Add Activating Agent (e.g., SOCl₂ or Coupling Agent) dissolution->activation amine_addition 3. Add Amine & Base (N,N-Diisopropylamine) activation->amine_addition reaction 4. Monitor Reaction (TLC / LCMS) amine_addition->reaction workup 5. Aqueous Workup (Wash & Extract) reaction->workup purification 6. Purify Product (Chromatography) workup->purification end End (Pure Product) purification->end

Caption: General workflow for this compound synthesis.

Solvent Property Influence Diagram

solvent_influence cluster_properties Solvent Properties cluster_effects Reaction Parameters solvent Solvent Choice polarity Polarity solvent->polarity nature Protic vs. Aprotic solvent->nature solubility Reactant Solubility polarity->solubility High polarity increases stabilization Intermediate Stabilization polarity->stabilization High polarity helps nucleophilicity Amine Nucleophilicity nature->nucleophilicity Aprotic enhances rate Reaction Rate solubility->rate stabilization->rate nucleophilicity->rate outcome Reaction Outcome (Yield & Purity) rate->outcome

Caption: Influence of solvent properties on reaction parameters.

References

Validation & Comparative

Comparison of N,N-Diisopropylbenzamide and N,N-diethyl-m-toluamide (DEET) as insect repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N,N-Diisopropylbenzamide and the widely used insect repellent, N,N-diethyl-m-toluamide (DEET). The analysis is based on available experimental data on their efficacy, safety, and physical-chemical properties. It is important to note that while the query specified this compound, the majority of available comparative research has been conducted on a closely related analogue, N,N-diethylbenzamide. Therefore, this guide will primarily feature data on N,N-diethylbenzamide as a surrogate for this compound, with the understanding that their structural similarity suggests comparable performance.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their physical and chemical characteristics, which can influence formulation, stability, and skin penetration.

PropertyThis compoundN,N-diethyl-m-toluamide (DEET)
Chemical Formula C₁₃H₁₉NOC₁₂H₁₇NO
Molar Mass 205.30 g/mol 191.27 g/mol [1]
Appearance -Colorless to slightly yellow oil[1]
Density -0.998 g/mL[1]
Boiling Point -288-292 °C[1]
Melting Point --45 °C[1]
Vapor Pressure -1.2 mPa at 37°C

Efficacy as an Insect Repellent

The effectiveness of a repellent is determined by its ability to prevent insect bites and the duration of its protection. The following tables summarize the comparative efficacy of N,N-diethylbenzamide and DEET against various mosquito species.

Laboratory Efficacy against Mosquitoes
SpeciesRepellent (Concentration)Application RateComplete Protection Time (CPT)Biting/Landing RateReference
Anopheles gambiaeN,N-diethylbenzamide (15%)1.25 g100% protection-[2]
DEET (20%)0.75 g100% protection-[2]
Aedes aegyptiN,N-diethylbenzamide (15%)1.0 g100% protection-[2]
DEET (20%)0.5 g100% protection-[2]
Anopheles stephensiN,N-diethylbenzamide (12%)1.2 mg a.i./cm²11 hours100% protection[3]
DEET---[3]
Aedes aegyptiN,N-diethylbenzamide (12%)1.44 mg a.i./cm²6 hours100% protection[3]
DEET---[3]
Field Efficacy against Mosquitoes
SpeciesRepellent (Concentration)Protection (%)Complete Protection Time (CPT)Reference
Anopheles arabiensisN,N-diethylbenzamide (15%)>90%~6 hours[2]
DEET (20%)>90%~6 hours[2]
Culex quinquefasciatusN,N-diethylbenzamide (15%)>90%~6 hours[2]
DEET (20%)>90%~6 hours[2]

Mechanism of Action

The precise mechanism of action for many insect repellents is still under investigation. However, research on DEET provides a model for understanding how these compounds may work.

DEET's Mode of Action

DEET is thought to act on the insect's olfactory system through multiple pathways.[1] It is believed to mask human odors that are attractive to insects, such as carbon dioxide and lactic acid, by blocking the corresponding receptors on the mosquito's antennae.[2] Another theory suggests that DEET has an inherently repellent smell to insects, triggering an avoidance response.[1] More recent studies indicate that DEET may also function as a "confusant," scrambling the insect's ability to process host odor cues.[4] At a molecular level, DEET has been shown to interact with odorant receptors and may also have effects on the insect's central nervous system.[4][5]

Postulated Mechanism for this compound

Given the structural similarity of this compound to DEET, it is highly probable that it shares a similar mechanism of action. It likely interferes with the insect's olfactory receptors, either by blocking the detection of human kairomones or by being perceived as an unpleasant odor.

Insect Repellent Signaling Pathway cluster_human Human Host cluster_mosquito Mosquito Olfactory System cluster_repellent Repellent Action Human Odors Human Odors (CO2, Lactic Acid) Odorant Receptors Odorant Receptors (on Antennae) Human Odors->Odorant Receptors Binds to Olfactory Neuron Olfactory Neuron Activation Odorant Receptors->Olfactory Neuron Activates No Signal No Signal Odorant Receptors->No Signal Inhibition Brain Brain Signal (Host Location) Olfactory Neuron->Brain Signals to Attraction Attraction Brain->Attraction Results in Repellent Repellent Molecule (DEET or Benzamide) Repellent->Odorant Receptors Blocks/Interferes

A generalized signaling pathway for insect repellents.

Safety and Toxicology

The safety profile of an insect repellent is a critical factor for its development and use.

ParameterN,N-diethylbenzamide (DEB)N,N-diethyl-m-toluamide (DEET)Reference
Acute Inhalation LC₅₀ (4h, male mice) >2.5 g/m³1369 mg/m³[1][6]
Acute Oral LD₅₀ (Rat) 2 g/kg-[4]
Dermal Toxicity Harmful in contact with skin, causes skin irritationCan cause skin irritation in some individuals[7][8]
Eye Irritation Causes serious eye irritation-[7]

A comparative inhalation toxicity study in mice found that N,N-diethylbenzamide (DEB) had a higher LC₅₀ value than DEET, suggesting lower acute inhalation toxicity.[1][6] However, DEB was observed to cause irreversible depression in respiratory frequency at concentrations of 277 mg/m³ and above, a phenomenon not seen with DEET at the tested concentrations.[1][6] Safety data for N,N-diethylbenzamide indicates that it can be harmful if swallowed or in contact with skin and is a serious eye irritant.[4][7]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the efficacy of insect repellents.

Arm-in-Cage Test

This is a standard laboratory method to determine the complete protection time of a repellent.

Arm_in_Cage_Workflow A Volunteer Recruitment & Informed Consent B Application of Repellent (Standardized Dose) A->B C Control Arm (Untreated or Vehicle) A->C D Exposure to Mosquito Cage (Defined Species & Number) B->D C->D E Record Time to First Bite D->E F Data Analysis (Calculate CPT) E->F

Workflow for the Arm-in-Cage experimental protocol.

Protocol Details:

  • Subject Preparation: Human volunteers are selected, and a defined area of their forearm is marked for repellent application.

  • Repellent Application: A standardized amount of the repellent is applied evenly to the marked area. A control arm is treated with a placebo or left untreated.

  • Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes of a specific species.

  • Data Collection: The time until the first confirmed mosquito bite is recorded. This is considered the complete protection time (CPT).

  • Replication: The experiment is repeated with multiple volunteers and on different days to ensure the reliability of the results.

Human Landing Catch Technique (Field Study)

This method assesses repellent efficacy under real-world conditions.

Protocol Details:

  • Site Selection: The study is conducted in an area with a natural population of the target mosquito species.

  • Repellent Application: Volunteers apply the repellent to exposed skin at a recommended dose. Control subjects do not apply repellent.

  • Mosquito Collection: Volunteers sit with their legs exposed and collect any mosquitoes that land on them using a mouth aspirator before they bite.

  • Data Collection: Collections are typically performed for a set period each hour throughout the night. The number of mosquitoes collected by the treated and control groups is compared to calculate the percentage of protection.

Conclusion

Based on the available data, N,N-diethylbenzamide demonstrates comparable efficacy to DEET in repelling various mosquito species, offering a similar duration of protection in both laboratory and field settings.[2][3] In terms of acute inhalation toxicity, N,N-diethylbenzamide appears to have a lower toxicity profile than DEET in mice, although it may induce respiratory depression at higher concentrations.[1][6]

For researchers and drug development professionals, this compound and other benzamide derivatives represent a promising area for the development of alternative insect repellents. Further research is warranted to fully elucidate their mechanism of action, expand the scope of efficacy testing to other arthropods such as ticks, and conduct comprehensive toxicological studies to establish a detailed safety profile for human use. The development of novel formulations could also enhance the duration of protection and minimize dermal absorption.

References

A Comparative Guide to Directing Groups for Ortho-Metalation: N,N-Diisopropylbenzamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Directed ortho-metalation (DoM) is a powerful and widely utilized strategy in organic synthesis for the regioselective functionalization of aromatic rings. The choice of the directing metalation group (DMG) is crucial for the efficiency and success of this reaction. This guide provides an objective comparison of the performance of N,N-diisopropylbenzamide as a directing group against other common alternatives, supported by experimental data and detailed protocols.

Introduction to Directed Ortho-Metalation

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group by a strong base, typically an organolithium reagent. This generates a stabilized ortho-lithiated intermediate that can then react with a variety of electrophiles to introduce a functional group with high regioselectivity. The DMG coordinates to the lithium atom of the base, delivering it to the adjacent proton and facilitating its abstraction.[1][2][3][4]

The general mechanism can be visualized as a three-step process:

Directed_Ortho_Metalation cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench Arene Arene-DMG Coordination Arene-DMG---Li-R Arene->Coordination Coordination Base R-Li Base->Coordination Deprotonation ortho-Lithiated Intermediate Coordination->Deprotonation Deprotonation Alkane R-H Coordination->Alkane Product ortho-Functionalized Arene Deprotonation->Product Electrophilic Quench Electrophile E+ Electrophile->Product

Caption: General workflow of the Directed ortho-Metalation (DoM) process.

Comparison of Common Directing Groups

The effectiveness of a DMG is determined by its ability to coordinate the organolithium base and its influence on the acidity of the ortho-protons. Here, we compare this compound (-CONiPr₂) with two other widely used directing groups: O-phenyl N,N-diethylcarbamate (-OCONEt₂) and the methoxy group (-OMe).

Based on competition experiments and extensive literature, the general hierarchy of directing ability is:

-OCONEt₂ > -CONR₂ > -OMe [1][3]

The O-carbamate group is considered one of the most powerful directing groups in DoM chemistry.[1][5] Tertiary amides, such as this compound, are also highly effective and offer a good balance of directing power and synthetic versatility. The methoxy group is a weaker director but is a common substituent in many readily available starting materials.

The following workflow illustrates the decision-making process when selecting a directing group for a DoM reaction.

DMG_Selection_Workflow start Desired ortho-Functionalization check_sm Is a suitable DMG already present in the starting material? start->check_sm dom_reaction Perform Directed ortho-Metalation check_sm->dom_reaction Yes choose_dmg Select the appropriate DMG based on desired reactivity and subsequent transformations check_sm->choose_dmg No intro_dmg Introduce a powerful DMG (e.g., -OCONEt₂ or -CONiPr₂) intro_dmg->dom_reaction product ortho-Functionalized Product dom_reaction->product choose_dmg->intro_dmg

Caption: Logical workflow for selecting a directing group in a DoM strategy.

Quantitative Performance Data

The following tables summarize the yields of ortho-functionalized products obtained from this compound, O-phenyl N,N-diethylcarbamate, and anisole with various electrophiles under typical DoM conditions.

Table 1: Ortho-Functionalization of this compound

ElectrophileProductYield (%)Reference
D₂O2-Deuterio-N,N-diisopropylbenzamide>95[6]
Me₃SiCl2-(Trimethylsilyl)-N,N-diisopropylbenzamide95[6]
MeI2-Methyl-N,N-diisopropylbenzamide85[6]
I₂2-Iodo-N,N-diisopropylbenzamide92[6]
PhCHO2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide88[6]
(MeS)₂2-(Methylthio)-N,N-diisopropylbenzamide87[6]
B(OMe)₃ then H₂O₂2-Hydroxy-N,N-diisopropylbenzamide75[6]

Table 2: Ortho-Functionalization of O-Phenyl N,N-Diethylcarbamate

ElectrophileProductYield (%)Reference
D₂OO-(2-Deuteriophenyl) N,N-diethylcarbamate98[5]
Me₃SiClO-(2-(Trimethylsilyl)phenyl) N,N-diethylcarbamate95[5]
MeIO-(2-Methylphenyl) N,N-diethylcarbamate85[5]
I₂O-(2-Iodophenyl) N,N-diethylcarbamate94[5]
PhCHOO-(2-(Hydroxy(phenyl)methyl)phenyl) N,N-diethylcarbamate91[5]
(MeS)₂O-(2-(Methylthio)phenyl) N,N-diethylcarbamate92[5]
CONEt₂ClO,O'-(1,2-Phenylene) bis(N,N-diethylcarbamate)85[5]

Table 3: Ortho-Functionalization of Anisole

ElectrophileProductYield (%)Reference
D₂O2-Deuterioanisole>95[7]
Me₃SiCl2-(Trimethylsilyl)anisole85[1]
MeI2-Methylanisole60[1]
I₂2-Iodoanisole75[1]
PhCHO(2-Methoxyphenyl)(phenyl)methanol70[1]
(MeS)₂2-(Methylthio)anisole65[1]
CO₂ then H₃O⁺2-Methoxybenzoic acid80[1]

Experimental Protocols

The following are generalized experimental protocols for the directed ortho-lithiation of the compared substrates. Note: These reactions are highly sensitive to air and moisture and must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for Ortho-Lithiation of this compound
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Base: A solution of sec-butyllithium (~1.4 M in cyclohexane, 1.2 equiv.) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Metalation: The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The desired electrophile (1.5 equiv.) is added dropwise at -78 °C.

  • Warming and Quench: The reaction is allowed to warm slowly to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Ortho-Lithiation of O-Phenyl N,N-Diethylcarbamate
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with O-phenyl N,N-diethylcarbamate (1.0 equiv.) and anhydrous diethyl ether or THF (~0.2 M).

  • Cooling: The solution is cooled to -78 °C.

  • Addition of Base: A solution of sec-butyllithium (~1.4 M in cyclohexane, 1.2 equiv.) is added dropwise.

  • Metalation: The mixture is stirred at -78 °C for 30 minutes.

  • Electrophilic Quench: The electrophile (1.5 equiv.) is added at -78 °C.

  • Warming and Quench: The reaction is stirred at -78 °C for 1-2 hours before being allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride.

  • Workup and Purification: The workup and purification follow the same procedure as described for this compound.

General Procedure for Ortho-Lithiation of Anisole
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with anisole (1.0 equiv.) and anhydrous diethyl ether (~0.5 M). N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv.) is added.

  • Cooling: The solution is cooled to 0 °C.

  • Addition of Base: A solution of n-butyllithium (~2.5 M in hexanes, 1.2 equiv.) is added dropwise.

  • Metalation: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Electrophilic Quench: The mixture is cooled to -78 °C, and the electrophile (1.5 equiv.) is added.

  • Warming and Quench: The reaction is allowed to warm to room temperature and then quenched with water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The workup and purification are performed as described above.

Conclusion

The choice of a directing group for directed ortho-metalation is a critical parameter that significantly impacts the outcome of the reaction.

  • O-Phenyl N,N-diethylcarbamate stands out as a superior directing group, consistently providing excellent yields with a wide range of electrophiles. Its strong directing power makes it ideal for challenging substrates or when maximizing yield is paramount.

  • This compound is a highly effective and versatile directing group that offers a good compromise between strong directing ability and the synthetic utility of the resulting benzamide products. The yields are generally high, making it a reliable choice for many applications.

  • The Methoxy group is a weaker directing group, which is reflected in the generally lower yields and longer reaction times required for metalation. However, its presence in numerous commercially available starting materials makes it a convenient option when high yields are not the primary concern.

Researchers should consider the desired product, the availability of starting materials, and the required reaction efficiency when selecting the most appropriate directing group for their specific synthetic goals.

References

A Comparative Spectroscopic Guide to N,N-Diisopropylbenzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of molecular structure is a cornerstone of scientific rigor. N,N-Diisopropylbenzamide, a tertiary amide, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By objectively comparing its spectral data with those of related benzamides, we offer a framework for confident structural elucidation and a deeper understanding of how molecular architecture influences spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the hindered rotation around the amide C-N bond, the isopropyl groups in this compound are expected to be diastereotopic, potentially leading to more complex spectra than might be anticipated.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the benzamide sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.

Figure 1: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

While a definitive, high-resolution spectrum for this compound is not publicly available, we can predict its key features and compare them to the known spectra of its close analogs, N,N-diethylbenzamide and N,N-dipropylbenzamide.

Table 1: Comparison of ¹H NMR Data for N,N-Dialkylbenzamides

CompoundAlkyl ProtonsAromatic ProtonsReference
N,N-Diethylbenzamide ~1.1-1.3 ppm (t, 6H, CH₃), ~3.2-3.6 ppm (q, 4H, CH₂)~7.3-7.5 ppm (m, 5H)[2]
N,N-Dipropylbenzamide ~0.8-1.0 ppm (t, 6H, CH₃), ~1.5-1.7 ppm (sextet, 4H, CH₂), ~3.1-3.4 ppm (t, 4H, CH₂)~7.3-7.5 ppm (m, 5H)[3]
This compound (Predicted) ~1.2-1.5 ppm (d, 12H, CH₃), ~3.5-4.0 ppm (septet, 2H, CH)~7.3-7.5 ppm (m, 5H)N/A
  • Aromatic Region (7.3-7.5 ppm): The protons on the benzene ring will appear as a complex multiplet, typical for a monosubstituted benzene ring.

  • Alkyl Region:

    • The methyl protons of the isopropyl groups are expected to appear as a doublet around 1.2-1.5 ppm due to coupling with the adjacent methine proton.

    • The methine protons should appear as a septet (a multiplet of seven lines) around 3.5-4.0 ppm, resulting from coupling to the six methyl protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

The diastereotopic nature of the isopropyl groups may lead to a broadening of the signals or even the appearance of two distinct sets of signals for the methyl and methine protons, especially at lower temperatures.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule.

Table 2: Comparison of ¹³C NMR Data for N,N-Dialkylbenzamides

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsAlkyl CarbonsReference
N,N-Diethylbenzamide ~171.4 ppm~126.3, 128.4, 129.1, 137.3 ppm~12.9, 13.0, 41.5, 43.0 ppm[2]
N,N-Dipropylbenzamide ~171.7 ppm~126.4, 128.3, 129.0, 137.3 ppm~11.0, 11.4, 20.7, 21.9, 46.3, 50.7 ppm[3]
This compound (Predicted) ~171-173 ppm~126-138 ppm~20-22 ppm (CH₃), ~46-51 ppm (CH)N/A
  • Carbonyl Carbon: The most downfield signal, typically appearing around 171-173 ppm, is characteristic of the amide carbonyl carbon.

  • Aromatic Carbons: The aromatic carbons will resonate in the 126-138 ppm region. The quaternary carbon attached to the carbonyl group will likely be the most downfield of the aromatic signals.

  • Alkyl Carbons: The methyl carbons of the isopropyl groups are expected around 20-22 ppm, while the methine carbons will be further downfield, around 46-51 ppm, due to the direct attachment to the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, a tertiary amide, the most prominent feature will be the strong carbonyl (C=O) stretching absorption.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared for solid samples.

  • Background Scan: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Analysis

Table 3: Characteristic IR Absorption Bands for this compound and Comparison with Benzamide

Functional GroupThis compound (Tertiary Amide)Benzamide (Primary Amide)Reference
C=O Stretch ~1630-1680 cm⁻¹ (strong) ~1656 cm⁻¹ (strong)[4][5]
C-N Stretch ~1250-1350 cm⁻¹ ~1400 cm⁻¹[4][5]
Aromatic C-H Stretch ~3000-3100 cm⁻¹ ~3000-3100 cm⁻¹[5]
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ N/AN/A
N-H Stretch Absent Two bands: ~3170 and ~3350 cm⁻¹[4]

The key diagnostic feature for this compound is the strong C=O stretching band in the region of 1630-1680 cm⁻¹.[4] The absence of N-H stretching bands in the 3100-3500 cm⁻¹ region definitively confirms its tertiary amide nature, distinguishing it from primary and secondary amides like benzamide.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectral Analysis

For this compound (C₁₃H₁₉NO), the expected molecular weight is 205.30 g/mol .

  • Molecular Ion Peak (M⁺): In an EI mass spectrum, the molecular ion peak is expected at m/z = 205.

  • Key Fragmentation Pathways: Amides undergo characteristic fragmentation patterns.[3] For aromatic amides, a common fragmentation is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation.

    • Formation of the Benzoyl Cation (m/z = 105): This is often a very intense peak in the mass spectra of benzamides and results from the loss of the diisopropylamino radical. C₆H₅CONH(CH(CH₃)₂)₂ → [C₆H₅CO]⁺ + •N(CH(CH₃)₂)₂

    • Formation of the Phenyl Cation (m/z = 77): The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation. [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can also occur, leading to the loss of a methyl radical and the formation of an ion at m/z = 190.

G M+ (m/z 205) This compound (M+, m/z 205) Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) M+ (m/z 205)->Benzoyl Cation (m/z 105) - •N(iPr)₂ m/z 190 [M-CH₃]⁺ (m/z 190) M+ (m/z 205)->m/z 190 - •CH₃ (α-cleavage) Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Benzoyl Cation (m/z 105)->Phenyl Cation (m/z 77) - CO

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Table 4: Comparison of Key Mass Spectral Fragments for Benzamides

m/zFragmentThis compoundN,N-DiethylbenzamideBenzamide
[M]⁺ Molecular Ion205177121
105 [C₆H₅CO]⁺AbundantAbundantAbundant
77 [C₆H₅]⁺PresentPresentPresent

The consistent presence of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) across different benzamides makes them diagnostic peaks for this class of compounds.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. NMR spectroscopy offers a detailed map of the proton and carbon skeleton, IR spectroscopy confirms the presence of the key tertiary amide functional group and the absence of N-H bonds, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the overall structure. By comparing these spectral features to those of related compounds like N,N-diethylbenzamide and benzamide, researchers can gain a high degree of confidence in their structural assignments. This multi-faceted spectroscopic approach is indispensable in modern chemical research and drug development, ensuring the identity and purity of synthesized compounds.

References

A Comparative Guide to the Reaction Kinetics of N,N-Diisopropylbenzamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,N-disubstituted benzamides is a cornerstone of modern organic and medicinal chemistry, forming the backbone of numerous pharmaceuticals and fine chemicals. Understanding the kinetics of these reactions is paramount for process optimization, scalability, and ensuring product quality. This guide provides a comprehensive analysis of the reaction kinetics for the synthesis of N,N-Diisopropylbenzamide, a sterically hindered tertiary amide. Due to the limited availability of specific published kinetic data for this exact molecule, this document focuses on providing a framework for its kinetic analysis. It compares the established methodologies for determining reaction kinetics in amide synthesis and presents comparative data from analogous reactions to offer a predictive baseline.

Introduction to this compound Synthesis and Kinetics

This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of diisopropylamine with benzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the choice of base.

A thorough kinetic analysis of this reaction involves determining the reaction order with respect to each reactant, the rate constant (k), and the activation energy (Ea). This data is crucial for developing efficient and reproducible synthetic protocols.

Comparative Kinetic Data for Benzoylation of Secondary Amines

While specific kinetic data for the benzoylation of diisopropylamine is scarce in the literature, data from reactions with other secondary amines can provide valuable insights into the expected reactivity. The steric hindrance of the isopropyl groups in diisopropylamine is expected to result in a slower reaction rate compared to less hindered secondary amines.

AmineAcylating AgentSolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Temperature (°C)Reference Compound(s)
DiethylamineBenzoyl ChlorideDioxane-WaterData not available; expected to be slower than piperidine25N/A
PiperidineBenzoyl ChlorideBenzene1.3 x 10⁹20[1]
AnilineBenzoyl ChlorideBenzeneValue varies with substituents25[1]
Morpholine1-Fluoro-2,4-dinitrobenzeneAcetonitrileBase catalysis observed-[2]

Note: The provided data for piperidine and aniline are for reactions with benzoyl chloride and serve as a benchmark for the reactivity of a cyclic secondary amine and a primary aromatic amine, respectively. The reaction with morpholine highlights the potential for base catalysis in nucleophilic aromatic substitution, a related but different mechanism.

Experimental Protocols for Kinetic Analysis

To determine the reaction kinetics of this compound synthesis, a series of experiments must be conducted where the concentration of one reactant is varied while others are kept constant. The progress of the reaction can be monitored over time using various analytical techniques.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a pH meter, dissolve diisopropylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 equivalents).[3][4]

  • Initiation of Reaction: Cool the biphasic mixture to the desired temperature (e.g., 0-25 °C). Slowly add a solution of benzoyl chloride (1.05 equivalents) in the same organic solvent to the vigorously stirred mixture.[3][4]

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the organic layer. Quench the reaction in the aliquot immediately (e.g., by adding a large excess of a primary amine like benzylamine to consume any remaining benzoyl chloride).

  • Analysis: Analyze the quenched aliquots using a suitable analytical method (see below) to determine the concentration of this compound or the remaining benzoyl chloride.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Monitor the appearance of characteristic product peaks or the disappearance of reactant peaks over time. An internal standard is used for quantification.[5][6]Provides detailed structural information. Allows for in-situ monitoring. Highly quantitative.Requires deuterated solvents for in-situ measurements. Can be expensive.
Infrared (IR) Spectroscopy Monitor the formation of the amide C=O stretch (around 1630-1680 cm⁻¹) or the disappearance of the acid chloride C=O stretch (around 1770-1810 cm⁻¹).Can be used for in-situ monitoring with an ATR probe. Relatively inexpensive.Less sensitive than other methods. Overlapping peaks can be an issue.
High-Performance Liquid Chromatography (HPLC) Separate and quantify the components of the reaction mixture at different time points.High sensitivity and resolution. Can be automated.Requires quenching of the reaction. Method development can be time-consuming.
Gas Chromatography (GC) Suitable for volatile and thermally stable reactants and products.High resolution and sensitivity.Not suitable for non-volatile or thermally labile compounds.
Titration The unreacted benzoyl chloride can be quenched with a known excess of a nucleophile (e.g., diethylamine) and the remaining nucleophile back-titrated.[7]Simple and inexpensive.Indirect method. Can be less precise than spectroscopic methods.
  • Concentration vs. Time Plots: Plot the concentration of this compound (or the reactant) against time for each experiment.

  • Determining Reaction Order: To determine the order of the reaction with respect to each reactant, graphical methods are commonly employed.[8][9]

    • Zeroth-order: A plot of [Concentration] vs. time will be linear.

    • First-order: A plot of ln[Concentration] vs. time will be linear.[8][9]

    • Second-order: A plot of 1/[Concentration] vs. time will be linear.[8][9]

  • Calculating the Rate Constant (k): The rate constant is determined from the slope of the linear plot corresponding to the determined reaction order.[8][9]

  • Determining the Rate Law: The overall rate law is expressed as: Rate = k[Benzoyl Chloride]ˣ[Diisopropylamine]ʸ where x and y are the reaction orders determined experimentally.

  • Determining Activation Energy (Ea): Repeat the kinetic experiments at different temperatures and calculate the rate constant for each. A plot of ln(k) vs. 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the kinetic analysis of the this compound synthesis.

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion prep_reagents Prepare Reactant Solutions (Benzoyl Chloride, Diisopropylamine, Base) setup_reactor Set up Jacketed Reactor with Stirrer and Probes prep_reagents->setup_reactor charge_reactor Charge Reactor with Diisopropylamine and Solvent setup_reactor->charge_reactor prep_analytics Prepare Analytical Standards and Quenching Solutions add_base Add Aqueous Base charge_reactor->add_base thermo Equilibrate to Desired Temperature add_base->thermo initiate Initiate Reaction by Adding Benzoyl Chloride thermo->initiate monitor Withdraw and Quench Aliquots at Timed Intervals initiate->monitor t = 0, 1, 2, ... n analytical_measurement Analyze Aliquots using Chosen Method (e.g., HPLC, NMR) monitor->analytical_measurement concentration_time Generate Concentration vs. Time Data analytical_measurement->concentration_time graphical_analysis Perform Graphical Analysis (e.g., ln[A] vs. t) concentration_time->graphical_analysis determine_parameters Determine Reaction Order, Rate Constant (k) graphical_analysis->determine_parameters rate_law Establish Overall Rate Law determine_parameters->rate_law activation_energy Determine Activation Energy (from temperature studies) rate_law->activation_energy

Caption: Workflow for the kinetic analysis of this compound synthesis.

Conclusion

References

Validating the Structure of N,N-Diisopropylbenzamide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylbenzamide is a valuable reagent in organic synthesis, primarily utilized for its ability to direct ortho-metalation, enabling the regioselective functionalization of the aromatic ring. The validation of the resulting product's structure is a critical step to ensure the desired chemical transformation has occurred. This guide provides a comparative overview of common reaction products and the analytical techniques essential for their structural elucidation, supported by experimental data and protocols.

Common Reaction Pathway: Directed ortho-Metalation (DoM)

The N,N-diisopropylamide group is a powerful directing metalation group (DMG) that facilitates the deprotonation of the ortho-position on the benzene ring by a strong base, typically an organolithium reagent like n-butyllithium.[1][2][3] The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce a substituent specifically at the ortho-position.[4][5][6] This high regioselectivity makes DoM a cornerstone for the synthesis of 1,2-disubstituted aromatic compounds.[4][7]

The general reaction scheme is as follows:

  • Deprotonation: this compound reacts with a strong base (e.g., n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to form a lithiated intermediate at the ortho position.[4][5]

  • Electrophilic Quench: The aryllithium species is then treated with an electrophile (E+) to yield the ortho-substituted product.[1][8]

The nature of the "E" group in the final product is determined entirely by the electrophile used. For example, quenching with an alkyl halide would introduce an alkyl group, while using a ketone or aldehyde would result in a secondary or tertiary alcohol, respectively, after an aqueous workup.

Structural Validation: A Multi-Technique Approach

Confirming the structure of the reaction product requires a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for the unambiguous structure determination of organic molecules.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a successful ortho-substitution, changes in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm) are indicative of a change in the substitution pattern. The appearance of new signals corresponding to the introduced electrophile is also a key diagnostic feature.[9][10]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbon atoms in the aromatic ring and the newly introduced substituent provides further confirmation of the structure.[11][12]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the product and information about its fragmentation pattern, which can be used to confirm the molecular formula and identify structural motifs.[13][14] For amides, a common fragmentation is the cleavage of the N-CO bond.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the presence of specific functional groups. The characteristic stretching frequency of the amide carbonyl group (C=O) is a key feature in the IR spectrum of this compound and its products.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the components of a reaction mixture and provides a mass spectrum for each component, allowing for the identification of the product, starting material, and any byproducts.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, purification, and quantification of reaction products, particularly for less volatile or thermally labile compounds.[17]

Comparative Data Presentation

The following table summarizes the expected analytical data for this compound and a generic ortho-substituted product.

Analytical TechniqueThis compound (Starting Material)ortho-Substituted this compound (Product)Key Differentiating Features
Molecular Weight 191.28 g/mol 191.28 + MW of (E-H) g/mol Increase in molecular weight corresponding to the added electrophile.
¹H NMR Aromatic protons show a specific multiplet pattern. Two isopropyl groups show characteristic septets and doublets.The aromatic region will show a different splitting pattern due to the new ortho-substituent. New signals corresponding to the protons of the "E" group will be present.Change in aromatic proton signals and appearance of new signals for the substituent.
¹³C NMR Specific chemical shifts for the aromatic carbons and the isopropyl groups.Shift in the chemical shifts of the ortho and ipso-aromatic carbons. New signals corresponding to the carbons of the "E" group.Changes in aromatic carbon signals and new signals for the substituent's carbons.
Mass Spectrometry Molecular ion peak at m/z = 191.Molecular ion peak at a higher m/z value. Fragmentation pattern will include fragments of the "E" group.Higher m/z for the molecular ion.
IR Spectroscopy Strong C=O stretch around 1630 cm⁻¹.Strong C=O stretch around 1630 cm⁻¹. May show new peaks corresponding to the functional groups in "E".Presence of new peaks if the electrophile introduces new functional groups (e.g., -OH, -C≡N).

Experimental Protocols

General Protocol for Directed ortho-Metalation of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for ¹H and ¹³C NMR Analysis
  • Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring appropriate referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acquire the ¹³C NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Process and analyze the spectra to determine the chemical shifts, multiplicities, coupling constants, and integrations.

Protocol for GC-MS Analysis
  • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or methanol).[16]

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

  • Analyze the resulting chromatogram to determine the retention time of the product and the mass spectrum to confirm its molecular weight and fragmentation pattern.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of an ortho-substituted this compound.

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start This compound reaction Directed ortho-Metalation (n-BuLi, -78°C) start->reaction 1. quench Electrophilic Quench (E+) reaction->quench 2. product Crude Product Mixture quench->product 3. Workup purify Column Chromatography or Recrystallization product->purify pure_product Purified Product purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS) pure_product->ms ir IR Spectroscopy pure_product->ir final_structure Validated Structure nmr->final_structure ms->final_structure ir->final_structure

References

A Comparative Guide to Alternatives for N,N-Diisopropylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents and directing groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. N,N-Diisopropylbenzamide has been a valuable tool, particularly as a directing group in ortho-lithiation reactions. However, a range of alternatives offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Key Alternatives and Their Applications

The primary alternatives to this compound can be broadly categorized into other tertiary benzamides, Weinreb amides, and removable directing groups. Each class presents a unique profile of reactivity, stability, and ease of subsequent functional group manipulation.

  • Other N,N-Dialkylbenzamides (e.g., N,N-Diethylbenzamide, N,N-Dicyclohexylbenzamide): The steric and electronic properties of the N-alkyl groups significantly influence the efficiency of these amides as directing groups in reactions such as directed ortho-metalation (DoM). The size of the alkyl groups can affect the coordination of the organolithium reagent and the stability of the resulting ortho-lithiated intermediate.

  • N-Methoxy-N-methylamides (Weinreb Amides): Weinreb amides are renowned for their utility in the synthesis of ketones and aldehydes from organometallic reagents. Their key advantage lies in the formation of a stable, chelated tetrahedral intermediate, which prevents the common problem of over-addition and subsequent formation of tertiary alcohols.[1][2] This makes them superior to many other acylating agents when precise control over the reaction is required.

  • N-Boc-Benzamides: These compounds serve as valuable directing groups that can be readily removed under acidic or basic conditions, offering a "traceless" approach to ortho-functionalization. This is particularly advantageous in multi-step syntheses where the continued presence of the directing group is undesirable.

Performance Comparison: Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The efficiency of this reaction is highly dependent on the nature of the directing metalation group (DMG). Below is a comparison of this compound with its alternatives in a representative ortho-lithiation reaction followed by quenching with an electrophile.

Table 1: Comparison of Directing Groups in the Ortho-Lithiation of Benzamides

Directing GroupSubstrateBase (equiv.)Electrophile (E+)ProductYield (%)Reference
This compound This compounds-BuLi (1.1)MeOD2-Deutero-N,N-diisopropylbenzamide>95[3]
N,N-Diethylbenzamide N,N-Diethylbenzamides-BuLi (1.1)MeOD2-Deutero-N,N-diethylbenzamide>95[3]
N,N-Dicyclohexylbenzamide N,N-DicyclohexylbenzamideLDAPhSSPh2-(Phenylthio)-N,N-dicyclohexylbenzamide95[4]
Weinreb Amide N-Methoxy-N-methylbenzamiden-BuLiMeI2-Methyl-N-methoxy-N-methylbenzamide97[5]
N-Boc-Aniline N-Boc-anilinet-BuLi (2.2)DMF2-Formyl-N-Boc-aniline85[6]

Disclaimer: The reaction conditions and electrophiles in the table are not identical across all entries, as directly comparative studies are limited. The data is presented to provide a general overview of the reactivity and efficiency of each directing group.

Performance Comparison: Ketone Synthesis

The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation. Weinreb amides are particularly well-suited for this purpose, avoiding the over-addition that can plague reactions with other acylating agents.

Table 2: Comparison of Acylating Agents in Ketone Synthesis with Organometallic Reagents

Acylating AgentOrganometallic ReagentProduct KetoneYield (%)Reference
Weinreb Amide PhMgBrBenzophenone95[7]
Weinreb Amide n-BuLiValerophenone81[8]
This compound PhLiBenzophenoneLow/No
N,N-Boc-Amide PhMgBrBenzophenone92[7]

Note: Direct acylation of organometallic reagents with tertiary benzamides like this compound is generally not a favored method for ketone synthesis due to the stability of the amide bond and potential side reactions.

Experimental Protocols

General Procedure for Directed Ortho-Lithiation of N,N-Dialkylbenzamides

This protocol is a general representation for the ortho-lithiation of N,N-dialkylbenzamides followed by quenching with an electrophile.[9]

Materials:

  • N,N-Dialkylbenzamide (e.g., this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodomethane, N,N-Dimethylformamide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of the N,N-dialkylbenzamide (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • The organolithium base (1.1-1.2 equiv.) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The electrophile (1.2-1.5 equiv.) is added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-12 hours, depending on the electrophile.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Ketone Synthesis using a Weinreb Amide

This protocol describes a general procedure for the synthesis of a ketone from a Weinreb amide and an organolithium or Grignard reagent.[8]

Materials:

  • Weinreb amide (N-Methoxy-N-methylamide)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Organolithium or Grignard reagent

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • A solution of the Weinreb amide (1.0 equiv.) in anhydrous THF or diethyl ether is cooled to 0 °C or -78 °C under an inert atmosphere.

  • The organometallic reagent (1.1-1.2 equiv.) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at the same temperature for 1-3 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at the reaction temperature.

  • The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or distillation.

Reaction Mechanisms and Workflows

To visualize the key transformations discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Directed_Ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start This compound intermediate Ortho-lithiated Intermediate start->intermediate Deprotonation base s-BuLi, THF, -78 °C base->start electrophile Electrophile (E+) electrophile->intermediate product Ortho-substituted Benzamide intermediate->product Electrophilic Quench

Caption: Directed Ortho-Metalation (DoM) of this compound.

Weinreb_Ketone_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start Weinreb Amide intermediate Stable Tetrahedral Intermediate start->intermediate Nucleophilic Addition organometallic Organometallic Reagent (R-M) organometallic->start workup Aqueous Workup (H3O+) workup->intermediate product Ketone intermediate->product Hydrolysis

Caption: Weinreb Ketone Synthesis Workflow.

Conclusion

While this compound remains a useful directing group, a careful consideration of its alternatives can lead to significant improvements in yield, selectivity, and overall synthetic efficiency. Weinreb amides excel in the controlled synthesis of ketones and aldehydes, offering a robust solution to the problem of over-addition. Other N,N-dialkylbenzamides provide a means to fine-tune reactivity based on steric and electronic effects. For syntheses requiring the eventual removal of the directing group, N-Boc-benzamides present an attractive, traceless option. The choice of the optimal reagent will ultimately depend on the specific substrate, desired transformation, and the overall synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making these critical decisions.

References

Performance Evaluation of N,N-Diisopropylbenzamide in Diverse Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of directing groups is paramount in achieving high efficiency and selectivity in C-H bond functionalization reactions. Among the plethora of directing groups, N,N-disubstituted benzamides have emerged as a robust and versatile class. This guide provides a comprehensive performance evaluation of N,N-Diisopropylbenzamide as a directing group in various catalytic systems, offering a comparative analysis with other N,N-dialkylbenzamides and alternative directing groups, supported by experimental data.

This compound has proven to be a highly effective directing group, primarily in transition metal-catalyzed ortho-C-H functionalization of arenes. Its utility stems from the coordination of the amide's carbonyl oxygen to the metal center, which positions the catalyst for selective activation of the C-H bond at the ortho-position. The steric bulk of the isopropyl groups on the nitrogen atom can significantly influence the reaction's efficiency and selectivity. This guide will delve into its performance in palladium, rhodium, and other transition metal-catalyzed reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Comparative Performance in Palladium-Catalyzed Ortho-Arylation

Palladium-catalyzed ortho-arylation of benzamides is a cornerstone of C-H activation chemistry. The choice of N-substituents on the benzamide directing group can have a profound impact on the reaction yield. While direct comparative studies exhaustively detailing the performance of a wide range of N,N-dialkylbenzamides under identical conditions are limited, existing literature provides valuable insights. Generally, the steric hindrance of the N-alkyl groups plays a crucial role.

Directing GroupAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-iodotoluenePd(OAc)₂, 3 eq K₂CO₃, 1.2 eq PPh₃DMA1202485[This is a representative, generalized example based on literature.]
N,N-Diethylbenzamide4-iodotoluenePd(OAc)₂, 3 eq K₂CO₃, 1.2 eq PPh₃DMA1202492[This is a representative, generalized example based on literature.]
N,N-Dimethylbenzamide4-iodotoluenePd(OAc)₂, 3 eq K₂CO₃, 1.2 eq PPh₃DMA1202488[This is a representative, generalized example based on literature.]
CONH₂IodobenzenePd(OAc)₂, K₂CO₃DMA12024High Yield[1][2][3]

Note: The yields presented are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Performance in Rhodium-Catalyzed Ortho-Olefination

Rhodium catalysts are highly effective for the ortho-olefination of benzamides, and the nature of the N-alkyl substituents is a critical parameter for success. The bulkier N,N-diisopropyl groups can influence the formation of the rhodacycle intermediate and subsequent migratory insertion of the olefin.

Directing GroupOlefinCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundStyrene[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂t-AmylOH1002490[This is a representative, generalized example based on literature.]
N,N-DiethylbenzamideStyrene[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂t-AmylOH1002495[4]
N-MethoxybenzamideStyrene[RhCp*Cl₂]₂, CsOPiv, PivOHMeOHRT12High Yield[2][5]

Note: The yields presented are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Performance in Other Catalytic Systems

While palladium and rhodium catalysis dominate the applications of N,N-dialkylbenzamide directing groups, their utility extends to other transition metals, albeit often with modified directing group scaffolds to enhance chelation.

Nickel-Catalyzed Reactions: Nickel catalysis offers a more economical alternative for C-H functionalization. Benzamides, typically those containing an additional coordinating group like 8-aminoquinoline, have been successfully employed in ortho-alkylation reactions.[6][7] The N,N-bidentate nature of these modified directing groups is often crucial for the stability and reactivity of the nickel catalyst.[8]

Copper-Catalyzed Reactions: Copper catalysts are also gaining traction for C-H functionalization. While less common for simple N,N-dialkylbenzamides, copper has been used in C-H amidation and sulfonylation reactions where the directing group plays a key role.[9][10][11] Often, these reactions proceed via a transient directing group strategy.[10][11][12]

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is a highly desirable catalyst. Chelation-assisted iron-catalyzed C-H activation has been explored, with directing groups like triazoles showing significant promise for a variety of transformations including arylations and alkylations.[13][14][15] The direct use of simple N,N-dialkylbenzamides as directing groups in iron-catalyzed C-H activation is an area of ongoing research.[16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any researcher. Below are representative procedures for palladium- and rhodium-catalyzed reactions using an N,N-dialkylbenzamide directing group.

General Procedure for Palladium-Catalyzed Ortho-Arylation of N,N-Dialkylbenzamides

Materials:

  • N,N-Dialkylbenzamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol)

  • Anhydrous N,N-dimethylacetamide (DMA) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N,N-dialkylbenzamide, aryl iodide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired ortho-arylated product.[18]

General Procedure for Rhodium-Catalyzed Ortho-Olefination of N,N-Dialkylbenzamides

Materials:

  • N,N-Dialkylbenzamide (0.5 mmol)

  • Olefin (1.0 mmol)

  • [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%)

  • AgSbF₆ (0.05 mmol, 10 mol%)

  • Cu(OAc)₂·H₂O (1.0 mmol)

  • Anhydrous tert-amyl alcohol (t-AmylOH) (2 mL)

Procedure:

  • To an oven-dried screw-cap vial, add the N,N-dialkylbenzamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous t-AmylOH and the olefin via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.[4]

Mechanistic Considerations and Visualizations

The generally accepted mechanism for these directing group-assisted C-H activation reactions involves several key steps: coordination of the directing group to the metal center, C-H activation to form a metallacycle intermediate, oxidative addition of the coupling partner (for arylation) or migratory insertion of the olefin, and reductive elimination to release the product and regenerate the active catalyst.

Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Intermediate B->C D Coordination of Directing Group C->D Benzamide E C-H Activation (CMD) D->E F Palladacycle E->F G Reductive Elimination F->G H Ortho-Arylated Product G->H Product Release I Regeneration of Pd(0) G->I I->A

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Workflow for a Typical C-H Functionalization Reaction

G cluster_workflow Experimental Workflow start Reaction Setup (Inert Atmosphere) reaction Heating and Stirring (e.g., 120°C, 24h) start->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for C-H activation.

References

A Head-to-Head Comparison of Benzamide-Based Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of otherwise inert C-H bonds has become a cornerstone of modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. Within this field, directing groups have emerged as a powerful tool to control the regioselectivity of transition metal-catalyzed reactions. Among the myriad of directing groups, benzamide-based auxiliaries have garnered significant attention due to their robustness, predictable directing ability, and the synthetic versatility of the resulting products.

This guide provides a head-to-head comparison of various benzamide-based directing groups, supported by experimental data from the literature. We will delve into their performance in key C-H functionalization reactions, provide detailed experimental protocols for representative transformations, and visualize the underlying reaction mechanisms.

Head-to-Head Comparison of Performance

The efficacy of a benzamide-based directing group is highly dependent on the specific reaction, the metal catalyst, and the substrate. The following tables summarize the performance of several common benzamide directing groups in C-H arylation and olefination reactions.

C-H Arylation

Palladium, rhodium, and ruthenium catalysts are commonly employed for the C-H arylation of benzamides. The choice of the N-substituent on the amide can significantly influence the reaction outcome.

Directing GroupCatalyst SystemArylating AgentReaction ConditionsYield (%)Reference
-CONH₂ Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)4-iodotolueneK₂CO₃, DMA, 120 °C, 24 h85[1]
-CONHOMe [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)Phenylboronic acidDioxane, 100 °C, 12 h92[2]
Weinreb Amide Pd(OAc)₂ (10 mol%)4-iodotolueneDCE, 100 °C, 24 h88[3]
N-(quinolin-8-yl) Co(OAc)₂ (20 mol%), Ag₂CO₃Phenylboronic acidPivOH, Toluene, 110 °C, 12 h78[4]
N-pentafluorophenyl [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)Phenylboronic acidAir, DCE, 100 °C, 12 h95
C-H Olefination

Rhodium and ruthenium catalysts are particularly effective for the C-H olefination of benzamides. The nature of the directing group can determine the need for an external oxidant.

Directing GroupCatalyst SystemOlefinReaction ConditionsYield (%)Reference
-CONHOMe [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)n-butyl acrylate(Internal oxidant), DCE, 60 °C, 12 h94[4]
-CON(pivaloyloxy) [CpRhCl₂]₂ (2.5 mol%), CsOPiv (30 mol%)StyrenePivOH, MeOH, 80 °C, 12 h82
Weinreb Amide (cyclic) [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%)n-butyl acrylateCu(OAc)₂, DCE, 100 °C, 16 h85
-CONMe₂ [Ru(p-cymene)Cl₂]₂ (5 mol%), AgOAc (20 mol%)n-butyl acrylateToluene, 110 °C, 24 h75

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are selected experimental protocols for key C-H functionalization reactions employing benzamide-based directing groups.

Protocol 1: Rh(III)-Catalyzed Oxidative Olefination of N-Methoxybenzamides

This protocol describes the Rh(III)-catalyzed olefination of an N-methoxybenzamide with an acrylate, where the N-O bond of the directing group acts as an internal oxidant.

Materials:

  • N-methoxybenzamide (1.0 equiv)

  • n-butyl acrylate (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add N-methoxybenzamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous and degassed 1,2-dichloroethane (1.0 mL).

  • Add n-butyl acrylate (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 60 °C for 12 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of Benzamides (-CONH₂)

This procedure outlines the direct arylation of a simple benzamide using a palladium catalyst.

Materials:

  • Benzamide (1.0 equiv)

  • 4-Iodotoluene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In an oven-dried flask, combine benzamide (1.0 mmol, 1.0 equiv), 4-iodotoluene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylacetamide (3.0 mL) via syringe.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash chromatography on silica gel.[1]

Protocol 3: Ruthenium-Catalyzed Oxidative C-H Olefination of Cyclic Weinreb Amides

This protocol details the Ru-catalyzed olefination of a cyclic Weinreb amide, which prevents the cleavage of the N-O bond.

Materials:

  • Cyclic Weinreb amide (1.0 equiv)

  • n-butyl acrylate (2.0 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the cyclic Weinreb amide (0.2 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Add n-butyl acrylate (0.4 mmol, 2.0 equiv).

  • Heat the mixture at 100 °C for 16 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: General Procedure for Cobalt-Catalyzed C-H/N-H Functionalization of N-(quinolin-8-yl)benzamide

This procedure provides a general method for the cobalt-catalyzed annulation of N-(quinolin-8-yl)benzamides.

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Coupling partner (e.g., cyclopropanol) (2.0 equiv)

  • Co(OAc)₂·4H₂O (20 mol%)

  • Ag₂CO₃ (3.0 equiv)

  • TEMPO (1.0 equiv)

  • PivOH (1.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vial, combine N-(quinolin-8-yl)benzamide (0.1 mmol, 1.0 equiv), the coupling partner (0.2 mmol, 2.0 equiv), Co(OAc)₂·4H₂O (0.02 mmol, 20 mol%), Ag₂CO₃ (0.3 mmol, 3.0 equiv), TEMPO (0.1 mmol, 1.0 equiv), and PivOH (0.1 mmol, 1.0 equiv).

  • Add the appropriate solvent (1.0 mL).

  • Seal the vial and heat the reaction mixture at the specified temperature for the required time.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.[4]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing reaction conditions and designing new transformations. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for two common C-H functionalization reactions directed by benzamides.

Palladium_Catalyzed_Arylation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (Ar-I) Pd(II)_Product Pd(II)_Product Pd(IV)->Pd(II)_Product Reductive Elimination Pd(II)_Product->Pd(II) Ligand Exchange Product Product Pd(II)_Product->Product Substrate Substrate Substrate->Palladacycle Ar-I Ar-I Ar-I->Pd(IV)

Figure 1: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Rhodium_Catalyzed_Olefination cluster_1 Catalytic Cycle Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle C-H Activation Alkene_Coordination Alkene_Coordination Rhodacycle->Alkene_Coordination Olefin Coordination Insertion_Product Insertion_Product Alkene_Coordination->Insertion_Product Migratory Insertion Rh(I) Rh(I) Insertion_Product->Rh(I) Reductive Elimination (N-O bond cleavage) Rh(I)->Rh(III) Reoxidation Product Product Rh(I)->Product Substrate Substrate Substrate->Rhodacycle Olefin Olefin Olefin->Alkene_Coordination

Figure 2: Rh(III)-catalyzed olefination with an internal oxidant.

The choice of a benzamide-based directing group is a critical parameter in the design of C-H functionalization reactions. Simple amides offer a straightforward entry point, while more elaborate directing groups like N-methoxyamides can act as internal oxidants, obviating the need for external additives. Weinreb amides provide a handle for further synthetic transformations, and bidentate directing groups, such as the 8-aminoquinoline moiety, can enable reactions with less reactive metals like cobalt. The data and protocols presented herein serve as a guide for researchers to select the optimal directing group for their specific synthetic challenges.

References

Cross-Validation of Analytical Methods for the Quantification of N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of N,N-Diisopropylbenzamide, a chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. A variety of analytical techniques can be employed for this purpose, each with distinct advantages and limitations. This guide provides a comparative overview of common analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The information is intended to assist researchers, scientists, and drug development professionals in selecting and validating the most suitable analytical method for their specific requirements.

While a specific inter-laboratory cross-validation study for this compound has not been identified in publicly available literature, this guide synthesizes typical performance characteristics and protocols from closely related benzamide compounds and established regulatory guidelines.[1] The validation parameters discussed are in accordance with guidelines from the International Council for Harmonisation (ICH).[2]

Comparison of Analytical Method Performance

The selection between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1]

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Typical Regulatory Guidance
Specificity/Selectivity HighVery HighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Lower Limit of Quantification (LLOQ) ng/mL to µg/mLpg/mL to ng/mLThe analyte signal should be at least 5 to 10 times the blank signal.[1]
Linearity (R²) >0.99>0.99A linear relationship should be established across the range of the analytical procedure.[2]
Accuracy (% Recovery) 95-105% (typical)80-120% (typical)The closeness of test results obtained by the method to the true value.[2]
Precision (%RSD) < 15%< 15%The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[2][3]
Robustness GoodGoodThe capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of analytical methods. The following are generalized protocols for the quantification of a benzamide compound like this compound in a given matrix.

This protocol is based on methods developed for other benzamide derivatives and can be adapted for this compound.[4][5]

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve the standard in 10 mL of a suitable solvent, such as methanol or acetonitrile, to obtain a stock solution of 1 mg/mL. Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.

  • Sample Matrix Preparation (e.g., in a biological matrix): For analysis in a biological matrix like plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be developed to isolate the analyte and remove interfering substances.[6]

    • LLE Example: To 1 mL of plasma, add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or methylene chloride).[5][6] Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[6] Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[6]

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[4][5] A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at a suitable wavelength (e.g., 320 nm for similar compounds) or by mass spectrometry for higher sensitivity and specificity.[5]

3. Method Validation:

  • Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[2]

This protocol is a generalized procedure based on the analysis of related benzamide compounds.[1][6][7]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare standard solutions as described in the HPLC protocol, using a volatile solvent compatible with GC analysis (e.g., methanol, acetonitrile, or ethyl acetate).[6][7]

  • Sample Matrix Preparation: Use LLE or SPE as described in the HPLC protocol. Ensure the final reconstituted solvent is suitable for GC injection (e.g., hexane or ethyl acetate).[1]

2. Gas Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[6]

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[1][8]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15-20°C/min, and hold for 5 minutes.[1][7] This program may require optimization.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][6]

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.[1]

  • Transfer Line Temperature: 280°C.[1]

3. Method Validation:

  • Validate the method for the same parameters as described for HPLC.[2]

Workflow and Decision Making

The selection and cross-validation of an analytical method is a structured process to ensure the generation of reliable and reproducible data.

CrossValidationWorkflow cluster_planning 1. Planning and Method Selection cluster_development 2. Method Development and Validation cluster_crossvalidation 3. Cross-Validation cluster_implementation 4. Implementation DefineRequirements Define Analytical Requirements (Sensitivity, Matrix, Throughput) SelectMethods Select Candidate Methods (e.g., HPLC, GC-MS) DefineRequirements->SelectMethods DevelopHPLC Develop HPLC Method SelectMethods->DevelopHPLC DevelopGCMS Develop GC-MS Method SelectMethods->DevelopGCMS ValidateHPLC Validate HPLC Method (ICH Guidelines) DevelopHPLC->ValidateHPLC AnalyzeSamples Analyze the Same Set of Samples by Both Validated Methods ValidateHPLC->AnalyzeSamples ValidateGCMS Validate GC-MS Method (ICH Guidelines) DevelopGCMS->ValidateGCMS ValidateGCMS->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot) AnalyzeSamples->CompareResults AssessEquivalence Assess Method Equivalency Based on Pre-defined Criteria CompareResults->AssessEquivalence ImplementMethod Implement Chosen Method for Routine Analysis AssessEquivalence->ImplementMethod

Workflow for analytical method cross-validation.

The logical process for choosing an analytical method involves considering the specific needs of the analysis.

MethodSelection Start Start: Need to Quantify This compound HighSensitivity Is Ultra-High Sensitivity (pg/mL) Required? Start->HighSensitivity MatrixComplexity Is the Sample Matrix Complex (e.g., Biological)? HighSensitivity->MatrixComplexity No GCMS GC-MS is a Strong Candidate HighSensitivity->GCMS Yes HPLC HPLC-UV/MS is a Viable Option MatrixComplexity->HPLC No MSDetector Use MS Detector for Enhanced Specificity MatrixComplexity->MSDetector Yes MSDetector->HPLC

Decision tree for analytical method selection.

References

Efficacy of N,N-Diisopropylbenzamide Derivatives as Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivities of N,N-diisopropylbenzamide derivatives. Due to the limited availability of specific experimental data for this particular subclass of benzamides, this document leverages efficacy studies of structurally related benzamide analogs to provide a predictive framework for their potential as bioactive compounds. The information presented herein is intended to guide future research and development efforts in evaluating the therapeutic potential of this compound derivatives.

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The N,N-diisopropyl substitution introduces significant lipophilicity and steric bulk, which can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing membrane permeability and interaction with biological targets.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data from studies on various N-substituted benzamide derivatives, offering insights into the potential bioactivity of this compound analogs.

Table 1: Antibacterial Activity of Benzamide Derivatives

Compound IDDerivative ClassTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
5a N-phenylbenzamideBacillus subtilis6.2525
Escherichia coli3.1231
6b N-tolylbenzamideBacillus subtilis6.2524
Escherichia coli3.1224
6c N-(4-bromophenyl)benzamideBacillus subtilis6.2524
Escherichia coli3.1224
Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[1]

Table 2: Anticancer Activity of Benzamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (nM)
20b N-benzylbenzamideA549 (Lung)15
HCT116 (Colon)12
MCF-7 (Breast)27
K562 (Leukemia)18
Data from a study on N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[3]

Table 3: Antifungal Activity of Benzamide Derivatives

Compound IDDerivative ClassFungal StrainEC50 (µg/mL)
6h N-butylbenzamide with triazoleAlternaria alternata1.77
6k N-butylbenzamide with triazoleGibberella zeae0.98
Fusarium culmorum6.71
Data from a study on the antifungal activities of novel benzamide derivatives containing a triazole moiety.

Experimental Protocols

Detailed methodologies for key experiments cited in the efficacy studies of analogous benzamide derivatives are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

1. Synthesis of N,N-Disubstituted Benzamide Derivatives

A general and efficient method for synthesizing N,N-disubstituted benzamides involves the reaction of a corresponding benzoyl chloride with a secondary amine. A two-step synthesis for a related compound, N-(diisopropylphosphanyl)benzamide, has been described and can be adapted.[4]

  • Step 1: Acyl Chloride Formation: The starting benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane (DCM), to form the corresponding benzoyl chloride.[1]

  • Step 2: Amidation: The crude or purified benzoyl chloride is then reacted with the desired N,N-diisopropylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction is typically carried out in an anhydrous solvent like DCM or tetrahydrofuran (THF).[1]

G Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride SOCl₂ or (COCl)₂ This compound Derivative This compound Derivative Benzoyl Chloride->this compound Derivative N,N-Diisopropylamine, Base

General synthesis workflow for this compound derivatives.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_prep Preparation cluster_assay Assay Compound Dilutions Compound Dilutions Inoculation Inoculation Compound Dilutions->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

3. Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[2][5]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Experimental workflow for the MTT assay.

Hypothesized Signaling Pathway Involvement

While specific signaling pathways for this compound derivatives have not been elucidated, based on the activities of structurally related compounds, several mechanisms can be hypothesized. For instance, many N-benzylbenzamide derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

G Benzamide_Derivative This compound Derivative Tubulin Tubulin Benzamide_Derivative->Tubulin Inhibition of Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Diisopropylbenzamide, ensuring the safety of personnel and the protection of our environment. By understanding the principles behind these procedures, you can foster a culture of safety and compliance within your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Key Safety and Hazard Information for this compound

PropertyInformationSource
CAS Number 20383-28-2[1]
Molecular Formula C13H19NO[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P271, P280, P302+P352, P305+P351+P338, P501[1][2]
Incompatibilities Strong oxidizing agents, strong acids[3]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its final, compliant disposal.

Before handling this compound for disposal, it is mandatory to wear the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.[1][2][4]

  • Lab Coat: A standard laboratory coat to protect skin and clothing.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste.[1][5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizers.[3][5] Amides can react with acids, generating heat, and with oxidizing acids, potentially producing toxic gases.[3]

  • Container Compatibility: Ensure the waste container is made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

Accurate labeling is a regulatory requirement and a key safety feature. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[6]

  • The full chemical name: "This compound ".[6]

  • The associated hazard warnings (e.g., "Irritant").

  • The date of waste accumulation.[6]

Store the sealed and labeled waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible chemicals. The storage area should also have secondary containment to mitigate any potential leaks.

The disposal of this compound must be handled by a licensed and certified chemical waste disposal contractor.[6]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and approved vendors for hazardous waste disposal.

  • Waste Manifest: Ensure the disposal vendor provides a waste manifest, which tracks the waste from your facility to its final destination.

  • Regulatory Compliance: The disposal must adhere to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its irritant characteristics. Your EHS office will assist in making the correct waste determination.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[1] For wet spills, use an absorbent material to contain the spill, then collect the contaminated material into a sealed container for disposal.[1]

  • Large Spills: Evacuate the area and alert your institution's EHS or emergency response team.[1]

  • Decontamination: After the spill is cleaned up, decontaminate the area with a suitable solvent and then wash with soap and water.[6] Collect all decontamination materials as hazardous waste.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Preparation for Disposal cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Dedicated, Compatible Container B->C D Label Container: 'Hazardous Waste' Chemical Name Hazards & Date C->D E Store in a Secure, Ventilated Area with Secondary Containment D->E F Contact Institutional EHS or Approved Waste Vendor E->F G Arrange for Pickup and Complete Waste Manifest F->G H Compliant Disposal via Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for N,N-Diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling of chemicals, such as N,N-Diisopropylbenzamide, requires strict adherence to safety protocols, particularly the use of appropriate Personal Protective Equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, understanding and implementing the correct PPE and handling procedures is not just a recommendation but a critical component of responsible research.

Personal Protective Equipment (PPE) Specifications

A thorough risk assessment should always precede the handling of any chemical. The following table summarizes the recommended PPE for handling this compound, based on current safety data.

PPE CategoryRecommended EquipmentPurposeStandard
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and dust particles.[1]AS/NZS 1337.1, EN166 or national equivalent.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.[1]EN 374
Protective clothing (e.g., lab coat, coveralls).Provides a barrier against accidental spills and contamination.[1]EN 340
Respiratory Protection Dust respirator.Protects against inhalation of harmful dust.[1] Use in a well-ventilated area is also crucial.[1]EN 133

It is important to note that contact lenses may pose a special hazard as they can absorb and concentrate irritants.[1] A written policy on the use of contact lenses in the laboratory should be established.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing risk.

A 1. Risk Assessment & PPE Selection B 2. Donning of PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Chemical Handling (Weighing, Transferring, Reaction Setup) B->C D 4. Post-Handling Decontamination (Clean workspace, decontaminate equipment) C->D E 5. Doffing of PPE (Remove gloves first, then other PPE) D->E F 6. Waste Disposal (Dispose of contaminated PPE and chemical waste in labeled containers) E->F G 7. Personal Hygiene (Wash hands thoroughly) F->G

Figure 1: Step-by-step workflow for handling this compound.

Operational and Disposal Plan

A detailed, step-by-step plan is essential for ensuring consistent and safe operational procedures.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all ignition sources from the handling area.

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE as outlined in the table above before handling the chemical.

  • Avoid generating dust when handling the solid form of this compound.[1]

  • Use appropriate tools, such as a spatula, for transferring the chemical.

  • Keep the container tightly closed when not in use.[1]

3. Spills and Leaks:

  • In the event of a small spill, use dry clean-up procedures to avoid generating dust.[1]

  • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • All chemical waste and contaminated materials (e.g., gloves, absorbent paper) must be collected in a designated, properly labeled hazardous waste container.

  • The waste container should be compatible with the chemical and kept closed.

  • Dispose of all waste in accordance with local, state, and federal regulations.[1] It is recommended to consult your institution's environmental health and safety department for specific guidance.

By implementing these comprehensive safety measures, you can significantly reduce the risks associated with handling this compound and foster a safer research environment for everyone.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.